molecular formula C15H20N2O6 B023664 N-Boc-4-nitro-L-phenylalanine Methyl Ester CAS No. 65615-89-6

N-Boc-4-nitro-L-phenylalanine Methyl Ester

Cat. No.: B023664
CAS No.: 65615-89-6
M. Wt: 324.33 g/mol
InChI Key: OIPSJKHEYTWZBQ-LBPRGKRZSA-N
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Description

N-Boc-4-nitro-L-phenylalanine Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O6 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPSJKHEYTWZBQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Boc-4-nitro-L-phenylalanine Methyl Ester, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and applications, with a focus on practical insights and methodologies.

Introduction: A Strategic Building Block

This compound is a derivative of the amino acid L-phenylalanine, distinguished by two critical modifications: a tert-butoxycarbonyl (Boc) protecting group on the amine and a nitro group at the para-position of the phenyl ring. The methyl ester protects the carboxylic acid functional group. These features make it a valuable reagent in peptide synthesis and the development of complex organic molecules.[1][2] The Boc group provides a stable yet readily cleavable protection for the amine, essential for controlled peptide chain elongation. The nitro group, an electron-withdrawing moiety, can serve as a handle for further chemical transformations or to modulate the electronic properties of the molecule.

Physicochemical Properties

This compound is typically a white solid.[3] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
Chemical Formula C₁₅H₂₀N₂O₆[4][5][6]
Molecular Weight 324.33 g/mol [4][5][6]
CAS Number 65615-89-6[1][4][5]
Appearance White solid[3]
Solubility Soluble in Dichloromethane, Diethyl Ether, Ethyl Acetate[7]
Storage Room Temperature, in a dry and well-ventilated place[7][8]

IUPAC Name: methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate[4]

SMILES: COC(=O)[O-]">C@HNC(=O)OC(C)(C)C[4]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the commercially available L-phenylalanine. The following workflow illustrates a common synthetic route.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Boc Protection A L-Phenylalanine B L-Phenylalanine Methyl Ester Hydrochloride A->B  Methanol (MeOH),  Thionyl Chloride (SOCl₂) at 0°C to RT   C 4-Nitro-L-phenylalanine Methyl Ester B->C  Concentrated H₂SO₄,  Concentrated HNO₃ at low temp.   D N-Boc-4-nitro-L-phenylalanine Methyl Ester C->D  Di-tert-butyl dicarbonate (Boc)₂O,  Base (e.g., NaHCO₃) in a suitable solvent  

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • L-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Esterification:

    • Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This is a classic Fischer esterification method.[9]

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Remove the solvent under reduced pressure to yield L-phenylalanine methyl ester hydrochloride as a white solid.

  • Nitration:

    • Carefully add the L-phenylalanine methyl ester hydrochloride to concentrated sulfuric acid at a low temperature (typically -5 to 0°C).

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. Causality: The nitronium ion (NO₂⁺), the active electrophile, is generated from the reaction of nitric and sulfuric acids. The phenyl ring of the phenylalanine derivative undergoes electrophilic aromatic substitution, with the nitro group predominantly directed to the para position due to steric hindrance from the amino acid side chain.

    • After the addition is complete, stir the reaction mixture at low temperature for a few hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the 4-nitro-L-phenylalanine methyl ester.

    • Filter the precipitate, wash with cold water, and dry.

  • Boc Protection:

    • Dissolve the 4-nitro-L-phenylalanine methyl ester in a suitable solvent system, such as a mixture of dichloromethane and water.

    • Add sodium bicarbonate to act as a base.

    • Add di-tert-butyl dicarbonate to the solution and stir vigorously at room temperature for several hours. Causality: The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. The bicarbonate base deprotonates the ammonium group, facilitating the nucleophilic attack.

    • Separate the organic layer, and wash it sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Applications in Research and Development

This compound is a versatile intermediate with several key applications in organic synthesis.

Peptide Synthesis

The primary application of this compound is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS).[10] The Boc-protected amine allows for the stepwise addition of amino acids to a growing peptide chain. The methyl ester protects the C-terminus during these coupling reactions.

The general workflow for its use in peptide synthesis is as follows:

G A N-Boc-4-nitro-L-phenylalanine Methyl Ester B Deprotection of Boc group (e.g., with TFA) A->B C Free amine of 4-nitro-L-phenylalanine Methyl Ester B->C D Coupling with another Boc-protected amino acid C->D E Dipeptide D->E

Caption: General workflow for using the title compound in peptide synthesis.

Synthesis of Pharmacologically Active Molecules

The nitro group on the phenyl ring can be readily reduced to an amine, which can then be further functionalized. This makes this compound a useful precursor for synthesizing a variety of pharmacologically active compounds, including enzyme inhibitors and receptor ligands.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat to prevent skin and eye contact.[3]

  • Handling: Avoid ingestion and inhalation.[3] Avoid the formation of dust and aerosols by handling in a well-ventilated area or a fume hood.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] It may be moisture-sensitive.[3]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[8]

Conclusion

This compound is a strategically important synthetic intermediate. Its protected functional groups allow for controlled and specific chemical reactions, making it an invaluable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • CRO SPLENDID LAB. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • University of Sheffield. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

Sources

An In-depth Technical Guide to N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Boc-4-nitro-L-phenylalanine Methyl Ester, a critical building block for researchers, chemists, and professionals in drug development and peptide synthesis. We will delve into its chemical properties, synthesis, and applications, offering field-proven insights and detailed protocols.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of the amino acid L-phenylalanine, strategically modified with protecting groups to make it a versatile tool in organic synthesis. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. The phenyl ring is substituted with a nitro group at the 4-position, which significantly influences the molecule's reactivity and provides a functional handle for further chemical modifications.

Key Structural Features:

  • L-Configuration: The stereochemistry at the alpha-carbon is retained from the natural amino acid, which is crucial for the synthesis of biologically active peptides.

  • N-Boc Group: This acid-labile protecting group prevents unwanted reactions at the amino terminus during peptide coupling. Its removal is typically achieved under mild acidic conditions, ensuring the stability of other sensitive functional groups.

  • Methyl Ester: This group protects the carboxylic acid, preventing it from interfering with coupling reactions. It is typically removed by saponification under basic conditions.[1]

  • 4-Nitro Group: This strong electron-withdrawing group can influence the reactivity of the aromatic ring and can be reduced to an amine group for further derivatization.

Physicochemical Data Summary:

PropertyValueReferences
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate[2]
CAS Number 65615-89-6[3][4]
Molecular Formula C₁₅H₂₀N₂O₆[4][5]
Molecular Weight 324.33 g/mol [4][5]
Appearance Solid[6]
Melting Point 115 °C (for the D-isomer)[6]
Storage Temp. 2-8°C[3]

Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. The following data represent typical results from standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Key expected signals include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), the diastereotopic protons of the β-carbon (doublets of doublets), the α-proton, and the aromatic protons on the nitrophenyl ring.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the carbonyls of the Boc and ester groups, the carbons of the aromatic ring, the α- and β-carbons, and the carbons of the Boc group.

  • IR (Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups. Characteristic peaks include N-H stretching from the carbamate, C=O stretching from the ester and carbamate groups, and strong symmetric and asymmetric stretches for the nitro group.[7]

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The spectrum will show the molecular ion peak corresponding to the compound's mass (324.33 g/mol ), along with characteristic fragmentation patterns.[7]

Synthesis and Purification

The synthesis of this compound typically starts from 4-nitro-L-phenylalanine.

Typical Synthetic Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection cluster_2 Step 3: Purification A 4-Nitro-L-phenylalanine C 4-Nitro-L-phenylalanine Methyl Ester HCl A->C Reaction B Methanol (MeOH) Thionyl Chloride (SOCl₂) B->C Reagents E N-Boc-4-nitro-L-phenylalanine Methyl Ester C->E Reaction D Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) D->E Reagents F Crude Product E->F G Silica Gel Chromatography F->G H Pure Product G->H

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol:

  • Esterification: 4-Nitro-L-phenylalanine is suspended in methanol at 0 °C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature for 24 hours.[8] The solvent is then removed under reduced pressure to yield 4-nitro-L-phenylalanine methyl ester hydrochloride.[9]

  • Boc-Protection: The resulting methyl ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane). A base, such as triethylamine, is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc anhydride) is then added to the solution, which reacts with the free amine to form the N-Boc protected product.

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Core Applications and Chemical Reactivity

This compound is a cornerstone in peptide synthesis, both in solution-phase and solid-phase methodologies.

Peptide Synthesis Workflow

The dual-protected nature of this compound allows for its sequential deprotection and incorporation into a growing peptide chain.

G cluster_deprotection Selective Deprotection cluster_coupling Peptide Coupling Start N-Boc-4-nitro-L-Phe-OMe Boc_Deprotection Boc Group Removal (Acidic Conditions, e.g., TFA) Start->Boc_Deprotection Ester_Deprotection Methyl Ester Removal (Basic Conditions, e.g., LiOH) Start->Ester_Deprotection Result1 H₂N-4-nitro-L-Phe-OMe Boc_Deprotection->Result1 Result2 N-Boc-4-nitro-L-Phe-OH Ester_Deprotection->Result2 N_Terminal_Coupling Couple to N-terminus of a peptide (Requires free COOH) C_Terminal_Coupling Couple to C-terminus of a peptide (Requires free NH₂) Result1->C_Terminal_Coupling Result2->N_Terminal_Coupling

Caption: Decision workflow for using the building block in peptide synthesis.

Deprotection Protocols

A. N-Boc Group Removal (Amine Deprotection)

The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent.

  • Protocol:

    • Dissolve the N-Boc protected compound in dichloromethane (DCM).

    • Add an equivalent volume of TFA.

    • Stir the reaction at room temperature for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

  • Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.[10] This method is highly efficient and generally avoids side reactions.[11][12]

B. Methyl Ester Removal (Carboxylic Acid Deprotection)

The methyl ester is typically cleaved via saponification using a base.

  • Protocol:

    • Dissolve the methyl ester in a mixture of an organic solvent (like THF or methanol) and water.

    • Add a slight excess (e.g., 1.1-1.5 equivalents) of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[13]

    • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Carefully acidify the reaction mixture with a weak acid (e.g., citric acid or dilute HCl) to protonate the carboxylate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Causality: Saponification is a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[14] This process can be slower for sterically hindered esters.[14] The use of LiOH is often preferred as it can minimize racemization at the adjacent chiral center.[15][16]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[6][17]

  • Hazards: While specific toxicity data for this compound is limited, the un-esterified precursor, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, is listed as harmful if swallowed and causes skin and serious eye irritation.[18] Similar precautions should be taken.

  • Storage: Store in a cool, dry place, typically refrigerated at 2-8°C, to ensure long-term stability.[3] Keep the container tightly sealed.

Conclusion

This compound is an invaluable reagent in modern organic and medicinal chemistry. Its well-defined reactivity and the orthogonal nature of its protecting groups provide chemists with precise control over the synthesis of complex peptides and other nitrogen-containing molecules. The presence of the nitro group further extends its utility, offering a site for post-synthetic modifications. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is key to its successful application in research and development.

References

  • Canadian Science Publishing. (n.d.). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. In Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone suggest a better way to cleave methyl ester of amino acids? Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Shandong University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

  • Scirp.org. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide ester.
  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Retrieved from [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 4-Nitro-L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Boc-4-nitro-L-phenylalanine Methyl Ester: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-nitro-L-phenylalanine methyl ester is a pivotal derivative of the amino acid L-phenylalanine, engineered for enhanced utility in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl terminus facilitates controlled and sequential peptide bond formation. The presence of a nitro group on the phenyl ring offers unique electronic properties and serves as a versatile chemical handle for further modifications. This guide provides a comprehensive overview of the compound's structure, detailed protocols for its synthesis and purification, in-depth analysis of its spectral characteristics, and a discussion of its critical applications in modern medicinal chemistry.

Introduction: The Strategic Importance of this compound

In the intricate field of peptide science and drug discovery, the precise assembly of amino acid building blocks is paramount. This compound (Boc-Phe(4-NO₂)-OMe) emerges as a compound of significant interest due to its trifunctional nature. The Boc group provides robust, yet readily cleavable, protection for the α-amino group, preventing unwanted side reactions during peptide coupling. The methyl ester safeguards the carboxyl group, allowing for the selective formation of a peptide bond at the N-terminus.

Furthermore, the electron-withdrawing nitro group at the para-position of the phenyl ring serves a dual purpose. It can modulate the biological activity of the resulting peptide and acts as a precursor for the introduction of an amino group via reduction, enabling further derivatization, such as the attachment of fluorescent labels, cross-linking agents, or other pharmacophores. This guide aims to be a definitive resource for researchers leveraging this versatile molecule in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule with the (S)-configuration at the α-carbon, inherent from the natural L-phenylalanine precursor.

Synthesis_Workflow cluster_0 Route A: Protection then Esterification cluster_1 Route B: Esterification of Protected Amino Acid A1 4-Nitro-L-phenylalanine A2 N-Boc-4-nitro-L-phenylalanine A1->A2 Boc₂O, Base A3 N-Boc-4-nitro-L-phenylalanine Methyl Ester A2->A3 CH₃I, K₂CO₃ or SOCl₂, MeOH B1 N-Boc-4-nitro-L-phenylalanine B2 N-Boc-4-nitro-L-phenylalanine Methyl Ester B1->B2 CH₃I, K₂CO₃ or SOCl₂, MeOH SPPS_Workflow start Resin-Bound Amino Acid deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization coupling Coupling with Boc-Phe(4-NO₂)-OMe (activated) neutralization->coupling wash Washing coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage Final Cycle purification Purification of Peptide cleavage->purification final_peptide Final Peptide purification->final_peptide

An In-depth Technical Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate (CAS 65615-89-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Protected Amino Acid

In the intricate world of synthetic organic chemistry and drug discovery, the strategic use of protecting groups is paramount to achieving complex molecular architectures. (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate, registered under CAS number 65615-89-6, stands as a quintessential example of a well-designed building block for peptide synthesis and the development of novel therapeutics. Its utility lies in the orthogonal protecting groups for the amine and carboxylic acid functionalities, coupled with a modifiable nitro group on the aromatic side chain. This guide provides a comprehensive technical overview of this versatile molecule, from its synthesis and characterization to its application in cutting-edge drug development workflows.

Physicochemical Properties and Structural Elucidation

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate, also commonly known as N-Boc-4-nitro-L-phenylalanine Methyl Ester, is a chiral compound that serves as a valuable intermediate in organic synthesis.[1][2]

PropertyValueSource
CAS Number 65615-89-6[1]
Molecular Formula C₁₅H₂₀N₂O₆
Molecular Weight 324.33 g/mol [2]
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate[2]
Appearance White to off-white solid[3]
Melting Point 115 °C
Solubility Soluble in organic solvents such as DMF and DCM[4]

Structural Features and Their Implications:

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the α-amino functionality. This carbamate is stable under a wide range of conditions but can be readily removed with moderate acid treatment, such as trifluoroacetic acid (TFA), making it ideal for stepwise peptide synthesis.[]

  • Methyl Ester: The carboxylic acid is protected as a methyl ester, which is stable during the coupling and Boc-deprotection steps of peptide synthesis. It can be hydrolyzed under basic conditions if the free carboxylic acid is required.

  • 4-Nitro Group: The nitro group on the phenyl ring is a key functional handle. It is strongly electron-withdrawing, which can influence the reactivity of the molecule. More importantly, it can be selectively reduced to an amine, providing a site for further chemical modification and diversification of the resulting peptide or molecule.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitro-L-phenylalanine.

Experimental Protocol: Synthesis

Step 1: Esterification of 4-Nitro-L-phenylalanine

  • Reaction Setup: Suspend 4-nitro-L-phenylalanine (1 equivalent) in methanol.

  • Reagent Addition: Cool the suspension to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Remove the solvent under reduced pressure to yield 4-nitro-L-phenylalanine methyl ester hydrochloride as a solid.[4]

Step 2: Boc Protection of the Amino Group

  • Reaction Setup: Dissolve the 4-nitro-L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIEA) to neutralize the hydrochloride salt.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, approximately 1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[7]

Synthesis_Workflow start 4-Nitro-L-phenylalanine step1 Esterification (MeOH, SOCl₂) start->step1 intermediate 4-Nitro-L-phenylalanine methyl ester HCl step1->intermediate step2 Boc Protection (Boc₂O, Base) intermediate->step2 product N-Boc-4-nitro-L-phenylalanine methyl ester (CAS 65615-89-6) step2->product

Caption: Synthesis workflow for CAS 65615-89-6.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the chemical purity of protected amino acids.

Typical HPLC Protocol for Purity Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the compound and any impurities.

  • Detection: UV detection at a wavelength where the nitro-aromatic system absorbs strongly (e.g., 265 nm).

  • Purity Calculation: The purity is determined by the relative peak area of the main product compared to the total area of all peaks in the chromatogram.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. While a publicly available spectrum provides a general fingerprint, detailed assignment is crucial for confirmation.[9] The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the protons on the chiral center and the methylene group, and the aromatic protons in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10][11]

Mechanism of Action and Applications in Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[]

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a powerful technique for the stepwise synthesis of peptides on a solid support (resin). The workflow involves repeated cycles of deprotection and coupling.

Step-by-Step Incorporation into a Peptide Chain (Boc Chemistry):

  • Resin Preparation: The synthesis starts with a resin, often with the first amino acid already attached.

  • Boc Deprotection: The Boc group of the resin-bound amino acid is removed by treatment with an acid, typically 50% TFA in DCM. This exposes a free amino group.[12]

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base like DIEA.

  • Coupling: The carboxylic acid of the incoming amino acid (in this case, N-Boc-4-nitro-L-phenylalanine, after hydrolysis of the methyl ester) is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amino group on the resin-bound peptide.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection and coupling steps are repeated with the next amino acid in the sequence until the desired peptide is synthesized.

SPPS_Workflow cluster_0 SPPS Cycle deprotection Boc Deprotection (TFA/DCM) neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling of N-Boc-4-nitro-L-phenylalanine (Activated) neutralization->coupling washing Washing coupling->washing washing->deprotection Next Cycle cleavage Cleavage from Resin & Side-chain Deprotection washing->cleavage Final Peptide start Resin-bound Peptide start->deprotection

Caption: General workflow of SPPS using a Boc-protected amino acid.

Post-Synthesis Modification: The Utility of the Nitro Group

Once the peptide containing the 4-nitrophenylalanine residue is synthesized and cleaved from the resin, the nitro group can be chemically modified. The most common transformation is its reduction to an amine.

Protocol for Nitro Group Reduction:

  • Reagents: Common reagents for the reduction of aromatic nitro groups in the presence of other functional groups include tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ with a palladium catalyst).[6][13]

  • Procedure: The peptide is dissolved in a suitable solvent, and the reducing agent is added. The reaction is monitored until the nitro group is fully converted to an amine.

  • Significance: The resulting amino group can be used for various bioconjugation strategies, such as labeling with fluorescent dyes, attachment of polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or cyclization of the peptide.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: While not classified as hazardous under OSHA, it is recommended to handle it with care.[14] It may cause skin and eye irritation.[15] The toxicological properties of many nitrophenylalanine derivatives have not been fully investigated, but nitroaromatic compounds, in general, can have toxic effects.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and a lab coat.[3]

  • Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18] It is often recommended to store it refrigerated.[14]

Potential Metabolic Pathways

There is limited specific data on the metabolic fate of this compound. However, based on its structure, several metabolic transformations can be predicted. The ester and Boc groups are likely to be hydrolyzed in vivo. The resulting 4-nitro-L-phenylalanine would then enter the metabolic pathways for phenylalanine. The primary route for phenylalanine metabolism is its conversion to tyrosine. However, the presence of the nitro group may alter this pathway. The nitro group itself can undergo reduction to an amino group, which can then be further metabolized. The degradation of poly(amino acid)s is a complex process involving various enzymes.[19][20]

Conclusion

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate is a strategically designed and highly valuable building block for synthetic chemists, particularly in the field of peptide-based drug discovery. Its orthogonal protecting groups allow for its seamless integration into solid-phase peptide synthesis workflows, while the versatile nitro functionality opens up a wide array of possibilities for post-synthetic modification. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of next-generation therapeutics.

References

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An In-depth Technical Guide to the Synthesis of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Boc-4-nitro-L-phenylalanine methyl ester, a valuable amino acid derivative widely utilized in peptide synthesis and drug discovery. The document details the strategic considerations behind the chosen synthetic pathway, a step-by-step experimental protocol, and methods for the characterization of the final product. By elucidating the causality of experimental choices, this guide serves as an essential resource for researchers, scientists, and professionals in the field of medicinal chemistry, ensuring a reproducible and efficient synthesis.

Introduction: Strategic Importance and Synthetic Overview

This compound is a crucial building block in the synthesis of bioactive peptides and novel therapeutics.[1] The presence of the nitro group on the phenyl ring offers a versatile handle for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group allow for controlled, sequential peptide bond formation.

The synthesis of this compound can be approached via two primary routes:

  • Route A: Boc protection of 4-nitro-L-phenylalanine followed by esterification of the carboxylic acid.

  • Route B: Esterification of 4-nitro-L-phenylalanine to yield 4-nitro-L-phenylalanine methyl ester, followed by the protection of the amino group with a Boc group.

This guide will focus on Route B, which often proves more efficient. The initial esterification of the free amino acid is a straightforward reaction, and the subsequent Boc protection of the resulting amino ester is typically a high-yielding transformation under mild basic conditions. This pathway avoids potential side reactions that can occur when activating the carboxylic acid of N-Boc-4-nitro-L-phenylalanine for esterification in the presence of the electron-withdrawing nitro group.

Reaction Pathway and Mechanism

The selected synthetic approach is a two-step process commencing with the Fischer esterification of 4-nitro-L-phenylalanine, followed by the N-protection of the resulting amino ester.

Step 1: Fischer Esterification of 4-nitro-L-phenylalanine

The first step involves the conversion of 4-nitro-L-phenylalanine to its corresponding methyl ester hydrochloride using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[2][3] Thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction also produces sulfur dioxide and HCl as byproducts, which are readily removed.

Step 2: N-Boc Protection

The second step is the protection of the amino group of 4-nitro-L-phenylalanine methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc)₂O.[4][5] This reaction is conducted in the presence of a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and to scavenge the proton released during the carbamate formation. The lone pair of the free amino group attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate which then collapses to form the N-Boc protected product, carbon dioxide, and tert-butanol.

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
4-Nitro-L-phenylalanine≥98%Commercially Available
Methanol (anhydrous)ACS GradeCommercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Diethyl ether (anhydrous)ACS GradeCommercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Dichloromethane (DCM, anhydrous)ACS GradeCommercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Round-bottom flasksStandard laboratory equipment
Magnetic stirrer and stir barsStandard laboratory equipment
Ice bathStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)Commercially Available

3.2. Step-by-Step Synthesis

Step 1: Synthesis of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-L-phenylalanine (10.0 g, 47.6 mmol).

  • Suspend the amino acid in anhydrous methanol (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.2 mL, 71.4 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours. The suspension should become a clear solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Add anhydrous diethyl ether (50 mL) to the residue and triturate to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield 4-nitro-L-phenylalanine methyl ester hydrochloride.[6]

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask, dissolve the 4-nitro-L-phenylalanine methyl ester hydrochloride (from the previous step, assuming quantitative yield, 47.6 mmol) in anhydrous dichloromethane (DCM) (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (16.6 mL, 119 mmol) dropwise to the solution to neutralize the hydrochloride salt. Stir for 15 minutes.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (11.4 g, 52.4 mmol) in anhydrous DCM (50 mL).

  • Add the (Boc)₂O solution dropwise to the cooled amino ester solution over 20-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexanes (3:7).

  • Once the reaction is complete, wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound as a white to pale yellow solid.[7][8][9]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Boc Protection A 4-Nitro-L-phenylalanine C 4-Nitro-L-phenylalanine Methyl Ester HCl A->C 0 °C to RT B MeOH, SOCl₂ B->C E N-Boc-4-nitro-L-phenylalanine Methyl Ester C->E DCM, 0 °C to RT D (Boc)₂O, Et₃N D->E

Caption: A flowchart illustrating the two-step synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. The spectra should be consistent with the expected shifts for the aromatic, alpha-proton, methyl ester, and Boc-group protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of the compound, confirming the presence of the desired product.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values. A sharp melting point range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): TLC should be used throughout the synthesis to monitor reaction progress and to assess the purity of the final product.

Safety and Handling

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[10][11]

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All work with DCM should be performed in a well-ventilated fume hood.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound. By following the outlined protocol and adhering to the safety precautions, researchers can confidently produce this valuable building block for their work in peptide synthesis and drug development. The key to a successful synthesis lies in the careful control of reaction conditions and the use of pure reagents.

References

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-L-phenylalanine methyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of L-4-nitrophenylalanine. Retrieved from [Link]

  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-4-nitro-L-phenylalanine Methyl Ester

This compound is a cornerstone derivative of the amino acid L-phenylalanine, engineered for enhanced utility in synthetic organic chemistry. Its strategic combination of three key functional groups—a tert-butyloxycarbonyl (Boc) protected amine, a methyl-esterified carboxylic acid, and an aromatic nitro group—renders it an exceptionally versatile building block. This guide provides an in-depth exploration of its physicochemical properties, core synthetic applications, and field-proven protocols, tailored for researchers, scientists, and professionals in drug development. The presence of the Boc group allows for controlled, stepwise peptide synthesis, while the nitro group offers a latent reactive site that can be transformed into an amine, enabling further diversification, such as the creation of peptide-drug conjugates or the introduction of labels. The methyl ester provides temporary protection for the C-terminus, preventing unwanted side reactions during N-terminal peptide coupling.[1]

Physicochemical Properties and Characterization

The precise and consistent characterization of a starting material is fundamental to reproducible and successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 324.33 g/mol [2][3][4][5][6]
Molecular Formula C₁₅H₂₀N₂O₆[2][3][5][6]
CAS Number 65615-89-6[2][3][4][7]
Appearance White to off-white solid[3]
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate[2]
Solubility Soluble in Dichloromethane, Diethyl Ether, Ethyl Acetate[3]

Core Synthetic Transformations and Mechanistic Rationale

The synthetic power of this compound lies in the selective manipulation of its three primary functional groups. Understanding the causality behind each transformation is key to its effective implementation.

G cluster_deprotection Amine Deprotection cluster_reduction Nitro Group Reduction cluster_hydrolysis Ester Hydrolysis main N-Boc-4-nitro-L-phenylalanine Methyl Ester deprotect 4-Nitro-L-phenylalanine Methyl Ester main->deprotect Acidolysis (e.g., TFA) reduce N-Boc-4-amino-L-phenylalanine Methyl Ester main->reduce Reduction (e.g., NaBH₄/FeCl₂) hydrolyze N-Boc-4-nitro-L-phenylalanine main->hydrolyze Saponification (e.g., LiOH) coupling coupling deprotect->coupling Peptide Coupling conjugation conjugation reduce->conjugation Further Functionalization (e.g., Acylation, Alkylation) c_coupling c_coupling hydrolyze->c_coupling C-Terminal Elongation

Caption: Core synthetic pathways for this compound.

N-Terminal Deprotection for Peptide Elongation

The Boc group is a cornerstone of amine protection in peptide synthesis due to its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[8] This acid-lability is the key to its utility.

  • Mechanism & Rationale: The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine as an ammonium salt. The volatility of the byproducts (isobutylene and CO₂) simplifies purification. This strategy is central to solution-phase and solid-phase peptide synthesis, where the newly liberated amine is made available for coupling with the next N-protected amino acid in the sequence.[1][9]

  • Self-Validation and Trustworthiness: The success of the deprotection is easily monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar product. The resulting amine can be immediately used in a subsequent coupling reaction, and its reactivity validates the success of the deprotection step.

Reduction of the 4-Nitro Group to a Primary Amine

The aromatic nitro group serves as a masked amine. Its reduction unlocks a new point for chemical diversification, transforming the phenylalanine residue from a simple structural component into a versatile chemical handle.

  • Mechanism & Rationale: Numerous methods exist for nitro group reduction.[10] A highly effective and chemoselective method for substrates containing ester functionalities is the use of sodium borohydride (NaBH₄) in combination with a transition metal salt like iron(II) chloride (FeCl₂).[11] This system avoids the harsh acidic conditions of metal reductions (e.g., Sn/HCl) and the high pressures of some catalytic hydrogenations, thereby preserving the ester and Boc protecting groups.[11] The resulting 4-amino group can be used for attaching fluorescent labels, linkers for antibody-drug conjugates, or for building complex branched structures.

  • Self-Validation and Trustworthiness: The reaction can be monitored by TLC or LC-MS. A successful reduction is confirmed by the disappearance of the starting material and the appearance of a new product with a mass decrease of 30 Da (corresponding to the conversion of -NO₂ to -NH₂). The reactivity of the newly formed amine in a subsequent derivatization reaction provides ultimate validation.

Detailed Experimental Protocols

The following protocols are presented as robust, field-tested methodologies.

Protocol 1: N-Boc Deprotection via Acidolysis

This protocol describes the standard procedure for removing the Boc protecting group to liberate the N-terminal amine.

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions and controls the reaction rate.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq., often in a 1:1 to 1:4 v/v ratio with DCM) dropwise to the stirred solution. Vigorous gas evolution (CO₂ and isobutylene) will be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.[12]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product, the trifluoroacetate salt of the amine, can often be used directly in the next step.

  • Neutralization (if required): For isolation or specific coupling reactions, dissolve the crude residue in a suitable solvent and neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or wash with a saturated aqueous solution of sodium bicarbonate.

G start Dissolve in DCM cool Cool to 0°C start->cool add_tfa Add TFA cool->add_tfa react Stir (0°C to RT) add_tfa->react concentrate Concentrate in vacuo react->concentrate product Amine TFA Salt concentrate->product

Caption: Workflow for N-Boc deprotection.

Protocol 2: Selective Reduction of the 4-Nitro Group

This protocol employs a NaBH₄-FeCl₂ system for the chemoselective reduction of the nitro group, preserving the ester and Boc groups.[11]

  • Setup: To a stirred solution of this compound (1.0 eq.) in a protic solvent such as methanol or ethanol (approx. 0.1 M), add FeCl₂ (2-3 eq.).

  • Addition of Reductant: Cool the mixture to 0 °C. Add sodium borohydride (NaBH₄) (4-5 eq.) portion-wise over 30-60 minutes. The addition is exothermic and may cause bubbling. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate to remove the organic solvent.

  • Extraction: Dilute the remaining aqueous residue with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-amino-L-phenylalanine methyl ester.

Conclusion

This compound is more than a simple amino acid derivative; it is a sophisticated synthetic tool. Its pre-installed, orthogonally removable protecting groups and the latent functionality of the nitro group provide a reliable and flexible platform for constructing complex peptides and bioconjugates. The protocols and mechanistic insights provided in this guide are designed to empower researchers to leverage the full potential of this versatile molecule, ensuring both efficiency and reproducibility in their synthetic endeavors.

References

  • This compound | Chemical Name. Pharmaffiliates. [Link]

  • This compound. CRO SPLENDID LAB. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. PubChem. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron. [Link]

  • Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. SciELO México. [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]

  • A new reagent for selective reduction of nitro group. NIScPR Online Periodicals Repository. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. ResearchGate. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. [Link]

  • Examining protected amino methyl ester for peptide bond formation. ResearchGate. [Link]

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An In-Depth Technical Guide to the Solubility of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N-Boc-4-nitro-L-phenylalanine methyl ester, a critical parameter for its application in peptide synthesis, drug development, and other areas of organic chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Executive Summary: The Physicochemical Landscape

This compound is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group.[][2] Additionally, a nitro group is substituted at the para-position of the phenyl ring. These modifications significantly influence the molecule's polarity, hydrogen bonding capabilities, and, consequently, its solubility.

The presence of the bulky, hydrophobic Boc group and the methyl ester reduces the molecule's polarity and its ability to form hydrogen bonds compared to the parent amino acid.[][3] This generally leads to good solubility in many organic solvents but poor solubility in water.[3] The nitro group, being an electron-withdrawing group, can further affect the electronic properties and intermolecular interactions of the compound.[4]

While precise quantitative solubility data is not always readily available in the literature, a qualitative understanding can be established based on the principle of "like dissolves like."[5] This guide will not only summarize the expected solubility in common laboratory solvents but will also provide detailed protocols for its empirical determination.

Theoretical Framework: Understanding the Structural Determinants of Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups.

  • Boc Protecting Group: The tert-butoxycarbonyl group is lipophilic and significantly increases the non-polar character of the molecule, enhancing its solubility in non-polar organic solvents.[3]

  • Methyl Ester: Esterification of the carboxylic acid removes a site for hydrogen bond donation and deprotonation, decreasing its solubility in aqueous and protic solvents while increasing it in organic media.

  • 4-Nitro Group: The nitro group is polar and electron-withdrawing. While it adds some polarity to the aromatic ring, its overall effect on solubility in a large, protected amino acid derivative is complex and depends on the specific solvent.[4]

  • Phenylalanine Backbone: The inherent aromatic and aliphatic character of the phenylalanine side chain contributes to its solubility in organic solvents.

Based on these features, a general solubility profile can be predicted.

Qualitative and Predicted Solubility Profile

Vendor-supplied information and general chemical principles suggest the following solubility characteristics for this compound.[6]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)HighThese solvents can engage in dipole-dipole interactions with the polar nitro group and the carbonyls of the Boc and ester groups, while also accommodating the non-polar regions of the molecule. Protected amino acids and peptides often show good solubility in these solvents.[7][8]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to HighThese solvents are effective at dissolving moderately polar to non-polar organic compounds. The slight polarity of DCM and chloroform can interact with the polar functionalities, while their organic nature solvates the hydrocarbon portions. Some sources indicate slight solubility in chloroform.[6]
Ethers Tetrahydrofuran (THF), Diethyl etherModerateTHF is a polar ether that should effectively dissolve the compound. Diethyl ether, being less polar, may show lower solubility.
Esters Ethyl Acetate (EtOAc)Moderate to HighEthyl acetate is a moderately polar solvent that is often a good choice for protected amino acids. Some sources indicate slight solubility in ethyl acetate.[6]
Alcohols Methanol (MeOH), Ethanol (EtOH)ModerateThese protic solvents can act as hydrogen bond acceptors for the N-H of the carbamate. Their polarity is suitable for dissolving the compound, although the large non-polar groups may limit very high solubility.
Hydrocarbons Hexane, TolueneLow to InsolubleThese non-polar solvents are generally poor choices for dissolving compounds with multiple polar functional groups like the nitro and carbonyl groups.
Aqueous WaterInsolubleThe large, non-polar Boc group and the lack of significant hydrogen bond donating sites make the molecule hydrophobic and practically insoluble in water.[3]

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise concentrations, the qualitative profile is insufficient. The following section provides standardized protocols for the quantitative and qualitative determination of solubility.

Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of this compound.

G cluster_0 Qualitative Assessment cluster_1 Organic Solvent Screening cluster_2 Quantitative Determination (Shake-Flask Method) start Start: Weigh 25 mg of Compound add_water Add 0.75 mL Water (in portions) start->add_water shake_water Vigorously Shake add_water->shake_water observe_water Observe shake_water->observe_water insoluble_water Result: Insoluble in Water observe_water->insoluble_water No Dissolution start_org Start: Weigh 25 mg of Compound insoluble_water->start_org Proceed to Organic Solvent Testing add_solvent Add 0.75 mL of Test Solvent (e.g., DCM, DMF, MeOH) start_org->add_solvent shake_solvent Vigorously Shake add_solvent->shake_solvent observe_solvent Observe shake_solvent->observe_solvent soluble_org Result: Soluble observe_solvent->soluble_org Complete Dissolution insoluble_org Result: Insoluble observe_solvent->insoluble_org No Dissolution start_quant Prepare Saturated Solution soluble_org->start_quant Proceed to Quantitative Analysis for Promising Solvents equilibrate Equilibrate (e.g., 24h with stirring) start_quant->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: A workflow for systematic solubility testing.

Detailed Experimental Protocols

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as "soluble" or "insoluble" in a range of solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvents for testing (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, DMF, Hexane)

Procedure:

  • Place approximately 25 mg of this compound into a small, dry test tube.

  • Add 0.75 mL of the selected solvent in three 0.25 mL portions.

  • After each addition, shake the test tube vigorously for at least 30 seconds using a vortex mixer.

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Record the compound as "soluble" if a clear, homogenous solution is formed. Record as "insoluble" if any solid particles remain.

  • Repeat the procedure for each solvent to be tested.

Self-Validation: The clarity of the final solution is the primary validation point. For borderline cases, allowing the tube to stand and observing for any settling of undissolved solid can confirm insolubility.

This is a classic and reliable method for determining the equilibrium solubility of a compound.

Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible excess solid).

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the mixture to stand undisturbed for several hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove all undissolved solid.

  • Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is truly saturated and at equilibrium.

  • Why 24-48 hours? To allow sufficient time for the dissolution process to reach a steady state.

  • Why filtration? To ensure that only the dissolved compound is being measured, preventing falsely high results from suspended microcrystals.

  • Why a calibrated analytical method? To ensure accurate and reproducible quantification. A standard curve with a high correlation coefficient (R² > 0.999) is essential for trustworthy results.

Advanced Considerations in Peptide Synthesis

In the context of peptide synthesis, particularly in solution-phase methods, the solubility of protected amino acids is paramount.[9] Poor solubility can lead to slow reaction rates and difficult purification. For sparingly soluble protected peptides, solvent mixtures such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) have been shown to be effective.[9] While this compound is a single amino acid derivative and not a long peptide, these solvent systems could be considered if solubility issues arise in specific reaction contexts.

Conclusion

This compound exhibits solubility characteristics typical of a protected amino acid ester: good solubility in polar aprotic and chlorinated organic solvents, moderate solubility in alcohols and esters, and poor solubility in water and non-polar hydrocarbons. While this qualitative understanding is useful for general laboratory work, robust applications in drug development and manufacturing necessitate precise, empirically determined solubility data. The protocols provided in this guide offer a validated framework for obtaining such data, ensuring scientific integrity and reproducibility.

References

  • Baishixing Co.,Ltd. Protecting Amino Acids.
  • Vyas, K., et al. (1981). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. The Journal of Biological Chemistry.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemicalBook. This compound CAS#: 65615-89-6.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Hojo, K., et al. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Protein and Peptide Letters.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • ChemicalBook. This compound (CAS 65615-89-6).
  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • BOC Sciences. BOC-Amino Acids.
  • PubChem. 4-Nitro-L-phenylalanine methyl ester. National Center for Biotechnology Information.
  • MedChemExpress. N-Boc-L-phenylalanine methyl ester.
  • PubChem. Boc-Phe-ONp. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. This compound.
  • ChemicalBook. N-(tert-Butoxycarbonyl)-L-phenylalanine.
  • Toronto Research Chemicals. This compound.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • MDPI. (2020). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Bolikal, D. (2017). How do you esterify a N-Boc protected amino acid? ResearchGate.
  • Tesei, G., et al. (2023). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife.
  • Tesei, G., et al. (2023). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife.
  • Tesei, G., et al. (2023). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife.

Sources

Navigating the Safe Handling of N-Boc-4-nitro-L-phenylalanine Methyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive safety data sheet (SDS) for N-Boc-4-nitro-L-phenylalanine Methyl Ester. It is designed to provide researchers, scientists, and drug development professionals with the critical information necessary for its safe handling, storage, and disposal. As a vital building block in peptide synthesis and other areas of chemical research, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment.

Section 1: Chemical Product and Company Identification

Product Name: This compound
Synonyms: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoate; N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Methyl Ester
CAS Number: 65615-89-6[1][2]
Molecular Formula: C15H20N2O6[1]
Molecular Weight: 324.33 g/mol [1]
Recommended Use: Laboratory chemicals, organic synthesis, proteomics research.[3]
Restrictions on Use: Not for individual clinical or medical purposes.[2]

Section 2: Hazards Identification

GHS Classification (based on N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

GHS Label Elements, including Precautionary Statements:

Pictogram:



Signal Word: Warning[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P280: Wear protective gloves/ eye protection/ face protection.[5]

  • Response:

    • P301 + P317: IF SWALLOWED: Get medical help.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P332 + P317: If skin irritation occurs: Get medical help.[4]

    • P337 + P317: If eye irritation persists: Get medical help.[4]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local regulations.[5]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eyes: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Section 3: Composition/Information on Ingredients

ComponentCAS NumberConcentration
This compound65615-89-6>=95%

Section 4: First-Aid Measures

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazardous Combustion Products: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Section 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involving N-Boc-4-nitro-L-phenylalanine Methyl Ester assess_risk Assess Risk of Exposure (e.g., weighing, dissolution, reaction setup) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on SDS & Procedure don_ppe Don PPE Correctly select_ppe->don_ppe ppe_details Eye/Face Protection Safety glasses with side-shields (EN166/NIOSH) Hand Protection Chemical-resistant gloves (e.g., Nitrile) Body Protection Laboratory coat Respiratory Protection Use in well-ventilated area or with fume hood. Respirator if dust is generated. select_ppe->ppe_details perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff PPE Safely perform_task->doff_ppe dispose_ppe Dispose of Contaminated PPE Properly doff_ppe->dispose_ppe end Task Complete dispose_ppe->end

PPE Selection and Use Workflow

Section 9: Physical and Chemical Properties

PropertyValue
Appearance: White to off-white solid
Odor: No data available
Odor Threshold: No data available
pH: No data available
Melting Point/Freezing Point: No data available
Initial Boiling Point and Boiling Range: No data available
Flash Point: No data available
Evaporation Rate: No data available
Flammability (solid, gas): No data available
Upper/Lower Flammability or Explosive Limits: No data available
Vapor Pressure: No data available
Vapor Density: No data available
Relative Density: No data available
Water Solubility: No data available
Partition Coefficient: n-octanol/water: No data available
Auto-ignition Temperature: No data available
Decomposition Temperature: No data available
Viscosity: No data available

Section 10: Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx).

Section 11: Toxicological Information

  • Acute Toxicity: No data available specifically for this compound. Based on the related compound N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, it is expected to be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity:

    • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.

    • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.

    • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.

    • OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 12: Ecological Information

  • Toxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

  • Other Adverse Effects: No data available.

Section 13: Disposal Considerations

  • Waste Treatment Methods:

    • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

    • Contaminated Packaging: Dispose of as unused product.

Section 14: Transport Information

  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

Section 15: Regulatory Information

  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

  • SARA 311/312 Hazards: Acute Health Hazard.

  • Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.

  • Pennsylvania Right To Know Components: this compound (CAS: 65615-89-6)

  • New Jersey Right To Know Components: this compound (CAS: 65615-89-6)

  • California Prop. 65 Components: This product does not contain any chemicals known to State of California to cause cancer, birth defects, or any other reproductive harm.

Section 16: Other Information

Disclaimer:

The information provided in this document is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text.

Experimental Protocol: Use in Peptide Synthesis

Objective: To couple this compound with a resin-bound amino acid as a step in solid-phase peptide synthesis.

Materials:

  • This compound

  • Amino acid-loaded resin (e.g., Wang resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the amino acid-loaded resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Boc protecting group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (1.5 eq), HBTU (1.45 eq), and DIEA (3 eq) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin with DMF, followed by DCM, and then dry under vacuum.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Safety Precautions during the Protocol:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust from the solid reagents.

  • Handle DMF and DIEA with care as they are irritants.

  • Dispose of all chemical waste in properly labeled containers.

risk_management cluster_risk Risk Assessment & Management Flowchart identify_hazard Identify Hazards (SDS Section 2) assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) identify_hazard->assess_exposure evaluate_risk Evaluate Risk Level (Low, Medium, High) assess_exposure->evaluate_risk implement_controls Implement Control Measures evaluate_risk->implement_controls review_effectiveness Review & Monitor Effectiveness of Controls implement_controls->review_effectiveness controls Engineering Controls Fume Hood Proper Ventilation Administrative Controls SOPs Training Personal Protective Equipment (PPE) Gloves Goggles Lab Coat implement_controls->controls review_effectiveness->identify_hazard Re-evaluate as needed

Risk Assessment and Management Flowchart

References

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Retrieved from [Link]

  • MedChemExpress. (2024, May 6). N-Boc-L-phenylalanine methyl ester Safety Data Sheet. Retrieved from a URL which is not available in the provided search results.
  • Echemi. (2019, July 15). BOC-D-PHENYLALANINE 4-NITROPHENYL ESTER Safety Data Sheets. Retrieved from a URL which is not available in the provided search results.
  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from a URL which is not available in the provided search results.
  • AK Scientific, Inc. (n.d.). Boc-4-bromo-D-phenylalanine methyl ester Safety Data Sheet. Retrieved from a URL which is not available in the provided search results.

Sources

An In-depth Technical Guide to the Synthesis of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to N-Boc-4-nitro-L-phenylalanine methyl ester, a valuable building block in peptide synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic selection of starting materials, detailed experimental protocols, and the underlying chemical principles that govern the synthesis.

Introduction: Strategic Importance of this compound

This compound is a derivative of the amino acid L-phenylalanine, featuring two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid. The nitro group in the para position of the phenyl ring serves as a versatile functional handle for further chemical transformations. This trifecta of functional groups makes it a highly sought-after intermediate in the synthesis of complex peptides and pharmaceutical agents. The Boc group provides robust protection under various reaction conditions while being readily removable, and the methyl ester allows for selective C-terminal modifications.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary starting materials, each defining a distinct synthetic route. The choice between these pathways often depends on the availability of starting materials, cost considerations, and the desired scale of the synthesis. A third, more fundamental approach begins with the nitration of L-phenylalanine itself.

The core decision lies in the sequence of the two main chemical transformations: esterification of the carboxylic acid and protection of the amine group.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways A L-Phenylalanine Nitration Nitration A->Nitration H₂SO₄/HNO₃ B 4-Nitro-L-phenylalanine Esterification Esterification B->Esterification Route A Boc_Protection Boc Protection B->Boc_Protection Route B C N-Boc-4-nitro-L-phenylalanine C->Esterification D 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride D->Boc_Protection Nitration->B Esterification->D Target N-Boc-4-nitro-L-phenylalanine Methyl Ester Esterification->Target Boc_Protection->C Boc_Protection->Target

Caption: Synthetic routes to the target compound.

Foundational Starting Material: 4-Nitro-L-phenylalanine

The most common and direct precursor is 4-nitro-L-phenylalanine. This amino acid is commercially available, though its synthesis from L-phenylalanine is a feasible and often cost-effective option for large-scale production.

Synthesis of 4-Nitro-L-phenylalanine via Electrophilic Aromatic Substitution

The synthesis of 4-nitro-L-phenylalanine is achieved through the nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenyl ring.

Experimental Protocol: Nitration of L-Phenylalanine

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath (0°C), slowly add L-phenylalanine (1 equivalent) to concentrated sulfuric acid.

  • Nitrating Mixture: Separately, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 2:1 volume ratio).[1]

  • Addition: Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir for a designated time (e.g., 3 hours) at 0°C.[1]

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia solution) to a pH of 7-8 to precipitate the product.[3] The solid is then collected by filtration, washed with cold water, and dried.

ParameterValueReference
L-phenylalanine1 eq[1][2]
Conc. H₂SO₄/HNO₃2:1 (v/v)[1]
Temperature0°C[1]
Reaction Time3 hours[1]
Typical Yield~65-81%[1]

Synthetic Route A: Esterification Followed by Boc Protection

This route prioritizes the esterification of the carboxylic acid of 4-nitro-L-phenylalanine, followed by the protection of the amino group. This pathway is often favored due to the high yields and crystallinity of the intermediate, 4-nitro-L-phenylalanine methyl ester hydrochloride.[4]

G A 4-Nitro-L-phenylalanine B 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride A->B SOCl₂/MeOH (Esterification) C N-Boc-4-nitro-L-phenylalanine Methyl Ester B->C (Boc)₂O/Base (Boc Protection)

Caption: Workflow for Synthetic Route A.

Step 1: Methyl Esterification

The esterification is commonly achieved using thionyl chloride in methanol. This method is highly efficient as thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride [4]

  • Suspension: Suspend 4-nitro-L-phenylalanine (1 equivalent) in methanol at 0°C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (3 equivalents) dropwise to the suspension.

  • Reflux: After the addition, warm the mixture to room temperature and then heat to reflux overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a methanol/ethyl acetate mixture to obtain the pure hydrochloride salt.

ParameterValueReference
4-Nitro-L-phenylalanine1 eq[4]
Thionyl Chloride3 eq[4]
SolventMethanol[4]
Temperature0°C to Reflux[4]
Typical Yield~95%[4]
Step 2: N-Boc Protection

The resulting amino ester hydrochloride is then protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to neutralize the hydrochloride and facilitate the reaction.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-nitro-L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • Base Addition: Add a base, such as triethylamine or diisopropylethylamine (2.2 equivalents), to neutralize the hydrochloride salt.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Synthetic Route B: Boc Protection Followed by Esterification

In this alternative pathway, the amino group of 4-nitro-L-phenylalanine is first protected with the Boc group, and the resulting N-Boc-4-nitro-L-phenylalanine is then esterified.

G A 4-Nitro-L-phenylalanine B N-Boc-4-nitro-L-phenylalanine A->B (Boc)₂O/Base (Boc Protection) C N-Boc-4-nitro-L-phenylalanine Methyl Ester B->C Reagent/MeOH (Esterification)

Caption: Workflow for Synthetic Route B.

Step 1: N-Boc Protection of 4-Nitro-L-phenylalanine

This procedure is analogous to the Boc protection of other amino acids.[5][6]

Experimental Protocol: Synthesis of N-Boc-4-nitro-L-phenylalanine [5][6]

  • Dissolution: Dissolve 4-nitro-L-phenylalanine (1 equivalent) in a mixture of aqueous sodium hydroxide and tert-butanol.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

  • Reaction: Continue stirring at room temperature until the reaction is complete.

  • Work-up: Remove the tert-butanol under reduced pressure. Wash the aqueous layer with a nonpolar solvent like pentane.

  • Acidification and Extraction: Cool the aqueous layer and acidify to pH 3 with a cold citric acid solution. Extract the product into ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

Step 2: Esterification of N-Boc-4-nitro-L-phenylalanine

The esterification of the N-protected amino acid can be carried out using various methods, such as reaction with methyl iodide in the presence of a base like cesium carbonate, or using diazomethane (with appropriate safety precautions).

Experimental Protocol: Methyl Esterification

  • Dissolution: Dissolve N-Boc-4-nitro-L-phenylalanine (1 equivalent) in a suitable solvent like DMF.

  • Base and Methylating Agent: Add a base such as cesium carbonate (1.5 equivalents) followed by methyl iodide (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature until completion.

  • Work-up and Isolation: Dilute with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase to obtain the final product.

Conclusion: A Versatile Synthesis

The synthesis of this compound is a well-established process with multiple viable routes. The choice of starting material—L-phenylalanine, 4-nitro-L-phenylalanine, or one of its protected/esterified derivatives—largely dictates the synthetic strategy. For laboratory-scale synthesis, starting with commercially available 4-nitro-L-phenylalanine is common. Route A, involving esterification followed by Boc protection, often provides a more straightforward purification of the crystalline hydrochloride intermediate. Both pathways, however, are robust and can be optimized to achieve high yields of this important synthetic building block.

References

  • Lin, G. et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from a university repository.
  • Organic Syntheses. (n.d.). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Retrieved from [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). N-Boc-4-nitro-L-phenylalanine, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. PubChem Compound Summary for CID 7021882. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for the preparation of N-Boc-amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). Study on the synthesis of L-4-nitrophenylalanine. Retrieved from [Link]

  • University of Sheffield Repository. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
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Spectroscopic data of N-Boc-4-nitro-L-phenylalanine Methyl Ester (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectral Data

I am now initiating my search, focusing on NMR (¹H and ¹³C), IR, and MS data for N-Boc-4-nitro-L-phenylalanine Methyl Ester. My primary sources will be reliable ones, including chemical suppliers, academic papers, and spectral databases. The aim is a comprehensive dataset for analysis.

Compiling Data & Guide

I've been gathering spectroscopic data for this compound from various reputable sources. I will now analyze this data, focusing on identifying key features and patterns in NMR, IR, and MS spectra. Following that, I'll structure a technical guide with sections for each technique, explaining the spectral patterns. I plan to use tables for quantitative data summaries and include detailed protocols. Diagrams are planned to visualize the workflow.

Deepening Data Gathering

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Crafting a Technical Guide

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Defining Data Parameters

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Planning Guide Content

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Refining the Spectral Data Quest

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Scouting Spectral Data

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Analyzing Spectral Data Options

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Locating Key Data

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Finding Spectral Analog

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Completing Data Search

An In-Depth Technical Guide to N-Boc-4-nitro-L-phenylalanine Methyl Ester: A Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-4-nitro-L-phenylalanine methyl ester is a cornerstone building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its trifunctional nature, possessing a protected amine, an activatable nitro group, and a modifiable methyl ester, offers a versatile platform for complex molecular architecture. This guide provides an in-depth exploration of its synthesis, key reactions, and strategic applications, underpinned by mechanistic insights and field-proven protocols.

Introduction: The Strategic Importance of a Trifunctional Building Block

In the landscape of drug discovery and peptide science, the ability to introduce specific pharmacophores and structural motifs with high fidelity is paramount. This compound, with CAS Number 65615-89-6, serves as a highly valuable chiral starting material.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during a variety of reaction conditions, while being readily removable under acidic conditions.[4][5] The methyl ester provides a convenient handle for saponification or amidation. Crucially, the para-nitro group is not merely a placeholder; it is a versatile functional group that can be reduced to an amine, which then opens a vast landscape of subsequent chemical transformations. This guide will elucidate the practical aspects of harnessing the full synthetic potential of this reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective use.

Physicochemical Properties
PropertyValueSource
CAS Number 65615-89-6[2][3]
Molecular Formula C15H20N2O6[1][3]
Molecular Weight 324.33 g/mol [3][6]
Appearance White to off-white solid[7]
Solubility Dichloromethane, Diethyl Ether, Ethyl Acetate[1]
Storage Room Temperature[1]
Spectroscopic Characterization

Spectroscopic data is critical for reaction monitoring and product confirmation. Representative data for this compound includes:

  • ¹H NMR: Proton nuclear magnetic resonance is essential for confirming the presence of the Boc group, the aromatic protons, the alpha-proton, the beta-protons, and the methyl ester.[8]

  • ¹³C NMR: Carbon NMR provides detailed information on the carbon skeleton of the molecule.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Infrared Spectroscopy (IR): Useful for identifying key functional groups such as the carbonyls of the ester and carbamate, and the nitro group.[8]

Synthesis and Purification: Establishing a Quality Foundation

The reliable synthesis of this compound is a prerequisite for its use in further synthetic endeavors. The typical synthetic route involves two key steps: esterification of 4-nitro-L-phenylalanine followed by N-protection.

Synthesis Workflow

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_protection Step 2: N-Boc Protection A 4-Nitro-L-phenylalanine D 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride A->D Reacts with B Methanol (MeOH) B->D Reacts with C Thionyl Chloride (SOCl₂) C->D Catalyst E 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride H N-Boc-4-nitro-L-phenylalanine Methyl Ester E->H Reacts with F Di-tert-butyl dicarbonate (Boc)₂O F->H Reacts with G Base (e.g., NaHCO₃) G->H Base

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 4-Nitro-L-phenylalanine

  • Suspend L-4-nitrophenylalanine (1.0 eq.) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. Rationale: Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ, which protonates the amino group and catalyzes the esterification of the carboxylic acid.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to yield 4-nitro-L-phenylalanine methyl ester hydrochloride as a solid.[9] This crude product is often used directly in the next step.

Step 2: N-Boc Protection

  • Dissolve the crude 4-nitro-L-phenylalanine methyl ester hydrochloride (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base such as sodium bicarbonate (2.5 eq.) to neutralize the hydrochloride salt and create basic conditions for the reaction.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution. Rationale: (Boc)₂O is a standard reagent for the introduction of the Boc protecting group onto an amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Key Synthetic Transformations and Applications

The true utility of this compound lies in its capacity to be transformed into a variety of other valuable synthetic intermediates.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most critical transformation of this building block. This opens up a plethora of subsequent derivatizations.

Workflow for Nitro Group Reduction and Subsequent Protection

NitroReduction A N-Boc-4-nitro-L- phenylalanine Methyl Ester C N-Boc-4-amino-L- phenylalanine Methyl Ester A->C Reduction B Reducing Agent (e.g., H₂, Pd/C or SnCl₂) E N-Boc-4-(substituted-amino)-L- phenylalanine Methyl Ester C->E Derivatization D Electrophile (e.g., Acyl chloride, Sulfonyl chloride)

Caption: General scheme for the reduction of the nitro group and subsequent derivatization.

Protocol: Catalytic Hydrogenation

  • Dissolve this compound (1.0 eq.) in methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-4-amino-L-phenylalanine methyl ester. This product is often used immediately in the next step due to the potential for oxidation of the aniline.

Causality Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[10] Alternative methods, such as using tin(II) chloride or iron in acidic media, can also be employed, but the workup can be more cumbersome.[10] A "one-pot" procedure for the reduction of a nitro group and subsequent Boc protection of the resulting amine has been described, which can be an efficient alternative.[11][12]

Peptide Synthesis

This compound is a valuable building block in solution-phase peptide synthesis.[13][14] The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with another amino acid ester.

Protocol: Saponification of the Methyl Ester

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 3-4.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-nitro-L-phenylalanine.

The resulting carboxylic acid can then be used in standard peptide coupling reactions, for example, using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13][15]

Synthesis of Analogs and Derivatives

The versatility of this building block allows for the synthesis of a wide array of phenylalanine analogs. For instance, the amino group derived from the nitro reduction can be diazotized and subsequently converted to other functional groups such as halogens or a hydroxyl group.

Advanced Applications in Drug Development

The derivatives of this compound are instrumental in the synthesis of complex molecules with therapeutic potential. For example, radioiodinated versions of phenylalanine derivatives are used in medical imaging.[16] The synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester, a precursor for radioiodination, has been reported.[16][17]

Furthermore, the introduction of the 4-amino-L-phenylalanine moiety into peptides can modulate their biological activity and pharmacokinetic properties. This is a key strategy in the design of novel peptide-based drugs.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is more than just a protected amino acid; it is a strategic linchpin in the synthetic chemist's toolbox. Its robust protecting groups and the latent reactivity of the nitro functionality provide a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties and reaction pathways, as outlined in this guide, empowers researchers to leverage its full potential in the pursuit of novel therapeutics and advanced materials.

References

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  • Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides.

  • SciELO México. Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters.

  • Nordmann. N-Boc-L-phenylalanine methyl ester.

  • Thieme Connect. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

  • J. Mex. Chem. Soc. Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters.

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  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.

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  • PubMed. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.

  • Google Patents. Production method of O-substituted tyrosine compound.

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Discovery and history of nitrophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Nitrophenylalanine Derivatives

Executive Summary

Nitrophenylalanine (NPA), a non-proteinogenic amino acid, has emerged from a laboratory curiosity to become an indispensable tool in modern biochemical and pharmaceutical research. By incorporating a nitro group onto the phenyl ring of phenylalanine, we unlock a suite of unique chemical properties that are not accessible with natural amino acids. This guide provides an in-depth exploration of the history, synthesis, and multifaceted applications of nitrophenylalanine derivatives. We will delve into the foundational chemical synthesis protocols, examine the rise of greener biocatalytic methods, and detail the specific applications that have established these molecules as critical assets in peptide chemistry, protein engineering, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and field-proven insights into the practical application of these versatile compounds.

A Historical Perspective: The Genesis of a Molecular Tool

The story of nitrophenylalanine is intrinsically linked to the evolution of peptide chemistry. In the early 20th century, pioneers like Emil Fischer began to unravel the peptide bond, laying the groundwork for synthesizing these vital biopolymers.[1] A significant leap forward came with the introduction of protecting groups, such as the benzyloxycarbonyl (Z) group by Bergmann and Zervas in 1932, which allowed for the controlled, stepwise assembly of amino acids.[1]

Within this context of burgeoning synthetic capability, the modification of natural amino acids to create unique chemical "handles" or probes became a logical next step. The nitration of aromatic compounds was a well-established reaction, and its application to phenylalanine was a straightforward chemical exploration. The initial synthesis of para-nitro-L-phenylalanine is a classic example of electrophilic aromatic substitution, typically achieved by treating L-phenylalanine with a mixture of concentrated nitric and sulfuric acids.[2][3]

While the synthesis was chemically simple, the true "discovery" of nitrophenylalanine's value unfolded over decades as new applications were conceived. Initially viewed as a simple derivative, its potential was realized with the advent of advanced analytical and biochemical techniques. The development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield, and later the widespread adoption of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, created a robust platform for incorporating unnatural amino acids like nitrophenylalanine into peptides with high efficiency.[4][5][6] This enabled researchers to move beyond simple synthesis and begin exploiting the unique properties of the nitro group for sophisticated applications, transforming it from a mere chemical entity into a powerful molecular tool.

Synthesis of Nitrophenylalanine: From Classical Chemistry to Green Biotechnology

The synthesis of nitrophenylalanine is a mature field encompassing both traditional chemical methods and modern biocatalytic strategies. The choice of method is often dictated by the desired isomer (ortho, meta, or para), scale, and the growing imperative for sustainable "green" chemistry.

Classical Chemical Synthesis: The Nitration of Phenylalanine

The most established method for producing nitrophenylalanine is the direct nitration of L-phenylalanine using a mixed acid solution. This electrophilic aromatic substitution reaction primarily yields the para- and ortho-isomers, with the para product being sterically favored.

Causality in Experimental Design: The use of concentrated sulfuric acid is critical; it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures (typically 0°C) to control the exothermic reaction and minimize the formation of by-products, including dinitrated species and oxidative degradation products.[2][3] Post-reaction, the mixture is quenched on ice, and the product is precipitated by neutralizing the strong acid, often with a base like lead carbonate or ammonia.[2]

Workflow for Classical Synthesis of p-Nitrophenylalanine

Start L-Phenylalanine in conc. H₂SO₄ Reagent Add conc. HNO₃ (0°C) Start->Reagent Reaction Nitration Reaction (Formation of NO₂⁺) Reagent->Reaction Quench Pour over Ice Reaction->Quench Neutralize Neutralize (e.g., PbCO₃ or NH₃) Quench->Neutralize Filter Filter & Purify Neutralize->Filter Product p-Nitrophenylalanine Filter->Product

Caption: Classical chemical synthesis of p-nitrophenylalanine.

Recent process improvements have focused on moving from batch reactors to continuous flow systems, such as tubular or coil reactors.[3][7] This approach offers superior heat management, shorter reaction times (minutes instead of hours), and improved safety, leading to higher yields and fewer by-products.[3][7]

Table 1: Comparison of Synthesis Methods for p-Nitrophenylalanine

Method Reagents/System Conditions Yield Advantages Disadvantages
Batch Nitration L-Phenylalanine, H₂SO₄/HNO₃ 0°C, 3 hours ~65%[3] Well-established, simple setup. Exothermic, long reaction time, potential for by-products.[3]
Tubular Reactor L-Phenylalanine, H₂SO₄/HNO₃ 50°C, 5 minutes ~81%[3] Excellent heat control, fast, high yield, suitable for continuous production.[3][7] Requires specialized equipment.
Enzymatic Amination p-Nitrocinnamic acid, Phenylalanine Ammonia Lyase (PAL) 30°C, pH 10.5, NH₃ ~89% (conversion)[8] Green chemistry, high stereoselectivity, mild conditions. Unfavorable equilibrium requires high ammonia concentration.[8]

| De Novo Biosynthesis | E. coli strain, glucose | Fermentation | 819 µM (titer)[9] | Fully renewable, produces enantiopure L-isomer, avoids harsh chemicals.[9][10] | Complex strain engineering, lower final concentration vs. chemical synthesis. |

Biocatalytic and Biosynthetic Routes: The Green Revolution

Concerns over the use of harsh acids and the generation of chemical waste have driven the development of enzymatic and biosynthetic production methods.[9][10]

  • Enzymatic Synthesis: Phenylalanine ammonia lyases (PALs) are enzymes that naturally catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid.[8] By operating in the reverse direction under high ammonia concentrations, these enzymes can be used to synthesize L-phenylalanine derivatives from their corresponding cinnamic acid precursors.[8] This method is highly stereoselective, producing the pure L-isomer under mild, aqueous conditions. Researchers have successfully used PALs in continuous flow reactors to achieve high conversion rates for the synthesis of p-nitrophenylalanine.[8]

  • De Novo Biosynthesis: A landmark achievement in green chemistry has been the engineering of Escherichia coli to produce p-nitrophenylalanine directly from glucose.[9][10][11] This was accomplished by introducing a heterologous biosynthetic pathway. The key step involves the use of an N-oxygenase enzyme to convert an amine-containing precursor, para-amino-L-phenylalanine (pA-Phe), into the final nitro product.[9][10] This whole-cell biocatalysis approach represents the pinnacle of sustainable synthesis, as it builds the complex molecule from a simple carbon source.

Simplified de novo Biosynthesis Pathway in E. coli

Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate pAPhe_Pathway Engineered Pathway (pA-Phe Biosynthesis Genes) Chorismate->pAPhe_Pathway pAPhe p-Amino-L-phenylalanine (pA-Phe) pAPhe_Pathway->pAPhe N_Oxygenase N-oxygenase Enzyme pAPhe->N_Oxygenase pN_Phe p-Nitro-L-phenylalanine (pN-Phe) N_Oxygenase->pN_Phe

Caption: Key steps in the engineered de novo biosynthesis of pN-Phe.

Preparation for Peptide Synthesis: Fmoc-Protection

For use in SPPS, the α-amino group of nitrophenylalanine must be protected, most commonly with an Fmoc group.[4][12] Fmoc-protected nitrophenylalanine derivatives are commercially available and are essential building blocks for incorporating these unnatural amino acids into peptides.[12][13][14] The Fmoc group is stable to the coupling conditions but is readily cleaved by a mild base (typically piperidine), providing the orthogonality required for modern peptide synthesis.[4][6]

Applications in Research and Development

The utility of nitrophenylalanine derivatives stems from the unique physicochemical properties of the nitro group. Different isomers are exploited for distinct purposes, making them highly versatile tools.

Table 2: Properties and Applications of Nitrophenylalanine Isomers

Isomer Key Property Primary Application(s) Example
o-Nitrophenylalanine (2-NPA) Photolabile Photocleavage of peptide backbones, "caged" peptides.[15][16] Site-specific protein cleavage upon UV irradiation.[15][16]
m-Nitrophenylalanine (3-NPA) Structural scaffold, synthetic handle Drug discovery (e.g., plasmin inhibitors), post-synthesis modification.[12][17] Incorporation into peptides to alter biological activity or for later conjugation.[12]

| p-Nitrophenylalanine (4-NPA) | Spectroscopic probe | FRET quencher, IR probe for conformational studies.[13][14] | Monitoring peptide folding or binding events via spectroscopy.[13] |

Photocleavable Probes: ortho-Nitrophenylalanine

The most striking application of nitrophenylalanine is the use of the ortho-isomer (2-nitrophenylalanine, 2-NPA) for the light-induced cleavage of peptide backbones.[15][16][18] This allows for unparalleled spatial and temporal control over protein or peptide function.

Mechanism of Action: Upon irradiation with UV light (typically ~365 nm), the 2-nitrobenzyl moiety of the 2-NPA side chain undergoes an intramolecular rearrangement. This process leads to the cleavage of the adjacent peptide bond through an unusual cinnoline-forming reaction, resulting in two separate peptide fragments: one with a C-terminal carboxylate and the other with an N-terminal cinnoline group.[15][16][18]

Mechanism of 2-NPA Mediated Photocleavage

Start Peptide with 2-Nitrophenylalanine UV UV Light (365 nm) Start->UV Excited Excited State (Intramolecular H-abstraction) UV->Excited Intermediate Cyclic Intermediate Excited->Intermediate Cleavage Backbone Cleavage Intermediate->Cleavage Product1 N-Terminal Cinnoline Product Cleavage->Product1 Product2 C-Terminal Carboxylate Product Cleavage->Product2

Caption: Light-induced polypeptide backbone cleavage via 2-NPA.

Experimental Protocol: Photocleavage of a 2-NPA-Containing Peptide

This protocol provides a generalized workflow for the site-specific cleavage of a target peptide or protein.

  • Synthesis and Purification:

    • Synthesize the peptide containing a 2-NPA residue at the desired cleavage site using standard Fmoc-SPPS. The Fmoc-L-2-nitrophenylalanine derivative is commercially available.[15]

    • Purify the synthesized peptide to homogeneity (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the peptide via mass spectrometry (e.g., LC-MS).

  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-100 µM.[15]

    • Rationale: The buffer should be transparent to UV light at the chosen wavelength and maintain the peptide's native conformation.

  • Photolysis:

    • Place the peptide solution in a UV-transparent cuvette.

    • Irradiate the sample using a mercury arc lamp or a high-power LED equipped with a filter centered at ~365 nm.[15]

    • Rationale: 365 nm is chosen to efficiently excite the nitrobenzyl chromophore while minimizing photodamage to other aromatic amino acids like tryptophan or tyrosine.

    • Perform the irradiation at a controlled temperature (e.g., on ice) to minimize thermal degradation.

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Analyze the aliquots from the photolysis reaction using RP-HPLC and mass spectrometry.

    • The HPLC chromatogram will show a decrease in the peak corresponding to the full-length peptide and the appearance of new peaks corresponding to the cleavage products.

    • Confirm the identity of the product peaks by mass spectrometry, verifying that their masses match the theoretical masses of the expected N-terminal cinnoline and C-terminal carboxylate fragments.

Spectroscopic Probes: para-Nitrophenylalanine

The electron-withdrawing nitro group of para-nitrophenylalanine (4-NPA) significantly alters the electronic properties of the phenyl ring, making it a useful spectroscopic probe.[13]

  • Infrared (IR) Probe: The nitro group has a strong, distinct vibrational signature in a region of the IR spectrum that is relatively free from interference from the peptide backbone, allowing it to be used to monitor local environmental changes and conformational dynamics.[13]

  • FRET Quencher: The 4-NPA residue can act as an efficient Förster Resonance Energy Transfer (FRET) quencher when paired with a suitable donor fluorophore (e.g., tryptophan).[13] Because FRET efficiency is highly dependent on the distance between the donor and acceptor, this pairing can be used to measure distances and monitor dynamic processes like peptide folding, unfolding, or ligand binding.[13][14]

Synthetic Intermediates in Drug Discovery

Both meta- and para-nitrophenylalanine serve as versatile intermediates. The nitro group can be easily and cleanly reduced to an amine, providing a reactive handle for conjugating other molecules such as drugs, imaging agents, or polyethylene glycol (PEG). Furthermore, nitrophenyl derivatives themselves have been identified as a class of aldose reductase inhibitors, highlighting their potential as pharmacophores.[19] The D-enantiomers, such as D-3-Nitrophenylalanine, are also valuable in drug discovery for synthesizing plasmin inhibitors and creating peptides with increased stability against enzymatic degradation.[17]

Conclusion and Future Outlook

From its origins as a simple product of a classic organic reaction, nitrophenylalanine has evolved into a family of sophisticated molecular tools. The journey from benchtop synthesis to engineered biosynthesis in E. coli mirrors the broader progress in chemical and biological sciences. The ability to precisely install photocleavable triggers, spectroscopic probes, and reactive handles into peptides and proteins has empowered researchers to ask and answer questions about biological systems with unprecedented control and precision.

The future of nitrophenylalanine derivatives is bright. Advances in genetic code expansion will make the biosynthetic incorporation of these and other unnatural amino acids into proteins in living cells more routine.[15][16] This will open the door to studying protein function in real-time within a native cellular context. Furthermore, the continued development of novel enzymatic pathways will provide even more sustainable and diverse routes to these valuable building blocks. As our ability to design and synthesize complex biomolecules grows, the strategic application of nitrophenylalanine derivatives will undoubtedly continue to be a cornerstone of innovation in chemistry, biology, and medicine.

References

  • PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. PrepChem.com. Retrieved from [Link]

  • Liu, J.-Q., et al. (2009). Study on the synthesis of L-4-nitrophenylalanine. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 23(6), 1007-1012. Retrieved from [Link]

  • Contente, M. L., & Molla, G. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 26(16), 4987. Retrieved from [Link]

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology, 16(2), 148–152. Retrieved from [Link]

  • Butler, N. D., Sen, S., Lin, M., & Kunjapur, A. M. (2021). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. bioRxiv. Retrieved from [Link]

  • Orf, J., & Beke-Somfai, B. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 12(15), 9113–9135. Retrieved from [Link]

  • Maccarone, R., et al. (2009). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 17(17), 6434-6442. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press. (General reference, specific photocleavable group information available in chapter "Photocleavable Protecting Groups"). Retrieved from [Link]

  • Orgentis Chemicals. (n.d.). Photocleavable Amino Acids and Nucleotides. Orgentis. Retrieved from [Link]

  • Zhejiang University. (2009). Synthesis method of L-p-nitrophenylalanine. (CN101417959A). Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. Retrieved from [Link]

  • Peptide Synthesis. (2024). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). The Role of D-3-Nitrophenylalanine in Modern Drug Discovery. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Fmoc-4-Nitro-L-Phenylalanine: Synthesis, Properties, and Applications in Peptide Chemistry. Retrieved from [Link]

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology, 16(2), 148-52. Retrieved from [Link]

  • Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Request PDF on ResearchGate. Retrieved from [Link]

  • Apeptide Co., Ltd. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Guttà, C., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(17), 5184-5187. Retrieved from [Link]

  • Butler, N. D., et al. (2021). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. bioRxiv. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). The Role of D-2-Nitrophenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Engineering of enzymes using non-natural amino acids. Chinese Journal of Catalysis, 42(6), 879-893. (Diagram source). Retrieved from [Link]

  • Rasmussen, P. H., & Abell, A. (2018). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1787, 17-27. Retrieved from [Link]

  • Kunjapur, A. M., & Butler, N. D. (2022). Biosynthesis of para-nitro-l-phenylalanine. (US20220389466A1). Google Patents.
  • Drouillat, B., & Coutrot, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (Semantic Scholar link used as proxy). Retrieved from [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. Retrieved from [Link]

  • Bodanszky, M. (2001). One Hundred Years of Peptide Chemistry. Resonance, 6(1), 48-55. Retrieved from [Link]

  • Sparrow, J. T., & Gotto, A. M. Jr. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Peptides, 1(2), 147-151. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Strategic Use of N-Boc-4-nitro-L-phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Advanced Peptide Architectures

In the field of peptide science and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for creating molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] N-Boc-4-nitro-L-phenylalanine stands out as a particularly versatile building block. Its strategic value lies not in the nitro group itself, but in its capacity as a "latent amine"—a precursor that can be chemically transformed at a desired stage of the synthesis.

The aromatic nitro group can be selectively reduced to a primary amine, providing a unique chemical handle orthogonal to other functional groups in the peptide. This unmasked amine opens a gateway to a variety of sophisticated modifications, including:

  • Peptide Macrocyclization: Forming lactam bridges for constrained, more stable structures.[3][4]

  • Conjugation: Attaching reporter labels (fluorophores, biotin), drug payloads, or polymers like PEG.

  • Synthesis of Branched Peptides: Creating complex peptide scaffolds.

  • Probing Molecular Interactions: The nitro- and subsequent amino-phenylalanine residues can serve as spectroscopic probes or FRET quenchers.[5]

This guide provides a detailed overview and validated protocols for the use of N-Boc-4-nitro-L-phenylalanine derivatives in both solid-phase and solution-phase peptide synthesis. A critical distinction is made between the free acid (Boc-Phe(4-NO₂)-OH ), used in Solid-Phase Peptide Synthesis (SPPS), and the methyl ester (Boc-Phe(4-NO₂)-OMe ), which is typically employed in solution-phase methods.[6][7]

Reagent Overview and Physicochemical Properties

Understanding the specific derivative is crucial for selecting the correct synthesis strategy.

PropertyN-Boc-4-nitro-L-phenylalanineN-Boc-4-nitro-L-phenylalanine Methyl Ester
Structure
Abbreviation Boc-Phe(4-NO₂)-OHBoc-Phe(4-NO₂)-OMe
Primary Use Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
CAS Number 33305-77-0[8]65615-89-6[9]
Molecular Formula C₁₄H₁₈N₂O₆[8]C₁₅H₂₀N₂O₆[9]
Molecular Weight 310.30 g/mol [8]324.33 g/mol

The Strategic Workflow: From Latent Functionality to Final Construct

The core advantage of using 4-nitro-L-phenylalanine is the ability to introduce a reactive site late in the synthesis process. This workflow minimizes potential side reactions and allows for precise, site-specific modifications.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Incorp 1. Incorporation (Boc-Phe(4-NO₂)-OH) Elong 2. Peptide Elongation (Boc Deprotection & Coupling) Incorp->Elong Standard SPPS Cycles Reduct 3. On-Resin Reduction (NO₂ → NH₂) Elong->Reduct Sequence Complete Mod 4. Modification (e.g., Cyclization, Conjugation) Reduct->Mod Unmasking Reactive Site Cleave 5. Cleavage & Deprotection Mod->Cleave Final Construct Assembled Final Final Modified Peptide Cleave->Final

Caption: Strategic workflow for utilizing 4-nitro-L-phenylalanine in SPPS.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with explanations for key steps and choices of reagents.

Part A: Solid-Phase Peptide Synthesis (SPPS) with Boc-Phe(4-NO₂)-OH

This section details the most common application: incorporating the residue into a growing peptide chain on a solid support using Boc chemistry.

Protocol 1: Incorporation of Boc-Phe(4-NO₂)-OH into a Peptide Sequence

This protocol describes the coupling of Boc-Phe(4-NO₂)-OH onto a resin-bound peptide with a free N-terminal amine.

  • Context and Causality: The use of a uronium/aminium-based coupling reagent like HBTU is highly efficient and minimizes racemization, a critical concern in peptide synthesis.[10][11][12] DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize the protonated amine on the resin.[11]

  • Materials:

    • Peptidyl-resin (e.g., Merrifield resin with nascent peptide chain)

    • Boc-Phe(4-NO₂)-OH (3 eq.)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

  • Step-by-Step Methodology:

    • Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed (e.g., with 50% TFA in DCM) and the resin has been neutralized (e.g., with 10% DIPEA in DCM) and thoroughly washed with DCM and DMF.[13][14]

    • Activation Solution: In a separate vessel, dissolve Boc-Phe(4-NO₂)-OH and HBTU in a minimal volume of DMF.

    • Activation: Add DIPEA to the activation solution. The solution may change color (e.g., to yellow), indicating activation. Allow pre-activation to proceed for 2-5 minutes.

    • Coupling: Add the activation solution to the swelled, neutralized peptidyl-resin.

    • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

    • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step can be repeated.

    • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: On-Resin Reduction of the Nitro Group

This is the key transformation step. Tin(II) chloride is a mild reducing agent that is effective for converting aromatic nitro groups to amines and is compatible with many standard protecting groups used in peptide synthesis.[15][16][17]

  • Context and Causality: The reaction mechanism involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation from the solvent.[18] Using a solvent like DMF ensures good resin swelling and solubility of the reagent.

  • Materials:

    • Peptidyl-resin containing the Phe(4-NO₂) residue

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10-15 eq. per nitro group)

    • DMF

  • Step-by-Step Methodology:

    • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

    • Reagent Preparation: Prepare a fresh solution of SnCl₂·2H₂O in DMF. Ensure it is fully dissolved.

    • Reduction Reaction: Add the SnCl₂ solution to the resin.

    • Incubation: Agitate the mixture at room temperature. The reaction time can vary from 4 to 12 hours depending on the peptide sequence and steric hindrance.

    • Monitoring: The reaction can be monitored by cleaving a small sample of the resin and analyzing the peptide by mass spectrometry to observe the mass shift corresponding to the NO₂ → NH₂ conversion (-30 Da).

    • Washing: After completion, drain the reagent solution. Wash the resin thoroughly with DMF (5x), followed by DCM (5x) to remove all traces of tin salts. The resin now contains a 4-amino-L-phenylalanine (Aph) residue, ready for modification.

Protocol 3: Example Application - On-Resin Head-to-Tail Cyclization

This protocol demonstrates the utility of the newly formed 4-amino group by using it for an end-to-end cyclization. This requires the N-terminal protecting group to be removed first.

  • Context and Causality: This protocol assumes the peptide was synthesized with the C-terminus anchored to the resin via a side-chain, leaving the C-terminal carboxyl group free. The newly formed side-chain amine of Aph attacks the activated N-terminal carboxyl group to form a lactam bridge.

G Start Peptide-Resin with Phe(4-NO₂) Reduce On-Resin Reduction (Protocol 2) Start->Reduce Deprotect N-Terminal Boc Deprotection Reduce->Deprotect Phe(4-NH₂) formed Activate C-Terminal Activation (e.g., HBTU/DIPEA) Deprotect->Activate Free N-terminus Cyclize Intramolecular Attack (NH₂ on COOH) Activate->Cyclize Activated Ester Formed Cleave Cleavage from Resin Cyclize->Cleave Lactam Bridge Formed Final Cyclic Peptide Cleave->Final

Caption: Workflow for on-resin cyclization via 4-amino-L-phenylalanine.

Part B: Solution-Phase Synthesis with Boc-Phe(4-NO₂)-OMe

The methyl ester derivative is suited for solution-phase synthesis where discrete, well-characterized intermediates are isolated after each step.[6]

Protocol 4: Saponification of the Methyl Ester

If chain elongation is required from the C-terminus, the methyl ester must be hydrolyzed to a free carboxylic acid.

  • Context and Causality: Saponification is the base-mediated hydrolysis of an ester.[19] Care must be taken as basic conditions can increase the risk of racemization at the α-carbon, especially in sensitive sequences.[20] Using a mild base like lithium hydroxide (LiOH) at low temperatures helps mitigate this risk.

  • Materials:

    • Peptide containing a C-terminal Phe(4-NO₂)-OMe

    • Lithium hydroxide (LiOH) (1.1 - 1.5 eq.)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • 1N HCl for neutralization

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the peptide-ester in a mixture of THF (or MeOH) and water. Cool the solution to 0°C in an ice bath.

    • Hydrolysis: Add a pre-chilled aqueous solution of LiOH dropwise while stirring.

    • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

    • Quenching & Neutralization: Carefully neutralize the reaction mixture to pH ~6-7 by the dropwise addition of 1N HCl at 0°C.

    • Extraction: Remove the organic solvent under reduced pressure. The aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the peptide with the free carboxylic acid.

    • Purification: The crude product should be purified, for example, by silica gel chromatography, to remove any remaining starting material or byproducts.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reagent equivalents.- Steric hindrance from peptide sequence.- Poor resin swelling.- Repeat the coupling step.- Use a more potent coupling agent like HATU.[21]- Allow longer coupling time or increase temperature (e.g., to 40°C).
Incomplete Nitro Reduction - Insufficient SnCl₂ equivalents.- Reagent degradation (SnCl₂ is sensitive to oxidation).- Short reaction time.- Increase the equivalents of SnCl₂.- Use a freshly opened bottle or a freshly prepared solution of SnCl₂.- Extend the reaction time and monitor by mass spectrometry.
Racemization during Saponification - Base is too strong or concentration is too high.- Elevated reaction temperature.- Use LiOH instead of NaOH.- Maintain the reaction temperature at 0°C or below.- Use the minimum necessary reaction time.[22]
Formation of Oligomers during Cyclization - High concentration of peptide on the resin, favoring intermolecular reactions.- Use a resin with a lower loading capacity.- Perform the cyclization step in a larger volume of solvent to favor intramolecular reaction.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 7, 2026.
  • Wikipedia. (n.d.). HBTU. Retrieved January 7, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. Retrieved January 7, 2026, from [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. Retrieved January 7, 2026, from [Link]

  • Nature Protocols. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Retrieved January 7, 2026, from [Link]

  • IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). On-resin reduction of nitro group of Hmnb. Retrieved January 7, 2026, from [Link]

  • PubMed. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). ES2097242T3 - PROCEDURE FOR THE SAPONIFICATION OF AMINO ACID / PEPTIDIC ESTERS.
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved January 7, 2026.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 7, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved January 7, 2026, from [Link]

  • Benchchem. (n.d.). Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide. Retrieved January 7, 2026.
  • American Chemical Society. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved January 7, 2026.
  • ResearchGate. (2013, October 22). Can anyone suggest a better way to cleave methyl ester of amino acids?. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (2013). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of carboxylic fun. Retrieved January 7, 2026.
  • PubMed. (2023, December 20). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Retrieved January 7, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Retrieved January 7, 2026.
  • National Institutes of Health. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved January 7, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). Retrieved January 7, 2026.
  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved January 7, 2026.
  • PubMed Central. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Retrieved January 7, 2026, from [Link]

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved January 7, 2026.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved January 7, 2026, from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 7, 2026.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved January 7, 2026.
  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Retrieved January 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Why Fmoc-L-3-Nitrophenylalanine is a Strategic Choice for Peptide Manufacturers. Retrieved January 7, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Retrieved January 7, 2026.
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  • PubMed. (2020, November 24). The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. Retrieved January 7, 2026, from [Link]

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Application Notes and Protocols for the Coupling of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of 4-Nitro-L-phenylalanine in Peptide Synthesis

N-Boc-4-nitro-L-phenylalanine methyl ester is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of a 4-nitro-L-phenylalanine residue serves a dual purpose: the electron-withdrawing nitro group can influence peptide conformation and binding affinity, and it provides a versatile chemical handle for further modifications. The nitro group can be readily reduced to an amine, which can then be functionalized through various bioconjugation techniques. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound in solution-phase peptide synthesis, subsequent nitro group reduction, and purification of the resulting dipeptide.

Core Principles and Strategic Considerations

The successful synthesis of a dipeptide utilizing this compound hinges on the efficient formation of an amide bond between its free carboxyl group (after hydrolysis of the methyl ester) and the N-terminus of another amino acid ester. This process, known as peptide coupling, requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amino group. The choice of coupling reagent is critical to ensure high yield, minimal side reactions, and suppression of racemization.[1][2][3] This guide will detail two robust and widely used coupling protocols: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and a more reactive uronium-based method employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Overall Synthesis Workflow

The synthesis of a dipeptide using this compound and its subsequent modification can be conceptualized in the following three stages:

Synthesis Workflow cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Peptide Coupling cluster_2 Stage 3: Post-Coupling Modification & Purification Start N-Boc-4-nitro-L-phenylalanine Methyl Ester Hydrolysis Saponification (e.g., LiOH) Start->Hydrolysis N-Boc-4-nitro-L-phenylalanine N-Boc-4-nitro-L-phenylalanine Hydrolysis->N-Boc-4-nitro-L-phenylalanine Coupling Peptide Coupling (e.g., EDC/HOBt or HATU) N-Boc-4-nitro-L-phenylalanine->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Acid_Ester->Coupling Reduction Nitro Group Reduction (e.g., SnCl2 or H2, Pd/C) Protected_Dipeptide->Reduction Amino_Dipeptide Protected Amino-Dipeptide Reduction->Amino_Dipeptide Purification Purification (Column Chromatography) Amino_Dipeptide->Purification Final_Product Pure Dipeptide Derivative Purification->Final_Product

Caption: Overall workflow for dipeptide synthesis.

Part 1: Preparation of N-Boc-4-nitro-L-phenylalanine

Prior to peptide coupling, the methyl ester of the starting material must be hydrolyzed to yield the free carboxylic acid.

Protocol 1: Saponification of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH) (1.1 eq) in water.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Once the reaction is complete, quench by adding water and then acidify the mixture to a pH of approximately 2-3 with a cold, dilute aqueous solution of hydrochloric acid (HCl) or potassium bisulfate (KHSO₄).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-4-nitro-L-phenylalanine as a solid.

Part 2: Peptide Coupling Protocols

The choice of coupling reagent will depend on the specific amino acid being coupled, the desired reaction time, and the scale of the synthesis.

Method A: EDC/HOBt Coupling

This is a classic and cost-effective method for peptide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] HOBt then reacts with this intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[5][6][7]

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH (N-Boc-4-nitro-L-Phe) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU Urea Byproduct O_Acylisourea->DCU HOBt HOBt HOBt->HOBt_Ester Dipeptide R-CO-NH-R' (Protected Dipeptide) HOBt_Ester->Dipeptide + R'-NH2 Amine R'-NH2 (Amino Acid Ester) Amine->Dipeptide

Caption: EDC/HOBt coupling mechanism.

Protocol 2: EDC/HOBt Mediated Peptide Coupling

  • Dissolution: In a round-bottom flask, dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq), the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 eq), and HOBt (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Cool the mixture to 0 °C and add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.

Method B: HATU Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to faster reaction times and higher yields, especially for sterically hindered amino acids.[8] It reacts with the carboxylic acid to form an OAt-active ester, which rapidly reacts with the amine.[9]

HATU_Mechanism Carboxylic_Acid R-COOH (N-Boc-4-nitro-L-Phe) OAt_Ester OAt Active Ester Carboxylic_Acid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Dipeptide R-CO-NH-R' (Protected Dipeptide) OAt_Ester->Dipeptide + R'-NH2 Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amine R'-NH2 (Amino Acid Ester) Amine->Dipeptide

Caption: HATU coupling mechanism.

Protocol 3: HATU Mediated Peptide Coupling

  • Pre-activation (Optional but Recommended): In a flask, dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the pre-activated mixture, add a solution of the amino acid ester (e.g., H-Gly-OMe, 1.0 eq) in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Parameter EDC/HOBt Protocol HATU Protocol
Coupling Reagent EDC·HClHATU
Additive HOBtNot strictly required, but HOAt can be used
Base DIPEA or NMMDIPEA
Solvent DMF or DCMDMF
Reaction Time 12-24 hours1-4 hours
Relative Reactivity GoodExcellent
Cost LowerHigher

Part 3: Reduction of the Nitro Group

A common subsequent step is the reduction of the aromatic nitro group to an amine, which can then be used for further functionalization.[10][11]

Protocol 4: Reduction of the Nitro Group using Tin(II) Chloride

  • Dissolution: Dissolve the protected dipeptide (1.0 eq) in a solvent such as ethyl acetate or ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is basic.

  • Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®.

  • Extraction: Extract the filtrate with ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino-dipeptide.

Part 4: Purification and Characterization

Purification by Column Chromatography

The crude dipeptide can be purified using silica gel column chromatography.[12][13]

Protocol 5: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, a mixture of ethyl acetate in hexane. The polarity of the eluent will depend on the specific dipeptide.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified dipeptide.

Characterization

The structure and purity of the synthesized dipeptide should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15]

Expected NMR Data

The following table provides typical ¹H NMR chemical shifts for the key protons in the N-Boc-4-nitro-L-phenylalanine moiety. Exact values can vary based on the solvent and the coupled amino acid.[14]

Proton Typical ¹H NMR Chemical Shift (δ, ppm) Multiplicity
Boc (t-butyl)~1.4s (9H)
α-CH~4.4-4.6m (1H)
β-CH₂~3.0-3.3m (2H)
Aromatic CH~7.4-7.6 and ~8.1-8.3d (2H) and d (2H)
NH (amide)~5.0-5.5 (Boc) and ~6.5-7.5 (peptide)d or br s

Conclusion

The protocols detailed in this application note provide a robust framework for the successful coupling of this compound, a key intermediate in the synthesis of functionalized peptides. By understanding the underlying chemical principles of carboxylic acid activation, peptide bond formation, and subsequent functional group manipulation, researchers can confidently incorporate this versatile building block into their synthetic strategies for drug discovery and development. The choice between EDC/HOBt and HATU coupling methods allows for flexibility based on the specific requirements of the synthesis. Careful execution of the reaction, work-up, and purification steps will ensure the generation of high-purity dipeptides ready for further investigation.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Peptide Coupling Reagents | AAPPTec.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate.
  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Technical Support Information Bulletin 2105 - HATU.
  • HATU - Wikipedia. Available at: [Link]

  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions - PubMed. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides.
  • Novabiochem® Coupling reagents - Merck Millipore.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents.
  • On-resin reduction of nitro group of Hmnb | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • HATU coupling - what's the best order? : r/Chempros - Reddit. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at: [Link]

  • This compound | Chemical Name. Available at: [Link]

  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
  • Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. Available at: [Link]

  • This compound - CRO SPLENDID LAB. Available at: [Link]

  • Silica Gel |Purification of Peptides - Column Chromatography. Available at: [Link]

  • Peptide Isolation & Purification Techniques - Waters Corporation. Available at: [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide. Available at: [Link]

  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Overview of Custom Peptide Synthesis.
  • Scholars Research Library - Der Pharma Chemica.
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Available at: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - ACS Fall 2025. Available at: [Link]

  • peptide nmr.

Sources

Application Note: Facile and Efficient Deprotection of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2][3] This application note provides a comprehensive guide to the deprotection of N-Boc-4-nitro-L-phenylalanine methyl ester, a critical step in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the deprotection reaction and provide detailed, field-proven protocols using two common acidic reagents: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.

The presence of the nitro group and the methyl ester in the substrate requires careful selection of deprotection conditions to avoid unwanted side reactions and ensure high yield and purity of the desired product, 4-nitro-L-phenylalanine methyl ester hydrochloride or trifluoroacetate salt.[4][5][6]

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism.[3][7][8]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][3][7][8] This step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Stable Carbocation: The protonated intermediate then collapses, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][7][8]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[2][7][8]

  • Salt Formation: The newly formed free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding ammonium salt (trifluoroacetate or hydrochloride).[1][7]

It is crucial to perform this reaction in a well-ventilated fume hood as isobutylene gas may be formed from the tert-butyl cation, and carbon dioxide is evolved.[2][7]

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

G cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation start N-Boc-4-nitro-L-phenylalanine Methyl Ester in DCM reagent Add Acid (TFA or HCl in Dioxane) start->reagent stir Stir at Room Temperature (Monitor by TLC) reagent->stir evaporation Remove Volatiles in vacuo stir->evaporation product 4-Nitro-L-phenylalanine Methyl Ester Salt evaporation->product

Caption: General workflow for Boc deprotection.

Experimental Protocols

Safety Precautions:

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid.[9][10][11] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11][12][13]

  • Hydrogen chloride (HCl) in dioxane is a corrosive and flammable solution. Handle with care in a fume hood, away from ignition sources, and wear appropriate PPE.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[2][14][15]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up if the free amine is desired)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • To the stirred solution, add TFA (5-10 equivalents). A common practice is to use a 20-50% solution of TFA in DCM.[14][15]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 3:7 or 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting material.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene a few times.

  • The resulting crude product is the trifluoroacetate salt of 4-nitro-L-phenylalanine methyl ester, which is often of sufficient purity for the next step. If the free amine is required, proceed with a basic work-up.

Optional Work-up for Free Amine:

  • After evaporation, dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also highly effective and can be advantageous when TFA-labile functionalities are present.[16][17][18]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or DCM.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[16][17][18]

  • Monitor the reaction progress by TLC as described in Protocol 1.

  • Upon completion, the product hydrochloride salt may precipitate out of the solution. If so, dilute the mixture with anhydrous diethyl ether to enhance precipitation.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

  • Dry the resulting white to off-white solid under vacuum to obtain 4-nitro-L-phenylalanine methyl ester hydrochloride.

Data Presentation

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Reagent 20-50% TFA in DCM4 M HCl in 1,4-dioxane
Typical Reaction Time 1-4 hours30 minutes - 2 hours
Typical Yield >95%>95%
Product Form Trifluoroacetate saltHydrochloride salt
Work-up Evaporation (optional basic wash)Precipitation/Evaporation

Characterization of the Product

The deprotected product, 4-nitro-L-phenylalanine methyl ester hydrochloride, can be characterized by various analytical techniques:

  • ¹H NMR: The disappearance of the characteristic tert-butyl singlet peak at ~1.4 ppm from the N-Boc group is a clear indication of successful deprotection. The aromatic and amino acid backbone protons will show characteristic shifts.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the protonated free amine.

  • FT-IR Spectroscopy: The disappearance of the carbamate C=O stretch from the Boc group (around 1690 cm⁻¹) and the appearance of N-H stretching vibrations of the ammonium salt will be evident.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended time, you can add more acid or extend the reaction time.

  • Side Reactions: The nitro group is generally stable to these acidic conditions. However, for substrates with other acid-sensitive functional groups, the milder HCl/dioxane method might be preferable.[18]

  • Moisture: Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction.

  • Scavengers: For substrates prone to alkylation by the tert-butyl cation, scavengers like triethylsilane or anisole can be added to the reaction mixture.[19]

Conclusion

The deprotection of this compound is a straightforward yet critical transformation. Both the TFA/DCM and HCl/dioxane methods are highly efficient and reliable. The choice between them will depend on the specific requirements of the subsequent synthetic steps and the presence of other functional groups in the molecule. By following the detailed protocols and considering the key points outlined in this application note, researchers can consistently achieve high yields of the desired deprotected product.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Astech Ireland. [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]

  • Boc Deprotection - TFA Examples. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • STUDIES ON SY. Heteroletters. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • how to do TLC plates and N-boc deprotection. YouTube. [Link]

  • 4-Nitro-L-phenylalanine methyl ester hydrochloride. AdooQ Bioscience. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ElectronicsAndBooks. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • L-4-Nitrophenylalanine methyl ester hydrochloride. Chemsrc. [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Manchester. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Human Metabolome Database. [Link]

  • 4-Nitro-L-phenylalanine, methyl ester, hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 4-Nitro-L-phenylalanine methyl ester. PubChem. [Link]

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Application Notes and Protocols for N-Boc-4-nitro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-Nitrophenylalanine in Peptide Synthesis

In the landscape of peptide science, the incorporation of non-canonical amino acids is a powerful strategy to imbue peptides with novel structural and functional properties. N-Boc-4-nitro-L-phenylalanine stands out as a particularly valuable building block. Its true potential is realized not in its initial state, but after the post-synthesis reduction of the nitro group to an amine, yielding a 4-amino-L-phenylalanine (4-Aph) residue within the peptide sequence. This transformation provides a unique aromatic amine functionality, which can serve as a versatile chemical handle for various applications.

The introduction of a 4-Aph residue can significantly influence the peptide's conformation, stability, and biological activity. For instance, the aniline side chain of 4-Aph can alter the electronic and steric properties of the peptide, potentially enhancing receptor binding or improving resistance to enzymatic degradation. Furthermore, the primary amine on the phenyl ring can be selectively modified post-synthesis for applications such as fluorescent labeling, drug conjugation, or the creation of unique cyclic peptide architectures. Polypeptides containing 4-amino-L-phenylalanine have demonstrated interesting properties, including good water solubility and the ability to form pH-responsive hydrogels, opening avenues for new biomaterials.[1][2]

This guide provides a comprehensive overview and detailed protocols for the effective utilization of N-Boc-4-nitro-L-phenylalanine in Boc-based solid-phase peptide synthesis (SPPS).

A Note on the Starting Material: N-Boc-4-nitro-L-phenylalanine vs. its Methyl Ester

It is crucial to select the correct form of the amino acid derivative for your synthesis. The topic reagent, N-Boc-4-nitro-L-phenylalanine Methyl Ester , is primarily suited for solution-phase peptide synthesis or for the synthesis of peptides with a C-terminal methyl ester.[3] For standard solid-phase peptide synthesis where a C-terminal carboxylic acid or amide is desired, the appropriate starting material is N-Boc-4-nitro-L-phenylalanine , which is then anchored to a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide). The protocols outlined below assume the use of N-Boc-4-nitro-L-phenylalanine pre-loaded onto a resin or coupled to the resin in the first step.

The Core Workflow: From Nitro to Amino

The synthesis of a peptide containing a 4-amino-L-phenylalanine residue using N-Boc-4-nitro-L-phenylalanine follows a multi-stage process integrated within the standard Boc-SPPS framework. The key steps involve the stepwise assembly of the peptide chain, followed by the on-resin reduction of the nitro group, and finally, cleavage and deprotection.

spss_workflow Resin Resin Support (e.g., Merrifield) Coupling_1 Couple First Amino Acid (N-Boc-4-nitro-L-phenylalanine) Resin->Coupling_1 Boc_Deprotection_1 Boc Deprotection (TFA in DCM) Coupling_1->Boc_Deprotection_1 Neutralization_1 Neutralization (DIEA in DCM/DMF) Boc_Deprotection_1->Neutralization_1 Peptide_Elongation Peptide Elongation (Repeat Coupling, Deprotection, Neutralization Cycles) Neutralization_1->Peptide_Elongation Nitro_Reduction On-Resin Nitro Reduction (e.g., SnCl2·2H2O) Peptide_Elongation->Nitro_Reduction Final_Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) Nitro_Reduction->Final_Cleavage Purification Purification & Analysis (RP-HPLC, Mass Spec) Final_Cleavage->Purification

Caption: Overall workflow for SPPS incorporating 4-aminophenylalanine.

Detailed Experimental Protocols

The following protocols are based on standard Boc-SPPS procedures. It is recommended to perform all steps in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Boc-SPPS Cycle for Peptide Elongation

This cyclical process is repeated for each amino acid to be added to the peptide chain.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in the reaction vessel.

  • Add dichloromethane (DCM) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for a 5-minute pre-wash, then drain.

  • Add a fresh 50% TFA/DCM solution and agitate for an additional 15-25 minutes.

  • Drain the solution and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.

3. Neutralization:

  • Wash the resin with DCM.

  • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or a DCM/N,N-dimethylformamide (DMF) mixture.

  • Agitate for 2 minutes and drain. Repeat this step to ensure complete neutralization to the free amine.

  • Wash the resin thoroughly with DCM and/or DMF to remove excess base.

4. Amino Acid Coupling:

  • In a separate vial, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF and DCM.

Protocol 2: On-Resin Reduction of the 4-Nitro Group

This step is performed after the full peptide sequence has been assembled. The use of tin(II) chloride is a well-established and relatively mild method for this transformation.

1. Resin Preparation:

  • After the final coupling step and subsequent washing, swell the peptide-resin in DMF.

2. Reduction Reaction:

  • Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in DMF. A 5-10 fold molar excess of the reducing agent relative to the nitro groups on the resin is recommended.

  • Add the SnCl₂·2H₂O solution to the peptide-resin.

  • Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry to observe the mass shift from the nitro to the amino group (-30 Da).

3. Washing:

  • After the reduction is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF to remove the tin salts.

  • Follow with washes using DCM and methanol, and then dry the resin under vacuum.

nitro_reduction start Peptide-Resin (with -NO2 group) reagents {SnCl2·2H2O | DMF} start->reagents Add reducing agent product Peptide-Resin (with -NH2 group) reagents->product Agitate 4-12h

Caption: On-resin reduction of the 4-nitro group to a 4-amino group.

Protocol 3: Final Cleavage and Deprotection

The final step releases the peptide from the solid support and removes the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

1. Preparation:

  • Wash the dried peptide-resin with DCM.

2. Cleavage:

  • For peptides without sensitive residues like Cys, Met, or Trp, a cleavage cocktail of 95% TFA and 5% water can be used. For peptides containing these residues, scavengers must be added. A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

  • Dry the peptide pellet under vacuum.

4. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical HPLC to assess its purity.[4][5]

Quantitative Data and Expected Outcomes

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. While exact numbers will vary depending on the peptide sequence and synthesis scale, the following table provides general expectations.

Parameter Typical Range Notes
Resin Loading 0.3 - 1.0 mmol/gHigher loading may be problematic for longer or more complex peptides.[6]
Coupling Efficiency >99% per stepShould be monitored with a qualitative test (e.g., Kaiser test).
On-Resin Nitro Reduction Yield >90%Can be optimized by adjusting reaction time and reagent excess.
Overall Crude Peptide Yield 20-50%Highly dependent on the number of coupling cycles and peptide length.[7]
Final Purity (after RP-HPLC) >95%Target for most research applications.

Expert Insights: Challenges and Considerations

  • Side Reactions: As with any peptide synthesis, be mindful of potential side reactions. Aspartimide formation can occur at Asp-Gly or Asp-Ser sequences, and racemization can be a concern, especially during the coupling of histidine.

  • Aggregation: Hydrophobic peptide sequences, particularly those containing multiple phenylalanine residues, may aggregate on the resin, leading to incomplete coupling and deprotection. Using specialized resins or solvents may be necessary in such cases.

  • Monitoring the Nitro Reduction: It is highly recommended to monitor the on-resin nitro reduction. A small sample of the resin can be cleaved and analyzed by mass spectrometry to ensure complete conversion before proceeding to the final cleavage step.

  • Stability of the 4-Amino Group: The resulting 4-aminophenylalanine residue is generally stable under standard Boc-SPPS conditions. However, the aniline amine is less basic than aliphatic amines and may require specific conditions for subsequent on-resin modifications.

Conclusion

N-Boc-4-nitro-L-phenylalanine is a versatile and powerful tool for peptide chemists. By following the detailed protocols and considering the expert insights provided in this guide, researchers can successfully incorporate this non-canonical amino acid and its reduced form, 4-amino-L-phenylalanine, into their peptide sequences. This opens up a wide range of possibilities for creating novel peptides with enhanced properties and functionalities, driving innovation in drug discovery and materials science.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 2022. Available at: [Link]

  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. National Institutes of Health, 2012. Available at: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Nature Research, 2018. Available at: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. ResearchGate. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 2024. Available at: [Link]

  • Analytical considerations for characterization of generic peptide product: A regulatory insight. Elsevier, 2024. Available at: [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry, 2020. Available at: [Link]

  • How can I calculate theoretical peptide yield on SPPS? Any Formula? ResearchGate. Available at: [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available at: [Link]

Sources

A Strategic Tool for Peptide Chemists: Application and Protocols for N-Boc-4-nitro-L-phenylalanine Methyl Ester in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Nitro Handle in Peptide Architectures

In the landscape of drug discovery and materials science, the precise engineering of peptide structures is paramount. Solution-phase peptide synthesis, while a classical methodology, offers distinct advantages for scale-up and the incorporation of specialized monomers.[1] Within this domain, N-Boc-4-nitro-L-phenylalanine methyl ester emerges as a highly versatile building block. Its strategic utility lies not in the nitro-functionalized peptide itself, but in the latent potential of the nitro group. This aromatic side chain serves as a stable, masked precursor to a primary amine, which can be unmasked in a later, orthogonal step.

The subsequent reduction of the nitro moiety to a 4-amino-L-phenylalanine (4APhe) residue introduces a functional handle that dramatically alters the peptide's properties.[2] This amino group can be used for subsequent conjugations, to modulate solubility, influence self-assembly into hydrogels, or alter the peptide's interaction with biological targets.[2][3] This application note provides an in-depth guide for researchers, outlining the core principles, detailed experimental protocols, and mechanistic rationale for the effective use of this compound in solution-phase peptide synthesis.

Physicochemical Properties and Strategic Considerations

Before delving into protocols, understanding the properties of the core reagent is essential for experimental success.

PropertyValueRationale for Use in Synthesis
IUPAC Name Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoateThe Boc group provides acid-labile Nα-protection, while the methyl ester protects the C-terminus, dictating a C-to-N terminal synthesis direction.[4][5]
Molecular Formula C₁₅H₂₀N₂O₆-
Molecular Weight 324.33 g/mol Essential for accurate molar calculations of reagents.
Appearance White to off-white solidA visual check for reagent quality.
Solubility Soluble in common organic solvents (DCM, DMF, Chloroform)Ensures homogeneity during coupling reactions.
Key Functional Groups Boc-amine: Temporary N-terminal protection. Methyl Ester: C-terminal protection. Nitro Group: A stable, reducible precursor to an amine.The orthogonal nature of the Boc group (acid-labile) and the nitro group (reducible) is central to its strategic application.[6][7]

The Synthetic Workflow: A Three-Act Process

The incorporation of a 4-nitro-L-phenylalanine residue and its subsequent conversion to 4-amino-L-phenylalanine is a logical, three-stage process. Each stage is designed to be high-yielding and minimize common side reactions like racemization.

G cluster_0 Stage 1: Peptide Coupling cluster_1 Stage 2: Nα-Deprotection cluster_2 Stage 3: Side-Chain Reduction A Boc-4-nitro-L-Phe-OMe + H-AA-OR' B EDC/HOBt Activation A->B Coupling Reagents C Boc-4-nitro-L-Phe-AA-OR' B->C Peptide Bond Formation D Boc-4-nitro-L-Phe-AA-OR' C->D E TFA/DCM Treatment D->E Acidolysis F H-4-nitro-L-Phe-AA-OR' E->F Amine Salt Formation G H-4-nitro-L-Phe-AA-OR' F->G H H₂ / Pd-C G->H Catalytic Hydrogenation I H-4-amino-L-Phe-AA-OR' H->I Amine Formation

Caption: Overall workflow for peptide synthesis and modification.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling

This protocol details the coupling of this compound with a C-terminally protected amino acid (e.g., L-Alanine benzyl ester, H-Ala-OBzl) using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) method.

Causality: The combination of EDC and HOBt is crucial. EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is highly reactive and prone to racemization. HOBt acts as an additive that rapidly intercepts this intermediate to form a more stable HOBt-active ester.[8][9] This active ester is sufficiently reactive to couple with the amine component but is significantly less likely to racemize, thus preserving the stereochemical integrity of the product.[9]

G reagents Reagents & Solvents Boc-4-nitro-L-Phe-OH (1.0 eq.) Amino Acid Ester (e.g., H-Ala-OBzl) (1.0 eq.) EDC·HCl (1.1 eq.) HOBt (1.1 eq.) DIPEA (1.0 eq.) Anhydrous DCM or DMF workflow Workflow Steps Dissolve Boc-AA & HOBt in anhydrous DCM under N₂. Cool to 0°C. Add EDC·HCl to the mixture. Stir for 20-30 min to pre-activate. In a separate flask, dissolve Amino Acid Ester & DIPEA in DCM. Add the amine solution dropwise to the activated acid solution at 0°C. Allow to warm to room temperature and stir for 12-24 hours. Monitor reaction completion via TLC (e.g., 30% EtOAc in Hexane). Work-up: Filter DCU (if using DCC), wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Purify via silica gel chromatography.

Caption: Step-by-step peptide coupling workflow.

Detailed Steps:

  • Reagent Preparation: Dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0°C using an ice bath.

  • Activation: Add EDC hydrochloride (1.1 eq.) to the stirred solution. Allow the mixture to stir at 0°C for 20-30 minutes for pre-activation.

  • Amine Component Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl, 1.0 eq.) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.0 eq.) to neutralize the salt and form the free amine.

  • Coupling: Slowly add the free amine solution from step 3 to the activated carboxylic acid solution from step 2 at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), visualizing with UV light and/or ninhydrin stain until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes).

Protocol 2: N-terminal Boc Deprotection

This protocol describes the acid-catalyzed removal of the Boc protecting group to liberate the N-terminal amine for further chain elongation or for the final nitro group reduction.

Causality: The Boc group is designed to be labile under moderately acidic conditions.[4] Trifluoroacetic acid (TFA) is a strong acid that efficiently protonates the Boc group's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine as a TFA salt.[6][11] DCM is used as a solvent that is inert to the acidic conditions.

Detailed Steps:

  • Reaction Setup: Dissolve the Boc-protected peptide in DCM (approx. 0.1 M).

  • Acid Treatment: Add an equal volume of TFA to the solution, creating a 50% TFA/DCM (v/v) mixture.[4][6]

  • Deprotection: Stir the reaction at room temperature for 30-60 minutes.

  • Monitoring: Monitor the completion of the reaction by TLC, observing the disappearance of the starting material.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[10]

  • Product Isolation: The resulting deprotected peptide will be an oily or solid TFA salt. This crude product is often pure enough to proceed to the next step after thorough drying under high vacuum.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This is the key transformation step, converting the inert nitro group into a versatile primary amine.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for reducing aromatic nitro groups.[7][12] Molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst, where it is activated. The nitro compound also coordinates to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[13] This method is generally selective for the nitro group in the presence of other functional groups like esters and amides.[7]

G cluster_0 Catalyst Surface (Pd) cluster_1 Reduction Cascade H2 H₂ H2->Pd Surface Adsorption & Activation R_NO2 Peptide-NO₂ R_NO2->Pd Surface Adsorption Nitroso Peptide-NO Pd Surface->Nitroso Hydrogen Transfer Start->Nitroso +H₂ Hydroxylamine Peptide-NHOH Nitroso->Hydroxylamine +H₂ Amine Peptide-NH₂ Hydroxylamine->Amine +H₂ Amine->Solution Desorption

Caption: Mechanism of catalytic hydrogenation of a nitro group.

Detailed Steps:

  • Reaction Setup: Dissolve the nitro-peptide (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1-3 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once complete, carefully purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final peptide containing the 4-amino-L-phenylalanine residue. Further purification by HPLC may be required depending on the purity.

Conclusion and Future Perspectives

This compound is more than just a protected amino acid; it is a strategic precursor for introducing functionality and modulating peptide properties. The protocols described herein provide a robust framework for its incorporation and subsequent transformation. The ability to unmask a primary amine on the phenyl ring post-synthesis opens up a vast chemical space for peptide chemists. This allows for the site-specific labeling of peptides with fluorophores or drugs, the creation of novel cyclic peptides, and the development of pH-responsive biomaterials.[2] As the demand for more complex and functionalized peptides grows, the utility of such "chemical handles" will undoubtedly continue to be a cornerstone of advanced peptide design and synthesis.

References

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem Application Notes. 14

  • Hovione. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Hovione Science Notes. 8

  • Nikolaenko, I. V., & Mamontov, A. S. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Current Organic Synthesis, 16(7), 964-987. 13

  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Technical Notes. 6

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guide. 15

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Support. 16

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. 7

  • BenchChem. (2025). The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of 1-Hydroxybenzotriazole Hydrate. BenchChem Technical Guide. 9

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. 17

  • Chemistry LibreTexts. (2025). Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. 18

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. 19

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. 11

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich. 20

  • Khan Academy. (2019). Reduction of nitro groups to anilines. YouTube. Link

  • Kaneko, T., Ali, M. A., Captain, I., Perlin, P., & Deming, T. J. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(18), 2416-2425. 2

  • ResearchGate. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Request PDF. Link

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Link

  • BenchChem. (2025). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis. BenchChem Application Notes. 10

  • ResearchGate. (2006). Reduction of the Aromatic Nitro Group in Peptide by Ammonium Formate Catalytic Transfer Hydrogenation-An Indirect Introduction of p-Aminophenylalanine into Peptide Chain. ResearchGate. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. 21

  • BenchChem. (2025). Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester. BenchChem Technical Support. 5

Sources

The Nitro-Functionalized Amino Acid: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Material Science with N-Boc-4-nitro-L-phenylalanine Methyl Ester

In the continuous quest for novel materials with tailored functionalities, researchers are increasingly turning to bio-inspired building blocks. Modified amino acids, which combine the chirality and biocompatibility of their natural counterparts with the reactivity of synthetic functional groups, represent a particularly promising frontier. Among these, this compound stands out as a uniquely versatile molecule for applications in material science.

This compound offers a compelling trifecta of properties: a protected amino acid backbone, inherent chirality derived from its L-phenylalanine structure, and a reactive nitro group on the phenyl ring. The tert-butoxycarbonyl (Boc) protecting group allows for controlled polymerization and modification, while the methyl ester provides a stable carboxylic acid terminus. It is, however, the nitro group that truly unlocks a wealth of possibilities for material scientists.

The electron-withdrawing nature of the nitro group makes the phenyl ring amenable to nucleophilic aromatic substitution, providing a reactive handle for grafting onto polymer backbones or creating cross-linked networks.[1] Furthermore, the nitro group itself can be readily reduced to an amine, opening up a second, distinct reactive site for further functionalization.[1] This dual reactivity, combined with the inherent chirality of the molecule, makes this compound a powerful tool for designing advanced materials with applications ranging from piezoelectric sensors to stimuli-responsive polymers and biocompatible coatings.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of this compound in material science. It provides not only the theoretical underpinnings of its utility but also detailed, field-proven protocols to facilitate its adoption in the laboratory.

Core Attributes and Advantages

The utility of this compound in material science stems from a unique combination of chemical features. Understanding these attributes is key to designing innovative materials.

FeatureAdvantage in Material Science
Nitro Group (-NO2) Provides a site for chemical modification. Can be reduced to an amine (-NH2) for further functionalization, enabling the creation of stimuli-responsive materials. The electron-withdrawing nature enhances reactivity for grafting onto other molecules.[1]
L-Phenylalanine Backbone Introduces chirality into the material, which is crucial for applications in chiral recognition, catalysis, and optics.[1] Provides a biocompatible and biodegradable component.
Boc Protecting Group Allows for controlled polymerization and modification reactions by preventing unwanted side reactions at the amine terminus. Can be removed under specific conditions to expose the amine for further functionalization.
Methyl Ester (-COOCH3) Protects the carboxylic acid group, preventing it from participating in unwanted reactions during polymerization or modification. Can be hydrolyzed to reveal the carboxylic acid for further reactions.

Application Note 1: Piezoelectric Nanofibers for Energy Harvesting and Sensing

The inherent chirality and ability to form well-ordered structures make derivatives of N-Boc-4-nitro-L-phenylalanine attractive for piezoelectric applications. Piezoelectric materials generate an electrical charge in response to mechanical stress, a property that is highly dependent on the crystalline structure and molecular dipoles within the material. By incorporating a dipeptide of p-nitro-L-phenylalanine into electrospun polymer fibers, it is possible to create flexible, high-output piezoelectric nanogenerators.

The nitro group plays a crucial role in enhancing the piezoelectric effect by contributing to a large dipole moment within the dipeptide. When these dipeptides self-assemble into ordered nanostructures within the polymer matrix, the individual molecular dipoles align, leading to a macroscopic piezoelectric response.

Experimental Protocol: Fabrication of Piezoelectric Nanofibers

This protocol is adapted from a study on the self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine into piezoelectric electrospun fibers.[1][2][3]

Objective: To fabricate piezoelectric nanofibers by embedding a self-assembling dipeptide of p-nitro-L-phenylalanine into a poly(L-lactic acid) (PLLA) matrix via electrospinning.

Materials:

  • Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (synthesized or commercially sourced)

  • Poly(L-lactic acid) (PLLA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Electrospinning apparatus

Procedure:

  • Dipeptide Solution Preparation: Dissolve 0.5 g of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine in 1 mL of DMF.

  • PLLA Solution Preparation: In a separate container, dissolve 0.5 g of PLLA in 4 mL of DCM with vigorous stirring (e.g., 700 rpm) at 40°C for 1 hour until the polymer is fully dissolved.

  • Precursor Solution Preparation: Add the dipeptide solution to the PLLA solution and stir for several hours at room temperature to ensure a homogenous mixture.

  • Electrospinning:

    • Load the precursor solution into a syringe fitted with a metallic needle.

    • Set the electrospinning parameters (voltage, flow rate, and needle-to-collector distance) to achieve stable fiber formation. Typical parameters might include a voltage of 15-25 kV, a flow rate of 0.5-1.5 mL/h, and a distance of 10-20 cm.

    • Collect the nanofibers on a grounded collector (e.g., aluminum foil).

  • Characterization:

    • The morphology of the electrospun nanofibers can be characterized using Scanning Electron Microscopy (SEM).

    • The piezoelectric properties of the nanofiber mat can be tested by applying a periodic mechanical force and measuring the output voltage and current.

Expected Outcome: The resulting electrospun mat will consist of PLLA nanofibers with embedded, self-assembled dipeptide nanostructures. This hybrid material is expected to exhibit a significant piezoelectric response.

G cluster_0 Solution Preparation cluster_1 Electrospinning cluster_2 Characterization Dipeptide Dipeptide Dipeptide_Sol Dipeptide Solution Dipeptide->Dipeptide_Sol DMF DMF DMF->Dipeptide_Sol PLLA PLLA PLLA_Sol PLLA Solution PLLA->PLLA_Sol DCM DCM DCM->PLLA_Sol Precursor_Sol Homogenous Precursor Solution Dipeptide_Sol->Precursor_Sol PLLA_Sol->Precursor_Sol Syringe Syringe with Precursor Solution Precursor_Sol->Syringe Fibers Piezoelectric Nanofibers Syringe->Fibers High_Voltage High Voltage Power Supply High_Voltage->Syringe Collector Grounded Collector Collector->Fibers SEM SEM Fibers->SEM Piezo_Test Piezoelectric Testing Fibers->Piezo_Test Morphology Fiber Morphology SEM->Morphology Performance Voltage/Current Output Piezo_Test->Performance G cluster_0 Polymer Synthesis cluster_1 Functionalization cluster_2 Stimuli Response Monomers N-Boc-4-nitro-L- phenylalanine methyl ester + Comonomer Polymerization Radical Polymerization Monomers->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Nitro_Polymer Nitro-Functionalized Copolymer Polymerization->Nitro_Polymer Reduction Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) Nitro_Polymer->Reduction Amine_Polymer Amine-Functionalized (pH-Responsive) Polymer Reduction->Amine_Polymer Low_pH Low pH (Acidic) Amine_Polymer->Low_pH High_pH High pH (Basic) Amine_Polymer->High_pH Protonated Protonated Amine (Soluble) Low_pH->Protonated Deprotonated Neutral Amine (Insoluble) High_pH->Deprotonated

Sources

Application Notes and Protocols for the Creation of Functionalized Polymers Using N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Platform for Advanced Polymeric Materials

The synthesis of functional polymers with precise control over their chemical and physical properties is a cornerstone of modern materials science and biomedical engineering. Poly(amino acid)s, in particular, have garnered significant attention due to their inherent biocompatibility and biodegradability, making them ideal candidates for applications such as drug delivery, tissue engineering, and gene therapy.[1][2][3] This document provides a comprehensive guide to the use of N-Boc-4-nitro-L-phenylalanine methyl ester as a key monomer for the creation of a versatile polymeric platform.

The strategic design of this monomer, featuring a Boc-protected amine for controlled polymerization and a nitro group for post-polymerization modification, allows for a multi-step approach to synthesizing highly functionalized poly(L-phenylalanine) derivatives. The nitro group serves as a latent amine, which can be unmasked under mild conditions to provide a reactive handle for the conjugation of a wide array of molecules, including drugs, targeting ligands, and imaging agents.[4][5] This approach enables the development of tailor-made polymers with specific functionalities for advanced applications.

These application notes will detail the synthetic pathway from the monomer to the final functionalized polymer, providing step-by-step protocols, key characterization data, and the scientific rationale behind the experimental choices.

Workflow Overview: From Monomer to Functionalized Polymer

The overall strategy involves a four-stage process, as depicted in the workflow diagram below. Each stage is critical for the successful synthesis of the target functionalized polymer.

Polymer Synthesis Workflow Monomer N-Boc-4-nitro-L- phenylalanine Methyl Ester NCA N-Boc-4-nitro-L- phenylalanine-NCA Monomer->NCA NCA Synthesis (Fuchs-Farthing) ProtectedPolymer Poly(N-Boc-4-nitro-L- phenylalanine Methyl Ester) NCA->ProtectedPolymer Ring-Opening Polymerization (ROP) NitroPolymer Poly(4-nitro-L- phenylalanine Methyl Ester) ProtectedPolymer->NitroPolymer Boc Deprotection (Acidolysis) AminoPolymer Poly(4-amino-L- phenylalanine Methyl Ester) NitroPolymer->AminoPolymer Nitro Group Reduction (Catalytic Hydrogenation) FunctionalizedPolymer Functionalized Polymer AminoPolymer->FunctionalizedPolymer Amine Functionalization (e.g., Acylation)

Figure 1: General workflow for the synthesis of functionalized polymers from this compound.

Part 1: Monomer to Polymer Synthesis

This section details the initial steps of synthesizing the polymer backbone, starting from the N-carboxyanhydride (NCA) monomer synthesis followed by its ring-opening polymerization.

Synthesis of N-Boc-4-nitro-L-phenylalanine-NCA

The conversion of the α-amino acid to its N-carboxyanhydride (NCA) is a crucial step for subsequent ring-opening polymerization (ROP). The Fuchs-Farthing method, which utilizes phosgene or its safer alternatives like triphosgene, is a widely employed and effective strategy for this transformation.[6]

Protocol 1: NCA Synthesis

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser connected to a gas bubbler (to vent HCl and CO2), dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Phosgenation: Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq) portion-wise over 30 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 40-50 °C and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain a crude oil.

  • Crystallization: Dissolve the crude product in a minimal amount of anhydrous ethyl acetate and add anhydrous hexane until turbidity is observed. Store the solution at -20 °C overnight to induce crystallization.

  • Isolation: Collect the crystalline NCA by filtration in a glovebox or under a stream of dry nitrogen, wash with cold anhydrous hexane, and dry under vacuum.

Characterization: The successful synthesis of the NCA can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, which will show characteristic anhydride carbonyl stretches at approximately 1850 and 1780 cm⁻¹.

Ring-Opening Polymerization (ROP) of N-Boc-4-nitro-L-phenylalanine-NCA

The ROP of NCAs can be initiated by various nucleophiles, with primary amines being a common choice for achieving good control over the polymerization.[7] The "amine mechanism" involves the nucleophilic attack of the amine on the C-5 carbonyl of the NCA, leading to ring opening and subsequent chain growth.[7]

Protocol 2: Ring-Opening Polymerization

  • Preparation: In a glovebox, dissolve the N-Boc-4-nitro-L-phenylalanine-NCA (e.g., 50 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Initiation: In a separate vial, prepare a stock solution of the initiator, such as n-hexylamine (1.0 eq), in anhydrous DMF.

  • Polymerization: Add the initiator solution to the monomer solution with vigorous stirring. The reaction is typically allowed to proceed for 24-72 hours at room temperature. The progress of the polymerization can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.

  • Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol or diethyl ether.

  • Isolation and Drying: Collect the polymer precipitate by centrifugation or filtration, wash with the non-solvent, and dry under high vacuum to a constant weight.

Characterization: The resulting poly(this compound) can be characterized by:

  • ¹H NMR: To confirm the polymer structure.

  • GPC/SEC: To determine the molecular weight and polydispersity index (PDI).[8]

ParameterTypical Value
Monomer:Initiator Ratio20:1 to 100:1
SolventAnhydrous DMF or THF
TemperatureRoom Temperature
Reaction Time24 - 72 hours
PDI< 1.2

Table 1: Typical parameters for the ring-opening polymerization of N-Boc-4-nitro-L-phenylalanine-NCA.

Part 2: Polymer Deprotection and Functionalization

This section outlines the critical steps of unmasking the reactive functional groups on the polymer backbone and their subsequent modification.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[7]

Protocol 3: Boc Deprotection

  • Dissolution: Dissolve the poly(this compound) in a suitable solvent, such as dichloromethane (DCM).

  • Acidolysis: Add trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is usually rapid.

  • Isolation: Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Purification: Redissolve the polymer in a minimal amount of a suitable solvent and precipitate it into a non-solvent (e.g., diethyl ether) to remove residual TFA and byproducts. Collect the polymer and dry it under vacuum.

Boc Deprotection cluster_0 Polymer Backbone cluster_1 Acid cluster_2 Deprotected Polymer cluster_3 Byproducts Protected R-NH-Boc Deprotected R-NH3+ Protected->Deprotected Protonation & Cleavage Byproducts Isobutylene + CO2 Protected->Byproducts Acid H+ (TFA) Acid->Protected

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Nitro Group Reduction

The reduction of the aromatic nitro group to a primary amine is a pivotal step in creating a functionalizable polymer.[5] Catalytic hydrogenation is a clean and efficient method for this transformation.[9]

Protocol 4: Nitro Group Reduction

  • Preparation: Dissolve the poly(4-nitro-L-phenylalanine methyl ester) in a solvent such as methanol or a mixture of methanol and DMF.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by UV-Vis spectroscopy (disappearance of the nitro absorbance) or ¹H NMR.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the poly(4-amino-L-phenylalanine methyl ester).

Reduction MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CClean, high yieldRequires specialized equipment
Metal-mediatedFe, NH₄Cl or SnCl₂, HClInexpensive, scalableStoichiometric metal waste

Table 2: Comparison of common methods for nitro group reduction.

Post-Polymerization Functionalization

The resulting poly(4-amino-L-phenylalanine methyl ester) is a versatile platform for further functionalization. The primary amine groups on the phenyl rings can be readily modified through various reactions, such as acylation, to attach a wide range of molecules.

Protocol 5: Example Functionalization (Acylation with a Bioactive Molecule)

  • Preparation: Dissolve the poly(4-amino-L-phenylalanine methyl ester) and a carboxy-functionalized bioactive molecule (e.g., a drug or targeting ligand, 1.2 eq per amine group) in anhydrous DMF.

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and an activator like N-hydroxysuccinimide (NHS, 1.2 eq).

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Precipitate the functionalized polymer in a suitable non-solvent. Further purification can be achieved by dialysis to remove unreacted small molecules.

  • Isolation: Lyophilize the purified polymer solution to obtain the final functionalized polymer.

Conclusion

The use of this compound provides a robust and versatile route to functionalized poly(amino acid)s. The protocols outlined in this document offer a clear pathway for researchers to synthesize these advanced materials. The ability to introduce a wide range of functionalities post-polymerization opens up numerous possibilities for the development of novel materials for drug delivery, diagnostics, and other biomedical applications. The key to success lies in the careful execution of each synthetic step, with particular attention to anhydrous conditions during NCA synthesis and polymerization, and thorough purification at each stage.

References

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (Source: MDPI) URL: [Link]

  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (Source: University of Illinois) URL: [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. (Source: ResearchGate) URL: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (Source: Royal Society of Chemistry) URL: [Link]

  • Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (Source: ChemRxiv) URL: [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (Source: Organic Syntheses) URL: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (Source: ResearchGate) URL: [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. (Source: ACS Publications) URL: [Link]

  • Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. (Source: Journal of the Mexican Chemical Society) URL: [Link]

  • Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. (Source: MDPI) URL: [Link]

  • Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. (Source: SciELO México) URL: [Link]

  • A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. (Source: ChemRxiv) URL: [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (Source: Intertek) URL: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (Source: ResearchGate) URL: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (Source: Organic Syntheses) URL: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (Source: Semantic Scholar) URL: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (Source: PubMed) URL: [Link]

  • Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. (Source: ResearchGate) URL: [Link]

  • Functionalization of Morin-Loaded PLGA Nanoparticles with Phenylalanine Dipeptide Targeting the Brain. (Source: PMC - PubMed Central) URL: [Link]

  • Molecular characterization of l-phenylalanine terminated poly(l-lactide) conjugates. (Source: RSC Publishing) URL: [Link]

  • Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. (Source: ResearchGate) URL: [Link]

  • The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). (Source: ResearchGate) URL: [Link]IV_fig2_307557342)

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Application Notes and Protocols: N-Boc-4-nitro-L-phenylalanine Methyl Ester as a Versatile Precursor for Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-4-nitro-L-phenylalanine methyl ester is a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The presence of three distinct functional groups—an N-terminal Boc protecting group, a C-terminal methyl ester, and an aromatic nitro group—provides chemists with a versatile scaffold for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its conversion into more complex molecular architectures. We will delve into the strategic considerations behind key experimental steps, offering insights to researchers, scientists, and professionals in drug development to facilitate the synthesis of novel peptides, photoreactive probes, and other advanced compounds.

Introduction: The Strategic Importance of a Multi-Functional Precursor

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) group offers robust protection for the amine, which can be readily removed under acidic conditions without affecting other parts of the molecule.[] The methyl ester protects the carboxylic acid and can be saponified under basic conditions. Crucially, the nitro group serves as a versatile chemical handle. It can be reduced to a primary amine, which can then be further functionalized in a variety of ways, such as conversion to an azide for click chemistry or acylation to introduce specific moieties.[2] This trifecta of functionalities makes this compound a highly valuable starting material for creating complex and functionally diverse molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a precursor is fundamental to its successful application in synthesis.

PropertyValueSource
Chemical Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate[3]
CAS Number 65615-89-6[4]
Molecular Formula C₁₅H₂₀N₂O₆[5]
Molecular Weight 324.33 g/mol [5]
Appearance White solid[6]
Solubility Soluble in organic solvents such as DMF, DCM, and CHCl₃.[7]
¹H NMR Spectrum available[8]
¹³C NMR Spectrum available[8]
Mass Spectrometry Spectrum available[8]

Core Application: Reduction of the Nitro Group to Synthesize N-Boc-4-amino-L-phenylalanine Methyl Ester

The conversion of the aromatic nitro group to a primary amine is arguably the most common and critical transformation of this compound. The resulting aniline derivative, N-Boc-4-amino-L-phenylalanine methyl ester, is a key intermediate for introducing functionalities such as fluorophores, cross-linkers, or for creating unnatural amino acids for incorporation into peptides.[9] Catalytic hydrogenation is a widely employed and efficient method for this reduction.

Workflow for Nitro Group Reduction

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start N-Boc-4-nitro-L- phenylalanine Methyl Ester reagents H₂, Pd/C (catalyst) Solvent (e.g., Methanol, Ethyl Acetate) start->reagents product N-Boc-4-amino-L- phenylalanine Methyl Ester reagents->product

Caption: Catalytic hydrogenation workflow.

Detailed Protocol for Catalytic Hydrogenation

This protocol outlines a standard procedure for the reduction of the nitro group using a palladium on carbon (Pd/C) catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate. Expertise & Experience: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere (e.g., nitrogen or argon) during addition to the flammable solvent.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Trustworthiness: It is crucial to ensure the complete removal of the palladium catalyst, as residual metal can interfere with subsequent reactions. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-amino-L-phenylalanine methyl ester. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound, after conversion to its free carboxylic acid form (N-Boc-4-nitro-L-phenylalanine), can be incorporated into growing peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[10] The nitro group can be carried through the synthesis and then reduced on the solid support before cleavage, or after the peptide has been cleaved from the resin. This allows for the site-specific introduction of an amino group within the peptide sequence for further modification.

SPPS Workflow with Post-Synthetic Modification

G cluster_spps Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_cleavage Cleavage and Deprotection cluster_product Final Product resin Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling of Fmoc-AA-OH deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 coupling_nitro Coupling of N-Boc-4-nitro-L-Phe-OH deprotection2->coupling_nitro deprotection3 Final Fmoc Deprotection coupling_nitro->deprotection3 reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O) deprotection3->reduction cleavage Cleavage from Resin (e.g., TFA cocktail) reduction->cleavage peptide Peptide with 4-amino-L-phenylalanine cleavage->peptide

Caption: SPPS workflow with on-resin nitro reduction.

Protocol for On-Resin Nitro Group Reduction

This protocol describes the reduction of the nitro group of a resin-bound peptide using tin(II) chloride dihydrate.

Materials:

  • Peptide-resin containing the N-Boc-4-nitro-L-phenylalanine residue

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in an SPPS reaction vessel.

  • Reducing Agent Solution: Prepare a solution of SnCl₂·2H₂O in DMF (typically a 5-10 fold molar excess over the nitro group). Expertise & Experience: The solution should be freshly prepared as tin(II) salts can oxidize over time.

  • Reduction Reaction: Add the SnCl₂·2H₂O solution to the swollen resin and agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the reaction, drain the reducing agent solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove any residual tin salts.

  • Cleavage and Deprotection: The peptide with the newly formed 4-amino-L-phenylalanine residue can now be cleaved from the resin using a standard trifluoroacetic acid (TFA) cocktail. The Boc group on the phenylalanine derivative will also be removed during this step.

Synthesis of Advanced Derivatives

The strategic placement of the nitro group allows for the synthesis of a wide array of complex derivatives. For instance, after reduction to the amine, the resulting aniline can be diazotized and converted to a variety of other functional groups. Furthermore, this compound has been used as a precursor in the synthesis of radioiodinated phenylalanine derivatives for applications in medical imaging.[11][12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Nitro Reduction Inactive catalyst (Pd/C)Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen.
Insufficient hydrogen pressureEnsure the hydrogen balloon is adequately filled or the pressure in the hydrogenation apparatus is maintained.
Side Reactions During SPPS Racemization during couplingUse appropriate coupling reagents and additives (e.g., HOBt, Oxyma) and perform the coupling at low temperatures.[14]
Diketopiperazine formationThis is common at the dipeptide stage. Careful selection of coupling conditions and reagents can minimize this side reaction.[14]
Incomplete Boc Deprotection Insufficient acid concentration or reaction timeUse a standard deprotection cocktail (e.g., 20-50% TFA in DCM) and monitor the reaction by TLC or LC-MS to ensure completion.[15]

Conclusion

This compound is a testament to the power of strategic functionalization in a precursor molecule. Its ability to serve as a scaffold for the introduction of diverse chemical moieties makes it an invaluable tool for chemists in academia and industry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their pursuit of novel and complex molecular architectures with significant biological and therapeutic potential.

References

  • Fahrenholz, F., & Thierauch, K. H. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. International Journal of Peptide and Protein Research, 15(4), 323–330. [Link]

  • ResearchGate. (n.d.). A Novel Protocol of Solid Phase Peptide Synthesis with 2-(4-Nitrophenyl)sulfonylethoxycarbonyl(Nsc)-Amino Acids. Retrieved from [Link]

  • Kuroyanagi, J., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2825-2831. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Fischer, G., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(5), 455–463. [Link]

  • Vizzavona, J., & Vigneron, J. P. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Garg, S., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 16(6), 4536–4547. [Link]

  • Werkmeister, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2550–2555. [Link]

  • Giraud, F., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(48), 9651–9659. [Link]

  • Salih, S. J., & Al-Masoudi, N. A. (2016). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Baghdad Science Journal, 13(1). [Link]

  • Sun, D., Zhang, L., & Wang, J. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 56(4), 843-849.
  • Strazzolini, P., et al. (2001).
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester.... Retrieved from [Link]

  • Blaser, H. U., & Schmidt, E. (2010).
  • Tcyrulnikov, S., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. The Journal of Organic Chemistry, 76(23), 9841–9844. [Link]

  • Wang, Y., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Medicinal Chemistry, 14(1), 147–153. [Link]

  • Alexander, E., et al. (2014). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Molecular Biology, 1187, 147–165. [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). Hydrogenation of nitroarenes using defined iron-phosphine catalysts.
  • Wilbur, D. S., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574–580. [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1176–1183. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]

  • Ahmed Amin, I. (n.d.). Amino Acids & Peptides. Retrieved from [Link]

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Application Notes and Protocols for the Coupling of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Critical Step of Amide Bond Formation

In the landscape of peptide synthesis and drug development, the formation of the amide bond is the cornerstone of constructing peptides and peptidomimetics. The selection of an appropriate coupling agent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final product. This guide provides an in-depth analysis of coupling agents for a challenging substrate: N-Boc-4-nitro-L-phenylalanine Methyl Ester. The presence of the electron-withdrawing nitro group on the phenyl ring and the bulky tert-butyloxycarbonyl (Boc) protecting group presents unique considerations for efficient peptide bond formation.

This document will explore the mechanistic underpinnings of two classes of widely used coupling reagents—carbodiimides, exemplified by N,N'-Dicyclohexylcarbodiimide (DCC), and onium salts, represented by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). We will delve into detailed, field-proven protocols, a comparative analysis of their performance, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Challenge: Coupling this compound

The successful coupling of N-Boc-4-nitro-L-phenylalanine with an amine nucleophile is influenced by several factors:

  • Steric Hindrance: The bulky Boc-protecting group can sterically hinder the approach of the amine to the activated carboxyl group.

  • Electronic Effects: The electron-withdrawing nitro group can affect the reactivity of the carboxyl group and the propensity for side reactions.

  • Racemization: As with any chiral amino acid, there is a risk of epimerization at the α-carbon during the activation and coupling steps, which can be exacerbated by certain reagents and conditions.[1][2][3]

The choice of coupling agent and reaction conditions must be carefully optimized to address these challenges effectively.

Mechanism of Action: A Tale of Two Activation Strategies

The fundamental principle of peptide coupling involves the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by an amine.[2] DCC and HATU achieve this through distinct mechanistic pathways.

DCC: The Carbodiimide Pathway

N,N'-Dicyclohexylcarbodiimide (DCC) is a classical and cost-effective coupling reagent.[4][5][] Its mechanism involves the formation of a highly reactive O-acylisourea intermediate.[7][8]

DCC_Mechanism cluster_0 Activation cluster_1 Side Reactions vs. Desired Pathway cluster_2 Coupling with Additive Boc-AA-COOH N-Boc-4-nitro-L-phenylalanine O-Acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc-AA-COOH->O-Acylisourea + DCC DCC DCC N-Acylurea N-Acylurea (Unreactive Byproduct) O-Acylisourea->N-Acylurea Rearrangement Symmetric_Anhydride Symmetric Anhydride O-Acylisourea->Symmetric_Anhydride + Boc-AA-COOH Active_Ester Active Ester (More Stable, Less Racemization) O-Acylisourea->Active_Ester + HOBt/HOAt Symmetric_Anhydride->Active_Ester + HOBt/HOAt HOBt HOBt/HOAt Peptide Dipeptide Active_Ester->Peptide + Amine Amine Amine (R'-NH2) DCU Dicyclohexylurea (DCU) (Precipitate)

Figure 1: Simplified mechanism of DCC-mediated peptide coupling, highlighting the role of additives.

A significant drawback of using DCC alone is the potential for side reactions, including the rearrangement of the O-acylisourea to an unreactive N-acylurea and the risk of racemization.[3][7] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly employed.[3][9] These additives trap the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the amine component with a reduced risk of racemization.[3][7] A major practical consideration with DCC is the formation of the byproduct dicyclohexylurea (DCU), which is often insoluble and requires removal by filtration.[2][10]

HATU: The Uronium/Aminium Salt Advantage

HATU is a third-generation coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[11][12] It belongs to the class of uronium/aminium salts.[4]

HATU_Mechanism cluster_0 Activation cluster_1 Coupling cluster_2 Potential Side Reaction Boc-AA-COOH N-Boc-4-nitro-L-phenylalanine Carboxylate Carboxylate Anion Boc-AA-COOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU_reagent HATU Peptide Dipeptide OAt_Ester->Peptide + Amine Amine Amine (R'-NH2) Guanidinylation Guanidinylation of Amine Amine->Guanidinylation + Excess HATU DCC_Protocol Start Start Dissolve_Reactants Dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF/DCM. Start->Dissolve_Reactants Cool Cool the solution to 0 °C. Dissolve_Reactants->Cool Add_DCC Add DCC (1.1 eq.) and stir for 15-30 min at 0 °C for pre-activation. Cool->Add_DCC Add_Amine Add the amine component (1.0 eq.) and a base (e.g., NMM, 1.1 eq.) to the reaction mixture. Add_DCC->Add_Amine React Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir overnight. Add_Amine->React Filter Filter off the precipitated DCU. React->Filter Workup Perform aqueous workup (acidic, basic, brine washes). Filter->Workup Purify Purify the crude product by column chromatography. Workup->Purify End End Purify->End

Figure 3: Workflow for DCC/HOBt mediated coupling.

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-nitro-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DMF/DCM and add a non-nucleophilic base such as N-methylmorpholine (NMM) (1.1 equivalents) at 0 °C. Add this amine solution to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and continue stirring overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HATU/DIPEA Mediated Coupling

HATU_Protocol Start Start Dissolve_Acid Dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq.) in anhydrous DMF. Start->Dissolve_Acid Add_Base_HATU Add DIPEA (2.0-3.0 eq.) and stir for 5-10 min. Then add HATU (1.0-1.2 eq.) and stir for another 10-15 min. Dissolve_Acid->Add_Base_HATU Add_Amine Add the amine component (1.0-1.1 eq.) to the reaction mixture. Add_Base_HATU->Add_Amine React Stir at room temperature for 1-4 hours. Add_Amine->React Workup Perform aqueous workup (acidic, basic, brine washes). React->Workup Purify Purify the crude product by column chromatography. Workup->Purify End End Purify->End

Figure 4: Workflow for HATU/DIPEA mediated coupling.

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve N-Boc-4-nitro-L-phenylalanine (1.0 equivalent) in anhydrous DMF.

  • Activation: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature. [12]Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. [12]3. Coupling: Add the amine component (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature. [12]5. Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling agent and the amine component. For DCC-mediated couplings, ensure the DCU is thoroughly removed as it can trap the product. For HATU, pre-activation time can be optimized.

  • Racemization: To minimize racemization, perform the coupling at lower temperatures (e.g., 0 °C) and avoid prolonged activation times before the addition of the amine. [13]The choice of a weaker base, such as NMM or 2,4,6-collidine, can also reduce the risk of epimerization. [13]* Side Product Formation: In DCC couplings, the use of HOBt or HOAt is crucial to suppress N-acylurea formation. [7]With HATU, using a minimal excess of the reagent can prevent guanidinylation of the amine. [12]

Conclusion

The selection of a coupling agent for this compound requires a careful consideration of reactivity, potential side reactions, and practical aspects such as cost and byproduct removal. While DCC in combination with an additive like HOBt offers a cost-effective solution for routine synthesis, HATU provides superior performance for challenging couplings, ensuring high yields and minimal racemization. The detailed protocols and comparative analysis presented in this guide are intended to provide a solid foundation for researchers to successfully navigate the critical step of amide bond formation in their synthetic endeavors.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(25), 9453-9459.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Slideshare. (n.d.). DCC-The-Versatile-Organic-Reagent (1).pptx. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Volume 7, Issue 2, March-April 2011; Article-026.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Subirós-Funosas, A., Albericio, F., & El-Faham, A. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(10), 2894-2904.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

  • Giraud, M., Cérède, P., & Cavelier, F. (2017).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (2013). Boc-Oxyma as Racemization-Free Coupling Reagent. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 5(4), 849-854.
  • University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

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Application Note: High-Fidelity Purification of Peptides Containing 4-Nitrophenylalanine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Nitrophenylalanine in Peptide Science

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing pharmacological properties such as stability, potency, and selectivity.[1][2] Among these, 4-nitrophenylalanine (pNO2-Phe) serves as a versatile tool for researchers. Its unique characteristics, stemming from the electron-withdrawing nitro group on the phenyl ring, make it invaluable as a spectroscopic probe, a precursor for further chemical modifications (e.g., reduction to aminophenylalanine), and a modulator of peptide conformation and bioactivity.[3][4]

However, the very properties that make pNO2-Phe a valuable synthetic building block also introduce distinct challenges into the downstream purification process.[5] Standard solid-phase peptide synthesis (SPPS) and purification protocols often require significant optimization to accommodate the altered physicochemical nature of pNO2-Phe-containing peptides.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification of these modified peptides, focusing on causality-driven protocol design and troubleshooting to ensure the highest possible purity and yield.

The Purification Challenge: Physicochemical Impact of the Nitro Group

Successful purification begins with a clear understanding of the challenges. The introduction of a pNO2-Phe residue into a peptide sequence fundamentally alters its properties compared to its canonical phenylalanine (Phe) counterpart.

Increased Hydrophobicity

The nitro group significantly increases the hydrophobicity of the phenylalanine side chain. This leads to a longer retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of peptide purification.[8][9] This increased retention can cause co-elution with other hydrophobic, synthesis-related impurities, such as deletion sequences or protecting group remnants, complicating separation.[10]

Potential for Aggregation

Peptides rich in hydrophobic residues, including pNO2-Phe, are prone to aggregation during synthesis, cleavage, and purification.[7] This can lead to poor solubility in standard HPLC mobile phases, resulting in peak broadening, tailing, and potentially irreversible adsorption to the column matrix, which lowers yield.

Synthesis and Cleavage Side Reactions

While SPPS is a robust methodology, side reactions can occur.[11][12][13] The strong electron-withdrawing nature of the nitro group can influence the reactivity of the peptide during synthesis. More importantly, during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), the nitro group is generally stable, but other side-chain protecting groups or the peptide backbone itself can undergo modifications, creating a complex mixture of impurities that must be resolved.[14]

Table 1: Comparative Physicochemical Properties

Property Phenylalanine (Phe) 4-Nitrophenylalanine (pNO2-Phe) Implication for Purification
Structure Benzyl side chain Nitrobenzyl side chain The nitro group adds polarity but significantly increases the overall hydrophobicity and potential for specific interactions.
Hydrophobicity High Very High Increased retention time on RP-HPLC; requires stronger organic mobile phase for elution.[9]
Solubility Sequence-dependent Often reduced in aqueous buffers May require organic co-solvents (e.g., DMSO) for initial sample dissolution.[9]
Aggregation Possible in hydrophobic sequences Higher propensity Can lead to poor peak shape and yield loss; may require elevated column temperatures or chaotropic agents.

| UV Absorbance | ~257 nm | Strong absorbance ~274 nm | Provides a distinct wavelength for detection, but peptide bond absorbance (210-220 nm) is still primary for quantification.[15] |

Strategic Purification Workflow

A multi-step, self-validating workflow is essential for achieving high-purity pNO2-Phe peptides. The strategy involves an initial crude analysis to inform the preparative method, the primary purification step, and rigorous post-purification characterization to confirm identity and purity.

Purification_Workflow cluster_prep Pre-Purification cluster_purify Purification cluster_post Post-Purification & QC Crude Crude Peptide (Post-Cleavage & Precipitation) Dissolve Solubilization (e.g., H2O/ACN, DMSO) Crude->Dissolve Analysis Analytical RP-HPLC/LC-MS (Method Scouting) Dissolve->Analysis Prep_HPLC Preparative RP-HPLC (Optimized Gradient) Analysis->Prep_HPLC Informs Gradient & Loading Fraction Fraction Collection (Based on UV signal) Prep_HPLC->Fraction Fraction_QC Fraction Analysis (Analytical RP-HPLC/LC-MS) Fraction->Fraction_QC Pooling Pool Pure Fractions Fraction_QC->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final_QC Final Product QC (Purity, Mass, Quantity) Lyophilize->Final_QC

Figure 1: A strategic workflow for the purification of pNO2-Phe peptides.

Core Protocol: Reversed-Phase HPLC Purification

RP-HPLC is the primary and most effective method for purifying synthetic peptides, separating molecules based on their hydrophobicity.[8][16] For pNO2-Phe peptides, careful optimization of key parameters is crucial.

Principle of Separation

The peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) in a highly aqueous mobile phase. Hydrophobic molecules, including the target peptide, bind to the column. A gradient of increasing organic solvent (e.g., acetonitrile) is then applied, which progressively disrupts these hydrophobic interactions, eluting molecules in order of increasing hydrophobicity.[16][17]

Detailed Step-by-Step Protocol

A. Preparation of Mobile Phases and Sample

  • Mobile Phase A: Prepare HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA). Filter through a 0.22 µm membrane. Rationale: TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase and protonating peptide carboxyl groups to improve peak shape and resolution.[18]

  • Mobile Phase B: Prepare HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA. Filter through a 0.22 µm membrane. Rationale: ACN is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.

  • Sample Preparation:

    • Weigh the crude peptide lyophilizate.

    • Dissolve the peptide in a minimal volume of Mobile Phase A.

    • If solubility is poor, add a small amount of ACN or, as a last resort, DMSO to aid dissolution.[9] Caution: High concentrations of organic solvent in the sample can cause peak distortion and poor binding to the column.

    • Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material. Transfer the supernatant for injection.

B. Analytical Scouting Run

  • Column: Use a high-quality analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 220 nm (for peptide bonds) and 274 nm (for the pNO2-Phe residue).[15]

  • Gradient: Run a broad "scouting" gradient, for example, 5-95% Mobile Phase B over 30-40 minutes.

  • Analysis: Identify the retention time of the main peak corresponding to the target peptide (confirm with LC-MS if possible). This retention time will be the basis for designing the preparative gradient.

C. Preparative Purification Run

  • Column: Use a preparative C18 column with the same chemistry as the analytical column to ensure predictable scale-up.

  • Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Gradient Design: Design a shallower gradient centered around the elution percentage of ACN determined from the scouting run. For example, if the peptide eluted at 40% ACN (which corresponds to ~15 minutes in a 30-min 5-95% gradient), a suitable preparative gradient might be 30-50% Mobile Phase B over 40 minutes. Rationale: A shallow gradient increases the separation between the target peptide and closely eluting impurities, maximizing resolution.[17]

  • Loading: Inject the dissolved crude peptide. Do not exceed the column's recommended loading capacity to avoid compromising resolution.

  • Fraction Collection: Collect fractions (e.g., 1-2 minute intervals) across the elution profile of the target peak.

D. Post-Purification Analysis and Processing

  • Fraction Analysis: Analyze each collected fraction using the analytical HPLC method and LC-MS to determine which contain the pure product at the correct mass.

  • Pooling: Combine the fractions that meet the desired purity threshold (>95% or >98%).

  • Solvent Removal: Remove the ACN using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final peptide as a fluffy white or pale-yellow powder.

Table 2: Recommended RP-HPLC Conditions & Troubleshooting

Parameter Recommendation Rationale & Optimization Tips
Stationary Phase C18 or C8 Silica, 100-300 Å pore size C18 provides high hydrophobicity suitable for most peptides. C8 can be used if retention is too strong. Wide-pore (300 Å) media are better for larger peptides (>3 kDa) to prevent restricted mass transfer.[19]
Mobile Phase Additive 0.1% TFA Standard for excellent peak shape. For MS-sensitive applications post-purification, 0.1% formic acid can be used, but may result in broader peaks.[18]
Gradient Slope 0.5-1.0% B/min A shallow gradient is the most critical parameter for improving resolution of closely eluting species.[20]
Column Temperature Ambient to 60°C Increasing temperature (e.g., 40-60°C) can improve peak shape for aggregating peptides by reducing viscosity and enhancing mass transfer.[9][16]
Problem: Peak Tailing - Cause: Aggregation or secondary interactions. Solution: Increase column temperature, ensure optimal TFA concentration, or switch to a less hydrophobic column (C8).[9]

| Problem: Co-elution | - | Cause: Insufficient resolution. Solution: Make the gradient even shallower around the target peak. Try a different column chemistry (e.g., Phenyl-Hexyl) for orthogonal selectivity.[9] |

Orthogonal and Secondary Purification Techniques

In cases of particularly challenging crude mixtures or for achieving exceptionally high purity (>99%), a single RP-HPLC step may be insufficient. Orthogonal purification methods, which separate molecules based on properties other than hydrophobicity, can be employed.[10]

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. It is highly effective for removing impurities with different charge states (e.g., truncated or modified peptides with a different number of acidic or basic residues).[20]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is primarily used as a final polishing step to remove aggregates or small molecule impurities (e.g., scavengers from the cleavage cocktail).

Purity Assessment and Characterization: The Self-Validating System

Purification is incomplete without rigorous validation of the final product.

  • Analytical RP-HPLC: The final lyophilizate should be analyzed by analytical RP-HPLC using a standardized gradient (e.g., 5-95% ACN over 30 min) to determine the final purity. Purity is typically calculated by peak area integration at 210-220 nm.[15]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is essential to confirm the molecular weight of the purified peptide, verifying its identity.[21][22] It is important to note that nitrated peptides can sometimes show fragmentation or neutral losses in certain MS conditions, particularly with MALDI-MS, where photochemical decomposition can lead to ions corresponding to losses of oxygen atoms ([M+H-16]⁺, [M+H-32]⁺).[23][24][25] ESI-MS is generally softer and less prone to this in-source fragmentation.[22][25]

Characterization cluster_qc Final Quality Control Purified_Peptide Purified, Lyophilized Peptide HPLC Analytical RP-HPLC (Purity Assessment) Purified_Peptide->HPLC Determines % Purity MS Mass Spectrometry (Identity Confirmation) Purified_Peptide->MS Confirms Molecular Weight

Figure 2: Final quality control workflow for purified peptides.

Conclusion

The purification of peptides containing 4-nitrophenylalanine requires a systematic and informed approach. By understanding the physicochemical consequences of incorporating this non-canonical amino acid—namely increased hydrophobicity and a propensity for aggregation—researchers can proactively design robust RP-HPLC protocols. Key strategies include the use of shallow gradients, optimization of column temperature, and meticulous sample preparation. When coupled with orthogonal purification techniques and validated by comprehensive analytical methods, these protocols enable the consistent production of high-purity pNO2-Phe peptides, empowering further research and development in chemical biology and drug discovery.

References

  • Desiderio, D. M. (2015). MS Behavior of Nitrated Peptides. In Mass Spectrometry in Neuromethods. (Source: Google Books, URL not available for direct linking)
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Sarver, A., Scheffler, N. K., Shetlar, M. D., & Gibson, B. W. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439–448. Retrieved from [Link]

  • Franzen, A., Krapf, S., & Pöschl, U. (2014). Analysis of Nitrated Proteins and Tryptic Peptides by HPLC-chip-MS/MS: Site-Specific Quantification, Nitration Degree, and Reactivity of Tyrosine Residues. Analytical Chemistry, 86(20), 10114–10121. Retrieved from [Link]

  • Isenegger, P. G., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, 29(5), e3472. Retrieved from [Link]

  • Petersson, A. S., Fohlman, J., & Nilsson, C. L. (2001). Investigation of tyrosine nitration in proteins by mass spectrometry. Rapid Communications in Mass Spectrometry, 15(4), 217–224. Retrieved from [Link]

  • Zhan, X., & Desiderio, D. M. (2010). Investigation of Tyrosine Nitration in Proteins by Mass Spectrometry. Methods in Molecular Biology, 615, 79-93. Retrieved from [Link]

  • Orthogonal Peptides. (n.d.). Our Technologies. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Grob, N. M., & Bode, J. W. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA, 79(11), 759-765. Retrieved from [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Wang, P., & Li, W. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. Retrieved from [Link]

  • Popali, S. (2016). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. (Source: Google Books, URL not available for direct linking)
  • Fischer, G., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(5), 455–463. Retrieved from [Link]

  • White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 375–380. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. Retrieved from [Link]

  • Vasanth, S., & Kumar, P. (2021). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA, 79(11), 759. Retrieved from [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-23. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-nitrophenylalanine. Retrieved from [Link]

  • ResearchGate. (2021). Peptide purification using HPLC? Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-55. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-3-phenyl-L-alanine. PubChem Compound Summary for CID 13706. Retrieved from [Link]

  • ResearchGate. (2022). Physicochemical properties of the tested peptide compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Wu, N., Deiters, A., & Schultz, P. G. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 128(2), 436–437. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenylalanine. PubChem Compound Summary for CID 65089. Retrieved from [Link]

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Application Notes and Protocols: Incorporation of Unnatural Amino Acids into Peptides Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, offering a powerful toolkit to enhance therapeutic properties such as stability, potency, and target selectivity.[1][2][3][4][5][6] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology, a foundational technique in peptide chemistry, provides a robust framework for the inclusion of these novel building blocks. This guide offers an in-depth exploration of the principles, protocols, and practical considerations for the successful incorporation of UAAs using Boc chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Therapeutics

Peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics.[1][2][3][4][5] However, native peptides often suffer from poor pharmacokinetic profiles, including rapid enzymatic degradation and short in-vivo half-lives. The strategic incorporation of UAAs can overcome these limitations by introducing novel side-chain functionalities, conformational constraints, and resistance to proteolysis.[1][] This chemical diversification allows for the fine-tuning of a peptide's physicochemical properties to improve its drug-like characteristics.[1][2]

Key Advantages of Incorporating UAAs:

  • Enhanced Stability: Introduction of non-natural residues can sterically hinder protease recognition and cleavage.

  • Improved Potency: UAAs can optimize peptide conformation for stronger receptor binding.

  • Novel Functionalities: Side chains with unique chemical groups can be introduced for specific labeling, conjugation, or altered biological activity.[]

  • Increased Target Selectivity: Modified peptide architecture can lead to more specific interactions with biological targets.[1]

While both Fmoc/tBu and Boc/Bzl chemistries are employed for SPPS, Boc-based strategies are particularly effective for complex and "difficult" sequences, as the repeated treatments with trifluoroacetic acid (TFA) can help disrupt secondary structure formation and reduce aggregation.[8][9]

Core Principles of Boc-Based SPPS for UAA Incorporation

The Boc/Bzl strategy relies on a graded acid lability for its orthogonal protection scheme. The Nα-Boc group is removed at each cycle with a moderate acid like TFA, while the more acid-stable side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid, typically anhydrous hydrogen fluoride (HF).[9][10][11]

The Boc SPPS Workflow

The fundamental cycle of Boc-SPPS remains consistent when incorporating UAAs, though modifications are often necessary to accommodate the unique properties of the non-natural residue.[12]

Boc_SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (e.g., DIEA in DMF) Boc_Deprotection->Neutralization Forms TFA salt Coupling Coupling (Boc-UAA, Coupling Reagent) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Boc_Deprotection Yes Final_Cleavage Final Cleavage (e.g., HF) & Purification Repeat->Final_Cleavage No (Final AA) Hindered_Coupling_Decision Start Sterically Hindered UAA? Standard_Protocol Use Standard Protocol (e.g., DIC/HOBt) Start->Standard_Protocol No Enhanced_Protocol Use Enhanced Protocol Start->Enhanced_Protocol Yes Reagent_Choice Select High-Reactivity Coupling Reagent (HATU, HBTU, PyAOP) Enhanced_Protocol->Reagent_Choice Conditions Optimize Conditions: - Double Couple - Increase Equivalents - Extended Reaction Time Reagent_Choice->Conditions Monitor Monitor Closely (Kaiser/Ninhydrin Test) Conditions->Monitor

Caption: Decision pathway for coupling sterically hindered UAAs.

Enhanced Coupling Procedure (Using HATU):

  • Follow steps 1-3 from Protocol 1.

  • UAA Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Boc-protected hindered UAA and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA or N-methylmorpholine (NMM) to the solution. A color change is often observed, indicating activation.

    • Immediately add the activated UAA solution to the neutralized peptide-resin.

    • Agitate for 2-4 hours. For particularly difficult couplings, this may be extended or performed at a slightly elevated temperature (e.g., 40°C).

    • Monitor reaction completion. A double coupling (repeating the coupling step with fresh reagents) is often necessary for quantitative incorporation. [13]3. Follow step 5 from Protocol 1.

Causality: Uronium/aminium salt reagents like HATU form highly reactive OAt-esters, which are more effective at acylating sterically hindered amines compared to the intermediates formed by carbodiimides alone. [14][15]The addition of a non-nucleophilic base (DIEA) is crucial for the activation mechanism. [15]

Protocol 3: Final Cleavage and Deprotection

The final step in Boc-SPPS involves the simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups. This is typically achieved with strong acid.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires specialized apparatus and safety precautions. This procedure should only be performed by trained personnel in a dedicated facility.

HF Cleavage Cocktail:

A common cleavage cocktail is "Reagent K," which is suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. [16]

Component Purpose Typical % (v/v or w/v)
Trifluoroacetic Acid (TFA) Cleavage Reagent / Solvent 82.5%
Phenol Scavenger (for Tyr, Trp) 5%
Water Solubilizing Agent 5%
Thioanisole Scavenger (for Met, Trp) 5%

| 1,2-Ethanedithiol (EDT) | Scavenger (for Trp) | 2.5% |

For peptides containing Arg(Tos), a two-step "low-high" HF cleavage procedure is often employed to minimize side reactions.

Cleavage Procedure (General):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, thioanisole) to the resin.

  • Cool the apparatus (typically to 0°C).

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide/resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Extract the crude peptide from the resin using a suitable solvent (e.g., dilute acetic acid).

  • Lyophilize the crude peptide.

Characterization and Purity Analysis

Successful incorporation of the UAA must be verified, and the purity of the final peptide must be assessed.

Mass Spectrometry

Mass spectrometry (MS) is the primary tool for confirming the identity of the synthesized peptide. [17]It provides the molecular weight of the peptide, which should match the theoretical mass calculated for the sequence containing the UAA.

  • Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

  • Analysis: The observed mass should be within a small tolerance (typically < 0.5 Da) of the calculated mass. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the exact position of the UAA.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a synthetic peptide. [18][19]

  • Principle: Reversed-Phase HPLC (RP-HPLC) is most common, separating the target peptide from impurities (e.g., deletion sequences, incompletely deprotected peptides) based on hydrophobicity. [18][20]* Typical Conditions:

    • Column: C18 stationary phase. [20] * Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient elution, for example, increasing the percentage of Mobile Phase B by 1% per minute, is often effective for resolving peptide impurities. [20][21] * Detection: UV absorbance at 210-230 nm. [22] A pure peptide should appear as a single, sharp peak in the chromatogram. [20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For detailed structural characterization, NMR spectroscopy can be invaluable. [23]It can confirm the presence and location of the UAA, especially if the UAA contains unique NMR-active nuclei (e.g., ¹⁹F) or distinct proton signals. [24][25]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance of the UAA. [13] - Aggregation of the peptide chain.- Use a more potent coupling reagent (HATU, PyAOP). [14][15][26] - Perform a double coupling. - Increase reaction time or temperature.
Deletion Sequences - Incomplete coupling in the previous cycle. - Incomplete Boc deprotection.- Optimize coupling conditions for the problematic residue. - Ensure complete deprotection and neutralization before coupling.
Side Reactions during Cleavage - Insufficient or incorrect scavengers. - Oxidation of sensitive residues (Met, Cys).- Use a cleavage cocktail tailored to the peptide sequence (e.g., Reagent H for Met-containing peptides). [27] - Ensure an adequate amount and type of scavengers are used.
Racemization - Over-activation of the amino acid. - Presence of a strong base.- Use additives known to suppress racemization (HOBt, HOAt). [26][28][29] - Avoid prolonged pre-activation times.

Conclusion

The incorporation of unnatural amino acids via Boc-SPPS is a robust and versatile methodology for creating novel peptides with enhanced therapeutic potential. Success hinges on a thorough understanding of the underlying chemistry, careful selection of reagents and protocols tailored to the specific UAA, and rigorous analytical characterization. By addressing the unique challenges posed by non-canonical residues, particularly steric hindrance, researchers can unlock a vast chemical space for the design and development of next-generation peptide-based drugs.

References

  • Vertex AI Search. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
  • PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Aapptec Peptides. Carbodiimides and Additives. (2021).
  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.
  • Benchchem. A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Benchchem. What is the mechanism of carbodiimide coupling reactions?.
  • ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Benchchem. Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
  • SciSpace. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024).
  • ResearchGate. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024).
  • Creative Proteomics. RP-HPLC Peptide Purity Analysis.
  • PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025).
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
  • ResearchGate. Mechanism of peptide bond formation through carbodiimide.
  • Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids. (2024).
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Benchchem. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis.
  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • SpringerLink. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
  • Benchchem. Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
  • PubMed. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry.
  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • NIH. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025).
  • ScienceDirect. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids.
  • Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • BOC Sciences. Unnatural Amino Acids for Peptide Synthesis.
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.
  • NIH. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Copernicus Publications. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023).
  • NIH. A cleavage cocktail for methionine-containing peptides.
  • NIH. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).
  • NIH. Introduction to Peptide Synthesis.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • PubMed. Characterization of Synthetic Peptides by Mass Spectrometry.

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Application Notes and Protocols: Experimental Guide for N-Boc-4-nitro-L-phenylalanine Methyl Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

N-Boc-4-nitro-L-phenylalanine methyl ester is a cornerstone intermediate in medicinal chemistry and peptide synthesis. Its structure incorporates three key functional groups, each offering a distinct handle for chemical modification:

  • The N-Boc Protecting Group: Provides robust protection for the α-amino group, enabling controlled, sequential reactions. It is stable under a wide range of conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA).

  • The Aromatic Nitro Group: A powerful electron-withdrawing group that can be readily reduced to a primary amine (aniline derivative). This transformation is pivotal, converting the residue into a versatile point for further derivatization, such as in the synthesis of gonadotropin-releasing hormone antagonists[1][2].

  • The Methyl Ester: Protects the C-terminus, allowing the N-terminus to be the reactive site in peptide coupling. It can be selectively hydrolyzed (saponified) to reveal the free carboxylic acid, essential for subsequent coupling reactions where this amino acid acts as the C-terminal component[3][4].

This guide provides detailed protocols and scientific rationale for the three most critical transformations of this compound: nitro group reduction, peptide bond formation, and methyl ester saponification.

Core Synthetic Transformations and Protocols

The strategic manipulation of this compound's functional groups allows for its incorporation into complex molecular architectures. The following diagram illustrates the primary synthetic pathways available from this starting material.

G cluster_0 Synthetic Pathways Start N-Boc-4-nitro-L-phenylalanine Methyl Ester Amino N-Boc-4-amino-L-phenylalanine Methyl Ester Start->Amino Nitro Reduction (H₂/Pd-C or SnCl₂) Acid N-Boc-4-nitro-L-phenylalanine Start->Acid Saponification (LiOH or NaOH) Peptide1 Dipeptide (N-terminus extension) Amino->Peptide1 Peptide Coupling (HATU, R-NH₂) FinalProduct1 Further Derivatization (e.g., Alkylation, Acylation) Amino->FinalProduct1 Peptide2 Dipeptide (C-terminus extension) Acid->Peptide2 Peptide Coupling (HATU, R-CO₂H) FinalProduct2 Longer Peptides / Conjugates Peptide1->FinalProduct2 Peptide2->FinalProduct2 G cluster_1 HATU-Mediated Peptide Coupling CarboxylicAcid R¹-COOH (e.g., Boc-Phe(NO₂)-OH) ActiveEster Activated Ester [R¹-CO-OBt] CarboxylicAcid->ActiveEster Activation Amine R²-NH₂ (e.g., H₂N-Ala-OMe) Product Peptide Bond R¹-CO-NH-R² Amine->Product Nucleophilic Attack HATU HATU + Base (DIEA) HATU->ActiveEster ActiveEster->Product

Sources

Troubleshooting & Optimization

How to prevent racemization of N-Boc-4-nitro-L-phenylalanine Methyl Ester during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization of N-Boc-4-nitro-L-phenylalanine Methyl Ester During Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during peptide bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to ensure the chiral integrity of your synthesized peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant D-isomer formation after coupling this compound. What is the primary cause of this racemization?

A1: The primary cause of racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate. This is particularly relevant for this compound due to the electron-withdrawing nature of the nitro group on the phenyl ring.

Mechanistic Insight:

  • Activation: The coupling reagent activates the carboxylic acid of your N-Boc-amino acid, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).

  • Oxazolone Formation: This activated intermediate can undergo intramolecular cyclization, where the carbonyl oxygen of the Boc-protecting group attacks the activated carboxyl carbon. This forms the planar oxazolone ring.

  • Loss of Chirality: The α-proton (the hydrogen on the chiral carbon) of the oxazolone is highly acidic. The electron-withdrawing nitro group further increases this acidity. In the presence of a base, this proton is easily abstracted, forming a planar, achiral enolate intermediate.

  • Racemization: When the incoming amine nucleophile attacks this achiral intermediate, it can do so from either face of the planar ring, resulting in a mixture of both L- and D-isomers in your final peptide.[1]

dot

RacemizationMechanism cluster_pathways L_AminoAcid N-Boc-4-nitro-L-phenylalanine (Chiral) Activated Activated Intermediate (e.g., O-acylisourea) L_AminoAcid->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Still Chiral, but acidic α-H) Activated->Oxazolone Intramolecular Cyclization L_Product L-Isomer Product (Desired) Activated->L_Product + Amine (Direct Coupling) (Desired Pathway) Enolate Planar Enolate Intermediate (Achiral) Oxazolone->Enolate + Base (Proton Abstraction) D_Product D-Isomer Product (Racemized) Enolate->D_Product + Amine (Attack from opposite face) Enolate->L_Product + Amine (Attack from original face)

Caption: Mechanism of racemization via oxazolone formation.

Q2: Which coupling reagents and additives are recommended to minimize racemization for this specific amino acid derivative?

A2: The choice of coupling reagent and, more importantly, the additive, is the most critical factor in suppressing racemization. For an electron-deficient and racemization-prone residue like N-Boc-4-nitro-L-phenylalanine, a combination of a carbodiimide with a highly effective additive is strongly recommended.

Core Principle: Additives like 1-hydroxybenzotriazole (HOBt) and its more advanced successors react with the initial activated intermediate faster than it can cyclize to the oxazolone. This forms a new active ester (e.g., an OBt-ester) which is more stable towards racemization but still sufficiently reactive to couple with the amine.[2]

Comparative Data on Coupling Additives:

AdditiveKey AdvantagesConsiderationsRacemization Suppression
HOBt The historical standard, effective at reducing racemization compared to carbodiimide alone.Now classified as a potential explosive, leading to shipping restrictions and a move towards safer alternatives.Good
OxymaPure® Highly Recommended. Non-explosive safety profile.[3][4] Often shows superior or equal performance to HOBt in suppressing racemization and improving coupling efficiency.[3]Can react with DIC under certain conditions to form HCN, though this is not an issue with other carbodiimides like EDC.[2]Excellent
HOAt Historically considered one of the most effective additives for suppressing racemization, especially for difficult couplings.Also a benzotriazole derivative with potential explosive properties.Excellent
Oxyma-B A newer oxime additive reported to be even more effective than OxymaPure and HOAt in suppressing racemization in some challenging cases.Less widely adopted than OxymaPure at present.Potentially Superior

Recommended Systems:

  • DIC/OxymaPure: A very effective and safer combination. The diisopropylurea byproduct of DIC is soluble in common solvents, simplifying purification in solution-phase synthesis.

  • EDC/OxymaPure: Ideal for both solution-phase and solid-phase synthesis. The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble, allowing for easy removal via aqueous washes.

  • HATU/COMU with Base: These are standalone uronium/aminium reagents that already incorporate a HOAt or OxymaPure moiety, respectively. They are highly efficient but require a base for activation, which must be chosen carefully.[5][6]

Q3: What is the role of the base in racemization, and which one should I use?

A3: The base is crucial for neutralizing protonated amines and, in the case of onium salt reagents, for the activation step. However, excess or strong bases can directly promote racemization by abstracting the acidic α-proton from the oxazolone intermediate.

Base Selection Guide:

BasepKaSteric HindranceRecommendation for N-Boc-4-nitro-L-phenylalanine
Triethylamine (TEA) ~10.7LowNot Recommended. Its high basicity and low steric bulk accelerate racemization.
DIPEA (Hunig's Base) ~10.1HighUse with caution. While sterically hindered, its high basicity can still promote racemization, especially with prolonged reaction times.[7]
N-Methylmorpholine (NMM) ~7.4MediumRecommended. A weaker base that is very effective at minimizing racemization.[8]
2,4,6-Collidine ~7.4HighHighly Recommended. A weak, sterically hindered base that provides excellent suppression of racemization.[8]

Expert Tip: When using onium salt reagents like HATU or HBTU, use the weakest, most sterically hindered base possible that still allows the reaction to proceed efficiently. NMM or collidine are superior choices to DIPEA for this sensitive amino acid.

Q4: How do solvent and temperature affect racemization?

A4: Both solvent polarity and reaction temperature play a significant role in the rate of racemization.

  • Solvent: Polar aprotic solvents like DMF and NMP are excellent for peptide synthesis due to their solvating properties. However, they can also stabilize the charged intermediates involved in the racemization pathway, potentially increasing its rate.[9] While switching solvents is often not practical, being aware of this effect reinforces the need for optimized reagents and conditions.

  • Temperature: Higher temperatures accelerate all reactions, including the desired peptide bond formation and the undesired racemization pathway. For a high-risk residue, performing the coupling at a reduced temperature is a highly effective strategy to minimize epimerization.

dot

TroubleshootingFlowchart Start High D-Isomer Detected Step1 Step 1: Assess Coupling Reagents Is a carbodiimide (DCC/DIC) used without an additive? Start->Step1 Action1 Action: Add OxymaPure or HOAt (1.1 eq). OxymaPure is the safer alternative. Step1->Action1 Yes Step2 Step 2: Evaluate the Base Are you using DIPEA or TEA? Step1->Step2 No Action1->Step2 Action2 Action: Switch to a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. Step2->Action2 Yes Step3 Step 3: Control Reaction Conditions Is the coupling performed at room temperature? Step2->Step3 No Action2->Step3 Action3 Action: Lower the reaction temperature to 0°C. Step3->Action3 Yes Step4 Step 4: Check Reaction Time Is the coupling time excessively long? Step3->Step4 No Action3->Step4 Action4 Action: Monitor reaction closely (e.g., with TLC/LC-MS) and work up as soon as starting material is consumed. Step4->Action4 Yes End Racemization Minimized Step4->End No Action4->End

Caption: Troubleshooting flowchart for racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using EDC/OxymaPure

This protocol is optimized for the coupling of this compound to an amine component (H-AA-R) in solution phase.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., H-AA-OR', 1.05 eq)

  • EDC·HCl (1.1 eq)

  • OxymaPure (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound and OxymaPure in anhydrous DCM or DMF.

  • Add the amine component to the solution. If the amine is provided as a hydrochloride salt, add NMM to neutralize it and stir for 5 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl to the cooled, stirred solution in one portion.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral Purity Analysis by HPLC

This is a general procedure to determine the ratio of L- to D-isomers in your final product.

Procedure:

  • Peptide Hydrolysis:

    • Place a small sample (approx. 1 mg) of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, carefully open the tube and evaporate the HCl to complete dryness.

  • Analysis:

    • Analyze the amino acid hydrolysate using a chiral HPLC column (e.g., a CHIROBIOTIC™ or similar phase designed for amino acid enantioseparation).

    • Use a mobile phase and detection method (e.g., UV or derivatization with a fluorogenic reagent) appropriate for the column and your system.

    • Compare the retention times of the peaks in your sample to those of authentic L- and D-4-nitro-phenylalanine standards to identify and quantify the amount of each isomer.

References

  • A Comparative Analysis of Coupling Reagents for the Synthesis of BOC-L-Alanine Benzyl Ester. (2025). Benchchem.
  • Novabiochem® Innov
  • A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. (2025). Benchchem.
  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. (2025). Benchchem.
  • A Comparative Guide to Coupling Reagents for Boc-Tyr(Me)-OH in Peptide Synthesis. (2025). Benchchem.
  • OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. (2025). Benchchem.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
  • Albericio, F., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Green chemistry – OxymaPure®. (n.d.). Luxembourg Bio Technologies.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. (2022). RSC Publishing.
  • A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflamm
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV.
  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (2018). ChemBioChem.
  • Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. (2011). Journal of the American Chemical Society.
  • Bodanszky, M. (1993). Epimerisation in Peptide Synthesis. Principles of Peptide Synthesis.
  • Synthesis protocol: The details of synthesis are described below. (2011). Der Pharma Chemica.
  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. (2025). Angewandte Chemie.
  • This compound. (n.d.). LGC Standards.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). CRO SPLENDID LAB.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses.
  • Racemization Assays. (n.d.). In Houben-Weyl Methods of Organic Chemistry.
  • This compound, TRC 2.5 g. (n.d.). Fisher Scientific.
  • Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (2018). Request PDF.
  • A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. (1999). Tetrahedron Letters.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Journal of the Chinese Chemical Society.
  • Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. (2025). ChemRxiv.
  • Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. (2007). Journal of the American Chemical Society.
  • Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. (2019). Protein Science.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Journal of Medicinal Chemistry.

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Troubleshooting low yield in N-Boc-4-nitro-L-phenylalanine Methyl Ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-4-nitro-L-phenylalanine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important chemical transformation. Here, we provide in-depth, field-proven insights and solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

A1: Low yields in this synthesis typically stem from one or more of the following issues:

  • Incomplete Esterification: The reaction between 4-nitro-L-phenylalanine and methanol may not go to completion. This can be due to insufficient reaction time, inadequate acid catalysis, or the reversible nature of the Fischer esterification process.[1]

  • Incomplete Boc-Protection: The N-Boc protection step may be inefficient, leaving unreacted starting material.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. A common side reaction is racemization at the chiral center.[2][3][4][5]

  • Product Loss During Work-up and Purification: Significant amounts of the desired product can be lost during aqueous washes, extractions, and chromatography.[6]

  • Premature Deprotection: The Boc group is acid-labile, and exposure to overly acidic conditions during esterification or work-up can lead to its removal.[7][8][9]

Q2: How can I monitor the progress of the esterification and Boc-protection reactions?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. You will need to use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and final product. Visualization can be achieved using UV light (due to the aromatic nature of the compound) and/or by staining with a suitable agent like potassium permanganate.

Q3: What is the role of the acid catalyst in the esterification step, and how much should I use?

A3: In Fischer esterification, a strong acid catalyst, such as sulfuric acid or thionyl chloride in methanol, is used to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[1] Since the starting material, 4-nitro-L-phenylalanine, has a basic amino group, a sufficient amount of acid is required to both protonate the amine and catalyze the reaction.[1]

Q4: Can racemization occur during this synthesis, and how can I minimize it?

A4: Yes, racemization is a potential side reaction, particularly during the activation of the carboxylic acid.[2][4][10] While Boc-protected amino acids are generally considered resistant to racemization, it can still occur under certain conditions, such as the presence of a strong base or elevated temperatures.[3][5] To minimize racemization, it is crucial to use mild reaction conditions and avoid excessive heat and strong bases.[2][5]

Troubleshooting Guide: Low Yield Diagnosis and Solutions

This section provides a structured approach to identifying and resolving the root causes of low product yield.

Problem 1: Incomplete Esterification

Symptoms:

  • TLC analysis shows a significant amount of the starting 4-nitro-L-phenylalanine remaining after the reaction.

  • The isolated yield of the methyl ester intermediate is low before proceeding to the Boc-protection step.

Possible Causes & Solutions:

CauseSolutionRationale
Insufficient Reaction Time Increase the reaction time and monitor by TLC until the starting material is consumed.Esterification can be a slow process, and ensuring the reaction has reached completion is crucial.
Inadequate Catalysis Ensure a sufficient amount of acid catalyst is used. For Fischer esterification, thionyl chloride in methanol is a highly effective method.[11]The basic amino group of the starting material will neutralize some of the acid catalyst.[1]
Reversible Reaction Use a large excess of methanol to drive the equilibrium towards the product side, according to Le Chatelier's principle.[1]Fischer esterification is a reversible reaction, and using one of the reactants in excess can significantly improve the yield.[1]
Problem 2: Incomplete Boc-Protection

Symptoms:

  • TLC analysis of the final reaction mixture shows the presence of 4-nitro-L-phenylalanine methyl ester.

  • The final product is contaminated with the un-Boc-protected intermediate.

Possible Causes & Solutions:

CauseSolutionRationale
Insufficient Boc Anhydride (Boc₂O) Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents).Ensuring a sufficient amount of the protecting group reagent is available will drive the reaction to completion.
Inappropriate Base or pH Use a suitable base like triethylamine (TEA) or sodium bicarbonate to maintain a basic pH during the reaction.[9][12]The reaction requires a basic environment to deprotonate the amino group, making it nucleophilic enough to attack the Boc anhydride.[12]
Low Reaction Temperature Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) if the reaction is sluggish.[9]Increasing the temperature can enhance the reaction rate, but it should be done cautiously to avoid side reactions.
Problem 3: Formation of Side Products

Symptoms:

  • Multiple unexpected spots are observed on the TLC plate.

  • NMR or LC-MS analysis of the crude product shows the presence of impurities with different molecular weights or retention times.

Possible Causes & Solutions:

CauseSolutionRationale
Racemization Maintain mild reaction conditions, particularly avoiding high temperatures and strong bases.[2][5]The α-proton of the amino acid can be abstracted under harsh conditions, leading to a loss of stereochemical integrity.[5]
Dipeptide Formation Ensure complete Boc-protection of the amino group before any subsequent coupling reactions.If the amino group is not fully protected, it can react with another molecule of the activated amino acid.
Side reactions involving the nitro group Use mild and specific reagents for the esterification and protection steps.The nitro group is generally stable, but highly reactive conditions could potentially lead to undesired side reactions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines the synthesis in two distinct steps: esterification followed by Boc-protection.

Step 1: Synthesis of 4-nitro-L-phenylalanine Methyl Ester Hydrochloride

  • Suspend 4-nitro-L-phenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the solvent under reduced pressure to obtain the crude 4-nitro-L-phenylalanine methyl ester hydrochloride as a solid. This can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-nitro-L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[]

  • Cool the solution to 0°C.

  • Add triethylamine (TEA) (2.2 equivalents) dropwise to neutralize the hydrochloride salt and create a basic environment.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform an aqueous work-up by washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps and potential points of yield loss in the synthesis of this compound.

G cluster_esterification Step 1: Esterification cluster_boc Step 2: Boc-Protection cluster_troubleshooting Troubleshooting Points start_ester 4-nitro-L-phenylalanine ester_reaction Reaction start_ester->ester_reaction ester_reagents Methanol (MeOH) Thionyl Chloride (SOCl₂) ester_reagents->ester_reaction ester_product 4-nitro-L-phenylalanine Methyl Ester HCl ester_reaction->ester_product incomplete_ester Incomplete Esterification ester_reaction->incomplete_ester Low Yield racemization Racemization ester_reaction->racemization boc_reaction Reaction ester_product->boc_reaction boc_reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) boc_reagents->boc_reaction final_product N-Boc-4-nitro-L-phenylalanine Methyl Ester boc_reaction->final_product incomplete_boc Incomplete Boc-Protection boc_reaction->incomplete_boc Low Yield boc_reaction->racemization purification_loss Purification Loss final_product->purification_loss Low Yield

Caption: A workflow diagram illustrating the synthesis and key troubleshooting points.

References

  • Benoiton, N. L. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise, 57(38), 23.
  • Zhang, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Pervin, A., et al. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Bangladesh Chemical Society, 20(1), 28-35.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Ait Laziz, H., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 8(4), 864-869.
  • Bhattacharya, S., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some novel Schiff bases of biological interest. Der Pharma Chemica, 3(3), 174-188.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Bisset, K. M., et al. (2021). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society, 143(32), 12461–12468.
  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
  • Pearson. (n.d.). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]

  • Takimoto, J. K., et al. (2012). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ChemBioChem, 13(12), 1824–1828.
  • MDPI. (2019). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of N-hexanoyl phenylalanine 4-nitrophenyl ester catalyzed.... Retrieved from [Link]

  • Zhao, H., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 168-181.
  • ResearchGate. (2014). Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents 1. Retrieved from [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]

Sources

Technical Support Center: Peptide Coupling with N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Peptide Chemistry Division

Welcome to the technical support guide for N-Boc-4-nitro-L-phenylalanine Methyl Ester. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sometimes challenging amino acid derivative in peptide synthesis. Here, we address common side reactions, provide in-depth troubleshooting strategies, and offer optimized protocols to ensure the successful incorporation of this building block into your target peptides.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the use of this compound in peptide coupling reactions.

Q1: What are the primary side reactions I should be concerned about when coupling this compound?

The three most prevalent side reactions are racemization, guanidinylation of the N-terminus, and N-acylurea formation.[1][2]

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon (α-carbon) of the amino acid, leading to a mixture of L- and D-isomers in the final peptide.[3][4] The electron-withdrawing effect of the 4-nitro group increases the acidity of the α-proton, making this derivative particularly susceptible to racemization via an oxazolone intermediate.[2][5]

  • Guanidinylation: This side reaction is specific to the use of uronium/aminium-based coupling reagents such as HBTU, HATU, and COMU.[6][7][8] The reagent can react directly with the free amino group of the peptide chain, forming a stable guanidinium cap that prevents further elongation.[2][9]

  • N-acylurea Formation: This occurs when using carbodiimide reagents (e.g., DCC, DIC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, consuming the activated amino acid and reducing the overall yield.[10][11][12]

Q2: Why is the 4-nitro group a specific concern during the coupling step?

The primary influence of the 4-nitro group during coupling is electronic. As a potent electron-withdrawing group, it significantly increases the acidity of the α-proton on the phenylalanine backbone. This makes the proton easier to abstract by a base, which is a key step in the racemization pathway via an oxazolone intermediate.[2][5] Therefore, reaction conditions, particularly the choice and amount of base, must be carefully controlled.

Q3: Which coupling reagents are most effective, and which should I be cautious with?

The choice of coupling reagent is critical for success.[13]

  • Recommended: Phosphonium-based reagents like PyAOP and PyBOP are highly recommended. They are very efficient, even for challenging couplings, and crucially, they do not cause guanidinylation.[13][14] Carbodiimides like DIC or EDC can be effective and economical, but only when used with a racemization-suppressing additive like OxymaPure.[15][16]

  • Use with Caution: Uronium/aminium-based reagents like HATU and HBTU are powerful but carry a significant risk of guanidinylation, which terminates the peptide chain.[6][7] If they must be used, pre-activation of the carboxylic acid with a stoichiometric amount of the coupling reagent before addition to the amine component is crucial to minimize this side reaction.[9]

  • Avoid: Using carbodiimides without an additive is strongly discouraged due to high risks of both racemization and N-acylurea formation.[12][15] Also, the original phosphonium reagent, BOP, should be avoided as it produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[14][17]

Q4: How do additives like HOBt and OxymaPure influence the reaction?

Additives are essential when using carbodiimide coupling reagents. They function by converting the unstable O-acylisourea intermediate into a more stable, yet still highly reactive, active ester. This accomplishes two critical goals:

  • It suppresses the intramolecular rearrangement that leads to inactive N-acylurea.[10][11]

  • It minimizes racemization by favoring direct aminolysis over the formation of the oxazolone intermediate.[10][16]

OxymaPure is now generally preferred over the classic additive HOBt. Experimental data shows it provides superior racemization suppression and often leads to higher yields.[16] Critically, OxymaPure is non-explosive, making it a much safer alternative to HOBt and HOAt, both of which have potential explosive properties.[14][16]

Q5: How can I detect and quantify these side products in my crude sample?

A combination of analytical techniques is required for proper analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It can identify the desired product, truncated sequences, and byproducts with different masses, such as the guanidinylated peptide or N-acylurea adducts.[18]

  • Chiral HPLC or HPLC with a Chiral Derivatizing Agent: To detect and quantify racemization, you must separate the desired L-L diastereomer from any L-D or D-L impurities. This requires a chiral stationary phase or derivatization of the peptide with a chiral reagent (e.g., Marfey's reagent) followed by standard RP-HPLC analysis.[18][19]

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered during the coupling of this compound.

SymptomPotential Cause(s)Recommended Solution(s)Rationale & Mechanism
Low yield of the desired peptide; significant starting material remains. 1. Inefficient Activation: The coupling reagent is not potent enough.Switch to a more powerful coupling reagent like PyAOP or HATU.[13]More potent reagents form a more reactive activated species, driving the reaction to completion, especially in sterically hindered situations.
2. N-Acylurea Formation: (When using carbodiimides) The O-acylisourea intermediate is rearranging.Ensure an equimolar amount of an additive like OxymaPure or HOBt is used with the carbodiimide (e.g., DIC).[17]The additive traps the O-acylisourea as an active ester, preventing its conversion to the unreactive N-acylurea byproduct.[11]
LC-MS shows a peak with the expected mass, but the yield is low and a peak at [M + 155] or similar is observed. Guanidinylation: (When using uronium reagents like HBTU/HATU) The coupling reagent has capped the N-terminal amine.1. Switch to a phosphonium-based reagent like PyBOP or PyAOP.[6][13] 2. If using a uronium reagent, pre-activate the amino acid in a separate vessel for 1-5 minutes before adding it to the amine component.[9][20]Phosphonium reagents do not have the guanidinylating moiety.[14] Pre-activation consumes the coupling reagent to form the active ester, minimizing its availability to react with the peptide's N-terminus.
Chiral HPLC or LC-MS shows a diastereomeric impurity (an extra peak with the same mass). Racemization: The α-proton was abstracted during activation, leading to loss of stereochemistry.1. Change the Base: Switch from a strong/bulky base like DIPEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[21] Use the minimum necessary amount. 2. Lower the Temperature: Perform the activation and coupling steps at 0 °C.[18] 3. Use a Superior Additive: If using a carbodiimide, ensure you are using OxymaPure or HOAt, which are better at suppressing racemization than HOBt.[13][16] 4. Minimize Activation Time: Do not let the activated amino acid stand for extended periods before adding the amine component.[3][18]Weaker bases are less likely to abstract the acidic α-proton.[5][21] Lower temperatures reduce the rate of both oxazolone formation and proton abstraction.[18] OxymaPure and HOAt form more reactive active esters that are consumed faster by the amine, outcompeting the racemization pathway.[6][16]
Visualized Reaction & Troubleshooting Workflows

The following diagrams illustrate the key chemical pathways and a logical workflow for addressing experimental issues.

cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathways AA N-Boc-4-nitro-Phe-OH Reagent Coupling Reagent (+ Additive/Base) ActiveEster Activated Ester (e.g., O-Oxyma) Reagent->ActiveEster Amine H₂N-Peptide Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Reagent2 Uronium Reagent (e.g., HATU, HBTU) Peptide Desired Peptide Amine->Peptide Guanidine Guanidinylated Peptide (Terminated) RacPeptide Racemized Peptide Oxazolone->RacPeptide Reagent2->Amine

Caption: Key reaction pathways in peptide coupling.

start Start: Low Yield or Impure Crude Product lcms Analyze by LC-MS start->lcms q1 q1 lcms->q1 Mass OK, but multiple peaks? chiral_hplc Run Chiral HPLC q1->chiral_hplc Yes q2 Unexpected mass? (e.g., M + 155 for HBTU) q1->q2 No q1_res q1_res chiral_hplc->q1_res Diastereomers confirmed? sol2 Guanidinylation Issue 1. Switch to Phosphonium Reagent (PyAOP) 2. Pre-activate uronium reagent before adding to amine q2->sol2 Yes q3 High % of starting material? q2->q3 No q1_res->q2 No sol1 Racemization Issue 1. Switch to weaker base (NMM) 2. Lower reaction temperature to 0°C 3. Use DIC/Oxyma or PyAOP q1_res->sol1 Yes sol3 Inefficient Coupling 1. Switch to stronger reagent (HATU, PyAOP) 2. Increase reaction time/equivalents 3. Check for aggregation q3->sol3 Yes end end q3->end Other Issue (consult specialist)

Caption: Troubleshooting workflow for coupling reactions.

Optimized Experimental Protocols

The following protocols are designed to minimize the common side reactions associated with this compound.

Protocol 1: High-Fidelity Coupling using DIC/OxymaPure

This protocol is recommended for routine couplings where minimizing racemization is the highest priority.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Deprotection: If applicable, perform N-terminal deprotection (e.g., TFA for Boc-SPPS or piperidine for Fmoc-SPPS) and wash the resin thoroughly with DMF (3x).

  • Activation Mixture Preparation: In a separate flask, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in anhydrous DMF.

  • Activation: Cool the activation mixture to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and stir for 5-10 minutes at 0 °C.

  • Coupling: Add the activated amino acid solution to the drained resin. If the N-terminal amine is a salt, add N-methylmorpholine (NMM) (3 eq.) to the resin vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring & Wash: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines).[17] Once complete, drain the vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: High-Efficiency Coupling using PyAOP (Guanidinylation-Free)

This protocol is ideal for difficult or sterically hindered couplings where both high yield and stereochemical purity are essential.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in anhydrous DMF for 30 minutes and drain.

  • Deprotection: Perform N-terminal deprotection as required and wash the resin thoroughly with DMF (3x).

  • Activation Mixture Preparation: In a separate flask, dissolve this compound (3 eq.) and PyAOP (3 eq.) in anhydrous DMF.

  • Coupling: Add the amino acid/PyAOP solution to the drained resin. Add DIPEA (6 eq.) or, for enhanced safety against racemization, NMM (6 eq.) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[20]

  • Monitoring & Wash: Monitor the reaction for completion.[17] Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

References
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Góngora-Benítez, M., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Available at: [Link]

  • Yeh, C. M., et al. (2015). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Bodanszky, M. (1993). Racemization Assays. Peptide Chemistry: A Practical Textbook. Available at: [Link]

  • Luescher, M. U., & Tirell, D. A. (2004). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link]

  • Omizzine. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]

  • Tadesse, S., & D’Hondt, M. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Flores-Solis, D., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Available at: [Link]

  • Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • Horn, M. A., & Digenis, G. A. (1989). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Andrews, E. (2022). SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES. UNH Scholars' Repository. Available at: [Link]

Sources

Technical Support Center: Preventing Diketopiperazine Formation with Phenylalanine Derivatives in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in Solid-Phase Peptide Synthesis (SPPS): the formation of 2,5-diketopiperazine (DKP). While this issue is prevalent with several amino acid sequences, it requires special attention when Phenylalanine (Phe) is involved, particularly at the C-terminus of the peptide.

This document is structured to help you quickly diagnose issues through our FAQs and then implement robust, field-proven solutions from our detailed Troubleshooting Guide and Experimental Protocols.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a major problem in SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms from the head-to-tail cyclization of a resin-bound dipeptide. This intramolecular reaction cleaves the dipeptide from the resin support.[1][2] This is highly problematic for two primary reasons:

  • Yield Reduction: The cleavage of the peptide chain from the resin directly results in a significant loss of the target peptide, drastically reducing the final yield.[1]

  • "Traceless" Impurity: When DKP formation occurs at the C-terminal dipeptide stage, the cyclic dipeptide is washed away during synthesis steps. This leads to an unexpectedly low yield but a deceptively clean crude HPLC profile, making the problem difficult to diagnose without specific analysis of the wash solutions.[1][3][4]

Q2: Why are sequences containing Phenylalanine susceptible to DKP formation?

A2: While proline is the most notorious instigator of DKP formation due to its rigid structure favoring the required cis-amide bond, Phenylalanine also poses a significant risk, especially when it is the C-terminal residue (Xaa-Phe-resin).[5] The rate of DKP formation is highly sequence-dependent. The key factor is the nucleophilic attack of the N-terminal amine of the second amino acid on the ester linkage of the first (C-terminal) amino acid to the resin. This reaction is catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine).[6] Sterically less hindered amino acids at the second position can accelerate this process.

Q3: What are the first signs of DKP formation in my synthesis?

A3: The primary indicator is a significantly lower-than-expected yield of your final peptide, especially if the crude product appears relatively pure. If you suspect DKP formation, you can collect the piperidine solution from the Fmoc-deprotection step after the second amino acid has been coupled. Analyzing this solution by LC-MS should reveal the mass of the cyclic dipeptide if DKP formation has occurred.[1]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems related to DKP formation and provides validated solutions.

Problem: Catastrophic Yield Loss After Coupling the Second Amino Acid to C-terminal Phenylalanine

This is the classic scenario for DKP formation. After the successful coupling of the second amino acid (let's call it Xaa) to your C-terminal Phenylalanine (Fmoc-Xaa-Phe-Resin), the subsequent Fmoc-deprotection step creates the perfect storm for cyclization.

Causality Analysis: The Mechanism of DKP Formation

The standard Fmoc-deprotection using 20% piperidine in DMF creates a free N-terminal amine on the Xaa residue. This amine is now a potent nucleophile in close proximity to the C-terminal ester bond linking Phenylalanine to the resin. The base catalyzes an intramolecular attack, forming a stable six-membered ring and cleaving the dipeptide from the support.

DKP_Mechanism Dipeptide H-Xaa-Phe-O-Resin (Dipeptide on Resin) Transition Intramolecular Cyclization Dipeptide->Transition Piperidine (Base Catalyst) DKP cyclo(Xaa-Phe) (Diketopiperazine) Transition->DKP Cleavage Resin HO-Resin (Inactive Resin) Transition->Resin Cleavage

DKP formation mechanism on the solid support.
Solution Matrix: Proactive Strategies to Prevent DKP Formation

The key to preventing DKP formation is to disrupt the mechanism before it can proceed. Below are the most effective strategies, ranging from simple modifications to more advanced approaches.

Strategy 1: Employ a Sterically Hindered Resin (Highly Recommended)

The choice of resin is the single most critical factor. Standard Wang or Merrifield resins are linked via a benzyl ester which is highly susceptible to nucleophilic attack.

  • Recommendation: Use 2-Chlorotrityl chloride (2-CTC) resin .

  • Mechanism of Action: The extreme steric bulk of the trityl group physically shields the ester linkage from being attacked by the N-terminal amine of the dipeptide.[2][4][7] This steric hindrance dramatically suppresses the rate of intramolecular cyclization.[2]

Resin_Strategy Start Start SPPS Decision Is sequence prone to DKP? (e.g., C-terminal Phe) Start->Decision Wang Use Wang Resin Decision->Wang No CTC Use 2-CTC Resin Decision->CTC Yes HighRisk High Risk of DKP Formation Wang->HighRisk LowRisk Low Risk of DKP Formation CTC->LowRisk

Decision workflow for resin selection.
Strategy 2: Modify Fmoc-Deprotection Conditions

If using a less hindered resin is unavoidable, modifying the deprotection conditions can significantly reduce DKP formation. Standard 20% piperidine is often too basic and allows too much time for the side reaction to occur.

  • Recommendation: Use a cocktail of 2% DBU / 5% Piperazine in NMP .

  • Mechanism of Action: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that promotes rapid Fmoc removal, minimizing the exposure time of the free amine.[3] Piperazine is a weaker base than piperidine and is less efficient at catalyzing the cyclization.[3] This combination provides efficient deprotection with substantially lower rates of DKP formation.[1][3]

Strategy 3: Couple the Third Amino Acid In Situ

This advanced technique involves coupling the third amino acid immediately after the second amino acid's N-terminal amine is liberated, effectively "trapping" it before it can cyclize.

  • Recommendation: Perform a simultaneous deprotection and coupling step.

  • Mechanism of Action: By introducing the activated third amino acid during the deprotection step, the highly reactive free amine is immediately acylated, forming the next peptide bond rather than attacking the resin linkage.[8] This is particularly effective for highly sensitive sequences.

Strategy 4: Utilize Pre-formed Dipeptide Building Blocks

This strategy completely bypasses the problematic dipeptidyl-resin intermediate.

  • Recommendation: Synthesize or purchase the Fmoc-Xaa-Phe-OH dipeptide and couple it to the resin in a single step.

  • Mechanism of Action: By coupling a pre-formed dipeptide, you skip the critical step where a free N-terminal amine exists at the dipeptide stage on the resin.[1] The next deprotection step will expose the N-terminus of a tripeptide, which cannot form a stable six-membered DKP ring.

Comparative Effectiveness of Prevention Strategies

The following table summarizes the expected reduction in DKP formation based on literature and internal validation data.

StrategyResin TypeDeprotection ConditionsExpected DKP FormationEase of Implementation
Standard Protocol Wang20% Piperidine/DMFHigh (>20%)Standard
Modified Deprotection Wang2% DBU, 5% Piperazine/NMPModerate (5-15%)Easy
Sterically Hindered Resin 2-CTC20% Piperidine/DMFLow (<5%)Easy
Combined Approach 2-CTC2% DBU, 5% Piperazine/NMPVery Low (<2%)Easy
Dipeptide Coupling AnyStandardNegligible (<1%)Moderate

Detailed Experimental Protocols

Protocol 1: Loading Fmoc-Phe-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

This is the foundational step for preventing DKP formation from the outset.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (e.g., 1.2 mmol/g loading) in 10 mL of dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Phe-OH (1.0 eq. relative to resin loading) in a minimal amount of DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Phe-OH/DIPEA solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any remaining unreacted chloro-trityl sites, add 1 mL of methanol and agitate for 15 minutes.

  • Washing: Drain the reaction solution and wash the resin extensively:

    • 3x with DCM

    • 2x with Dimethylformamide (DMF)

    • 2x with Methanol

    • 3x with DCM

  • Drying: Dry the resin under high vacuum for several hours. Perform a substitution test to confirm loading.

Protocol 2: DKP-Suppressed Fmoc-Deprotection

Use this protocol for all deprotection steps, especially after coupling the second amino acid if not using 2-CTC resin.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).

  • Pre-wash: Wash the peptide-resin with NMP (2x 10 mL).

  • Deprotection: Add the 2% DBU / 5% piperazine solution (10 mL per gram of resin) to the vessel. Agitate for 5 minutes.

  • Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for 10-15 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (5x 10 mL) to ensure complete removal of the deprotection reagents before the subsequent coupling step.

References
  • Jalan, A., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47036–47051. [Link]

  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • ResearchGate. (2023). Use of the 2-Chlorotrityl Chloride Resin for Microwave-Assisted Solid Phase Peptide Synthesis. Request PDF. [Link]

  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11853. [Link]

  • Hardy, G. W., et al. (1986). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1931-1935. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]

Sources

Optimizing reaction conditions for N-Boc-4-nitro-L-phenylalanine Methyl Ester coupling

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Reaction Conditions for N-Boc-4-nitro-L-phenylalanine Methyl Ester Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the coupling of this compound. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to help you navigate the complexities of peptide synthesis.

The coupling of this compound presents unique challenges. The presence of the nitro group can influence the electronic properties of the aromatic ring, while the N-Boc protecting group and the inherent chirality of the L-phenylalanine backbone demand careful control over reaction conditions to prevent common side reactions like racemization and ensure high coupling efficiency. This guide provides a structured approach to troubleshooting and optimizing these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields when using this compound?

A1: Low coupling yields in this specific context can often be traced back to several key factors:

  • Inadequate Activation of the Carboxylic Acid: The formation of the amide bond requires the carboxylic acid to be converted into a more reactive species.[1] If the coupling reagent is not efficient enough or if reaction conditions are suboptimal, this activation step may be incomplete.

  • Steric Hindrance: While not as hindered as some other amino acids, the bulky Boc group can slow down the reaction kinetics.[2]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and concentration of reactants are critical and may require optimization.[2]

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction mixture can hydrolyze the activated carboxylic acid, leading to the regeneration of the starting material and a reduction in yield.[3]

Q2: Which coupling reagents are most effective for this type of reaction?

A2: For reliable and high-yielding couplings, carbodiimides used in conjunction with additives are a standard and effective choice.

  • EDC (or DIC) with HOBt or HOAt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] However, this intermediate is prone to racemization. To suppress this and improve efficiency, EDC is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] HOAt is often considered superior for reducing racemization.[5]

  • Onium Salt Reagents (HATU, HBTU): For more challenging couplings, uronium/aminium salt-based reagents like HATU or HBTU are highly effective.[3][6] They are known for high reactivity and fast reaction times, which can be beneficial.[3]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis.[2] It can be minimized by:

  • Choice of Additive: Using additives like HOAt or Oxyma Pure is more effective at suppressing racemization than HOBt.[2][5] The mechanism involves the formation of an active ester that is less prone to forming an achiral intermediate.[5]

  • Base Selection: The choice and amount of base are crucial. Strong, non-sterically hindered bases can promote racemization.[7] It is advisable to use a weaker or sterically hindered base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), and to use the minimum amount necessary.[2][6]

  • Low Temperatures: Activating the carboxylic acid at a low temperature (e.g., 0 °C) before adding the amine component can significantly reduce the risk of racemization.[2]

  • Minimizing Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before the addition of the amine, as this increases the opportunity for racemization.[2]

Q4: What is the best way to monitor the progress of my coupling reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting materials (N-Boc-4-nitro-L-phenylalanine and the amine component) from the desired product. The disappearance of the limiting starting material is a good indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8][9][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling reaction.

Problem 1: Low or No Product Formation
Potential Root Cause Diagnostic Check Recommended Action
Ineffective Coupling Reagent/Additive Review the literature for coupling reagents used in similar systems.Switch to a more potent coupling reagent system. If using EDC/HOBt, consider switching to EDC/HOAt or HATU.[3]
Presence of Moisture Ensure all glassware is oven-dried and solvents are anhydrous.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Incorrect Stoichiometry Verify the molar equivalents of all reagents.Typically, 1.0-1.2 equivalents of the carboxylic acid, 1.1-1.3 equivalents of the coupling reagent/additive, and 1.0 equivalent of the amine are used.
Low Reaction Temperature/Time Monitor the reaction by TLC over an extended period.If the reaction is sluggish, allow it to stir at room temperature overnight. Gentle heating (e.g., to 40°C) can be considered, but with caution, as it may increase racemization.[12]
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Root Cause Diagnostic Check Recommended Action
Racemization Analyze the product by chiral HPLC or NMR with a chiral shift reagent.Implement strategies to minimize racemization: use HOAt or Oxyma as an additive, choose a weaker base (NMM), and maintain low temperatures during activation.[2][5][7]
Side Reactions of the Nitro Group While generally stable, the nitro group can undergo reduction under certain conditions (unlikely with standard coupling reagents).Ensure that no reducing agents are present in the reaction mixture.
Formation of N-acylurea Byproduct This is common with carbodiimides (EDC, DCC) when no additive is used or when the amine is not reactive enough.[4]Ensure an adequate amount of HOBt or HOAt is used. The additive intercepts the O-acylisourea intermediate to form a more stable active ester.[3]
Incomplete Deprotection of Amine If the amine component was deprotected in a previous step, ensure this was complete.Perform a test (e.g., ninhydrin test for solid-phase synthesis) to confirm the presence of a free amine before coupling.[13]
Experimental Protocols & Methodologies
Protocol 1: Standard EDC/HOBt Coupling of this compound

This protocol provides a reliable starting point for the coupling reaction.

Materials:

  • N-Boc-4-nitro-L-phenylalanine (1.0 eq.)

  • Amine component (e.g., an amino acid methyl ester hydrochloride) (1.0 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • N-methylmorpholine (NMM) or DIPEA (1.1 eq. if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component (1.0 eq.) in anhydrous DCM or DMF. If it is a hydrochloride salt, add NMM (1.1 eq.) and stir for 5 minutes at 0 °C to liberate the free amine.

  • Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[14]

Data Presentation: Reagent Stoichiometry
ReagentEquivalentsPurpose
N-Boc-4-nitro-L-phenylalanine1.0Carboxylic acid component
Amine Component1.0Nucleophile
EDC·HCl1.1 - 1.3Coupling Reagent (Activator)
HOBt / HOAt1.1 - 1.3Additive (Racemization Suppressor)
NMM or DIPEA1.1 - 2.0Base (to neutralize amine salt)
Visualizing the Workflow and Troubleshooting Logic
EDC/HOBt Coupling Mechanism

The following diagram illustrates the key steps in the EDC/HOBt-mediated coupling process, highlighting the role of HOBt in preventing side reactions.

EDC_HOBt_Mechanism CarboxylicAcid N-Boc-Phe(4-NO2)-OH O_Acylisourea O-Acylisourea Intermediate (Unstable, Prone to Racemization) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Desired Pathway) Racemized_Product Racemized Product O_Acylisourea->Racemized_Product Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Peptide Dipeptide Product HOBt_Ester->Peptide + R'-NH2 Amine R'-NH2 (Amine Component) Amine->Peptide Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt-mediated peptide bond formation.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical workflow for diagnosing the cause of low coupling yields.

Troubleshooting_Workflow decision decision action action Start Low Coupling Yield Observed Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Check_Completion Is the reaction actually incomplete? Check_Reagents->Check_Completion Yes Action_Dry Use anhydrous solvents. Dry glassware thoroughly. Check_Reagents->Action_Dry No Check_Reagent_Potency Is the coupling reagent /additive system optimal? Check_Completion->Check_Reagent_Potency No (TLC shows no starting material) Action_Time Increase reaction time. Consider gentle heating. Check_Completion->Action_Time Yes Action_Reagent Switch to a more potent system (e.g., EDC/HOAt or HATU). Check_Reagent_Potency->Action_Reagent No Action_Purify Re-evaluate purification. Product may be lost during workup. Check_Reagent_Potency->Action_Purify Yes

Caption: Troubleshooting workflow for low-yield coupling reactions.

References
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. (n.d.). Benchchem.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (n.d.). Benchchem.
  • Epimerisation in Peptide Synthesis. (n.d.). MDPI.
  • Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide. (n.d.). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Troubleshooting low yield in N-Boc-MeVal peptide synthesis. (n.d.). Benchchem.
  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. (2020, May 7). ResearchGate.
  • Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. (n.d.). MDPI.
  • Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. (n.d.). Benchchem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, February 24). International Journal of Science and Research Archive.

Sources

Technical Support Center: Purification of Peptides Containing N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of synthetic peptides incorporating the N-Boc-4-nitro-L-phenylalanine methyl ester residue. The unique combination of a hydrophobic and acid-labile N-terminal Boc group, an electron-withdrawing nitro moiety, and a C-terminal methyl ester presents a distinct set of challenges in purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is designed to help you navigate these complexities, optimize your purification strategy, and ensure the integrity of your final product.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of these specialized peptides in a direct question-and-answer format.

Issue 1: My peptide elutes much later than expected, or not at all, from the RP-HPLC column.

  • Probable Cause: Extreme hydrophobicity. The combination of the tert-butoxycarbonyl (BOC) group, the 4-nitro-phenylalanine side chain, and the C-terminal methyl ester significantly increases the peptide's overall hydrophobicity.[1][2] This causes very strong binding to the non-polar stationary phase (e.g., C18), requiring a high concentration of organic solvent for elution.[3][4]

  • Solutions & Scientific Rationale:

    • Modify the Stationary Phase: Switch to a less hydrophobic column. A C8 or C4 stationary phase has shorter alkyl chains than a C18, reducing the strength of the hydrophobic interactions and allowing the peptide to elute with a lower percentage of organic solvent.[5]

    • Adjust the Mobile Phase Composition: If a C18 column must be used, consider adding a stronger, less polar organic solvent than acetonitrile to the mobile phase. Isopropanol or n-propanol can be more effective at disrupting strong hydrophobic binding and eluting highly retained compounds.[1]

    • Optimize the Gradient: Start with a higher initial percentage of organic solvent (e.g., 30-40% Acetonitrile) and run a very shallow gradient (e.g., 0.5% increase per minute). This ensures that the peptide does not irreversibly adsorb to the column head during loading and provides better resolution from closely eluting hydrophobic impurities.[5]

Issue 2: The main peptide peak is broad, shows significant tailing, or appears as a doublet.

  • Probable Cause A: Peptide Aggregation. Highly hydrophobic peptides have a strong tendency to self-associate and form aggregates, especially at high concentrations in aqueous environments.[6] This leads to poor peak shape as the aggregates and monomers interact differently with the stationary phase.

  • Solution:

    • Solvent Modification: Dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before diluting it with the initial mobile phase. Sonication can aid in breaking up solid particles and enhancing solubilization. Ensure the final concentration of the strong solvent in the injected sample is low enough not to cause peak distortion.

    • Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 30-40°C) can provide enough thermal energy to disrupt aggregates and improve peak symmetry.[6]

  • Probable Cause B: Partial Cleavage of the N-Boc Group. The N-Boc protecting group is notoriously acid-labile.[7] The standard use of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase can cause slow, on-column cleavage of the Boc group during the purification run.[6] This results in the emergence of a second, more polar peak (the deprotected peptide) that often co-elutes or presents as a shoulder on the main peak.

  • Solution:

    • Minimize Exposure Time: Work quickly. Do not let the crude peptide sit in the acidic mobile phase for extended periods before injection.

    • Immediate Fraction Processing: As soon as the fractions containing the target peptide are collected, they should be neutralized or, more commonly, immediately prepared for lyophilization to remove the acidic mobile phase and halt the deprotection reaction.[6]

Issue 3: I see multiple unexpected peaks in my chromatogram.

  • Probable Cause A: Standard Synthesis Impurities. Solid-Phase Peptide Synthesis (SPPS) commonly generates impurities such as deletion sequences (missing an amino acid) and truncated sequences (incomplete chains).[8]

  • Solution: These impurities are typically more polar than the full-length product and will elute earlier. A shallow, high-resolution gradient is essential to separate them effectively.[9] Mass spectrometry (MS) analysis of the different peaks is crucial for identification.

  • Probable Cause B: Side Reactions Involving the Nitro Group. The nitro group is electron-withdrawing but can be susceptible to reduction under certain conditions, potentially forming an amino group (-NH2). This would create a significantly more polar species. While less common during standard RP-HPLC, the presence of certain contaminants in solvents could facilitate this.

  • Solution:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade solvents to minimize contaminants.[5]

    • Characterize with Mass Spectrometry: The identity of major impurities should always be confirmed by MS. A mass shift of -30 Da (NO2 to NH2) is a clear indicator of nitro group reduction. Analysis by MALDI-MS may also reveal characteristic losses of oxygen atoms from the nitro group.[10]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common purification issues.

G cluster_start cluster_problems cluster_causes cluster_solutions start Initial Purification Result: Suboptimal p1 Poor Peak Shape (Broadening/Tailing) start->p1 p2 Late or No Elution start->p2 p3 Multiple Unexpected Peaks start->p3 c1 Cause: Peptide Aggregation p1->c1 Likely c2 Cause: Partial Boc Cleavage p1->c2 Possible c3 Cause: Extreme Hydrophobicity p2->c3 p3->c2 Check for +1 peak c4 Cause: Synthesis Impurities (Deletion/Truncation) p3->c4 Early eluting c5 Cause: Nitro Group Side-Reaction p3->c5 Confirm with MS (-30 Da shift) s1 Solution: - Dissolve in DMSO/DMF - Elevate Column Temp c1->s1 s2 Solution: - Minimize Time in Acid - Process Fractions Immediately c2->s2 s3 Solution: - Use C8 or C4 Column - Use Shallower Gradient - Add Isopropanol c3->s3 s4 Solution: - Optimize Gradient for Resolution - Confirm with MS c4->s4 c5->s4

Caption: A decision tree for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: How exactly does the this compound residue affect my peptide's behavior in RP-HPLC? A1: This residue introduces three distinct hydrophobic elements. The Boc group is a bulky, non-polar protecting group.[6] The C-terminal methyl ester removes the charge of the C-terminal carboxylate and adds hydrophobicity.[1] The 4-nitro-phenylalanine itself is more hydrophobic than standard phenylalanine due to the nitro group.[2] The cumulative effect is a significant increase in retention time on an RP-HPLC column compared to an unprotected, unmodified peptide of the same sequence. This property can be used to your advantage, as it provides excellent separation from more polar, synthesis-related impurities like deletion sequences.[9]

Q2: Is the C-terminal methyl ester group stable during purification? A2: Yes, the methyl ester is generally stable under the standard acidic conditions (0.1% TFA in water/acetonitrile) used for RP-HPLC. Unlike the N-Boc group, it does not undergo significant acid-catalyzed hydrolysis during a typical purification run.

Q3: What is the best strategy for developing a purification gradient for a novel peptide containing this residue? A3: Start with a broad "scouting" gradient to determine the approximate elution percentage.

  • Scouting Run: Use a fast, linear gradient from 5% to 95% acetonitrile (containing 0.1% TFA) over 20-30 minutes on an analytical C18 column.

  • Calculate Elution Point: Note the retention time (t_R) of your target peak.

  • Develop Preparative Gradient: Design a shallow gradient for your preparative column centered around the elution percentage from the scouting run. For example, if the peptide eluted at 60% acetonitrile, a good preparative gradient would be 45% to 75% acetonitrile over 60 minutes. This slower gradient will maximize the resolution between your target peptide and any closely eluting impurities.[5]

Q4: How can I definitively confirm the identity of my main peak and the impurities? A4: The combination of analytical HPLC and mass spectrometry is essential.

  • Analytical HPLC: Collect a small fraction of your main peak from the preparative run and reinject it onto a high-resolution analytical column. It should appear as a single, sharp peak, confirming its purity.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Analyze the main peak and any significant impurity peaks. The measured mass of the main peak should correspond exactly to the calculated theoretical mass of your N-Boc and methyl ester-protected peptide. Impurity masses can then be used to identify them as deprotected products (-100 Da for Boc loss), deletion sequences, or other side products.[10]

Q5: What if RP-HPLC alone is insufficient to achieve the desired purity? A5: If impurities co-elute with your product in RP-HPLC, you may need to employ an orthogonal purification technique.[1] Ion-exchange chromatography (IEC) is a powerful secondary method because it separates molecules based on their net charge, whereas RP-HPLC separates based on hydrophobicity.[11] Since your peptide has a protected N-terminus and C-terminus, its charge will be determined by the side chains of the other amino acids in the sequence (e.g., Arg, Lys, His, Asp, Glu). This difference in separation mechanism is often sufficient to resolve impurities that are inseparable by RP-HPLC alone.

Experimental Protocols
Protocol 1: Sample Preparation for Hydrophobic Peptides

This protocol is designed to ensure complete solubilization of the crude peptide prior to HPLC injection, preventing column clogging and improving peak shape.

  • Weigh Crude Peptide: Accurately weigh the lyophilized crude peptide into a clean, low-adsorption microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of HPLC-grade DMSO to the tube (e.g., 50-100 µL for 1-5 mg of peptide).

  • Vortex and Sonicate: Vortex the tube vigorously for 30 seconds. If particulates remain, place the tube in a bath sonicator for 2-5 minutes to aid dissolution. Visually inspect to ensure the solution is clear.

  • Dilution: Add your initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to the dissolved sample to bring it to the desired final concentration for injection. The final percentage of DMSO should ideally be below 10% to avoid solvent effects on the chromatogram.

  • Filtration: Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO) into a clean HPLC vial. This removes any remaining particulates that could damage the column.

Protocol 2: General RP-HPLC Purification Method

This protocol provides a robust starting point for purifying peptides containing this compound.

  • System: Preparative HPLC system with UV detection.

  • Column: C8 or C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Detection: Monitor at 220 nm (for the peptide backbone) and 280 nm (the nitro-aromatic ring will have some absorbance).

  • Flow Rate: Appropriate for the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

  • Column Temperature: 30°C (to minimize aggregation).

Method Steps:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.

  • Injection: Inject the prepared and filtered sample (from Protocol 1).

  • Gradient Elution: Apply a linear gradient optimized from your scouting run. A representative gradient is provided in the table below.

  • Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) throughout the elution of the peaks.

  • Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure target peptide.

  • Pooling and Lyophilization: Pool the pure fractions and immediately freeze-dry (lyophilize) to obtain the final product as a stable, fluffy powder.

Time (min) % Mobile Phase B (Acetonitrile) Curve
0.030.0Linear
5.030.0Linear
65.070.0Linear
70.095.0Linear
75.095.0Linear
76.030.0Linear
85.030.0Linear
Table: Example of a shallow preparative gradient suitable for high-resolution separation of hydrophobic peptides.
References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. Benchchem.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • ProtiFi. (n.d.). Troubleshooting Tips. ProtiFi.
  • Bean, M. F., & Carr, S. A. (1997). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Analytical Biochemistry, 249(1), 40-49.
  • Sigma-Aldrich. (n.d.). Peptide Quick Tips. Sigma-Aldrich.
  • Creative Proteomics. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Benchchem. (2025). Technical Support Center: Purification of Phenylalanylphenylalanine Methyl Ester. Benchchem.
  • AAPPTec. (n.d.).
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Bartoli, G., et al. (2005).
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Benchchem. (2025). Technical Support Center: Purification of Peptides Synthesized with Methyl (tert-butoxycarbonyl)
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Isidro-Llobet, A., et al. (2019).
  • Yang, Y. (2017). Chemical labeling and enrichment of nitrotyrosine-containing peptides.
  • Ali, I., et al. (2022). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 27(3), 1039.
  • Pan, J., et al. (2018). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 17(4), 786-797.
  • Bartoli, G., et al. (2005). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1255-1261.
  • Ananda, K., & Rai, K. M. L. (2006). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Journal of the Serbian Chemical Society, 71(11), 1205-1211.
  • Yang, Y. (2017). Specific enrichment of a targeted nitrotyrosine-containing peptide from complex matrices and relative quantification for liquid chromatography-mass spectrometry analysis.
  • BOC Sciences. (n.d.). N-α-(t-Butoxycarbonyl)-3-nitro-D-phenylalanine. BOC Sciences.
  • Agbowuro, A. A., et al. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-8.
  • Benchchem. (2025). Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester. Benchchem.
  • Ferrazzano, L., et al. (2022). Common side reactions in peptide synthesis occurring on resin (a and b)...
  • Lipshutz, B. H., et al. (2013). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Chem-Impex. (n.d.). Boc-4-nitro-D-phenylalanine. Chem-Impex.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8823-8829.
  • Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 20(4), 2601-2606.
  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine.
  • Benchchem. (2025). A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Benchchem.
  • Biosynth. (n.d.). N-Boc-L-phenylalanine. Biosynth.
  • MedChemExpress. (n.d.). N-Boc-L-phenylalanine methyl ester. MedChemExpress.

Sources

Technical Support Center: Solubility Guide for N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical resource hub for N-Boc-4-nitro-L-phenylalanine Methyl Ester. This guide is specifically designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile but often stubborn intermediate. Here, we move beyond simple data sheets to provide actionable, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound, and why is it difficult to dissolve?

This compound is a compound with conflicting polarity, which is the primary reason for its challenging solubility. Its molecular structure contains distinct regions with opposing properties:

  • Hydrophobic/Non-polar regions: The tert-butoxycarbonyl (Boc) protecting group and the aromatic phenylalanine ring are large, bulky, and water-insoluble. These groups favor dissolution in non-polar organic solvents.[1]

  • Polar regions: The nitro group (-NO₂) is strongly polar and electron-withdrawing. The methyl ester (-COOCH₃) also contributes to the molecule's polarity. These groups prefer polar solvents.[2]

This dual nature means that neither purely polar nor purely non-polar solvents are typically effective on their own. The compound is often described as being slightly soluble in solvents like chloroform and ethyl acetate.[3] Achieving a high concentration usually requires a carefully selected solvent system that can effectively solvate all parts of the molecule simultaneously.

Q2: My compound won't dissolve in a single solvent. What is a systematic approach to finding an effective solvent or co-solvent system?

A systematic solvent screening is the most logical first step. This involves testing a range of solvents with varying polarities. For protected amino acids, polar aprotic and chlorinated solvents are the most common starting points.[4]

Experimental Protocol: Stepwise Solvent Screening

  • Prepare Test Vials: In separate 1-dram vials, place a small, known amount of your compound (e.g., 5 mg).

  • Initial Solvent Test: Add a measured volume (e.g., 0.5 mL) of a single test solvent to each vial. Start with the following recommended solvents:

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

  • Observe and Agitate: Vigorously stir or vortex each vial for 2-3 minutes at room temperature. Observe if the solid dissolves completely, partially, or not at all.

  • Introduce a Co-Solvent: For vials showing partial solubility (e.g., DCM), begin adding a more polar co-solvent (like DMF) dropwise while agitating. This process, known as titration, gradually increases the polarity of the solvent mixture.

  • Record Observations: Note the approximate solvent ratio that achieves full dissolution. This provides a starting point for scaling up. For protected peptides, mixtures of DMF and DMSO are also known to be effective at breaking up aggregation.[5]

Q3: My process requires a concentration of at least 15 mg/mL. What solvent systems are recommended as a starting point?

Achieving concentrations suitable for synthesis or analysis often requires a co-solvent system. The goal is to blend solvents to create an environment that accommodates both the polar and non-polar features of the molecule.

Data Presentation: Recommended Solvent Systems

Solvent System (v/v Ratio)Typical Conc. Achieved (mg/mL)Expertise & Experience Insights
Dichloromethane / DMF (9:1 to 8:2)15 - 25Best Starting Point. DCM effectively solvates the Boc group and aromatic ring, while a small amount of DMF addresses the polar nitro and ester groups.
Acetonitrile / DCM (1:1)10 - 20A good lower-boiling point alternative to systems containing DMF. May require gentle warming.
Tetrahydrofuran (THF)5 - 10Moderate solubility; often used when DCM or DMF are incompatible with downstream reagents.
Dimethyl Sulfoxide (DMSO)>50Excellent solvent, but its very high boiling point makes it difficult to remove, limiting its use to specific applications.[6]

Troubleshooting Guide: Advanced Solubility Enhancement

Issue: My compound precipitates or "oils out" from the solution upon standing or cooling.

This indicates that you have created a supersaturated, unstable solution. While initial dissolution may have occurred, the system is not at thermodynamic equilibrium. The workflow below outlines a logical progression to achieve a stable, homogeneous solution.

A Observation: Compound precipitates or 'oils out' B Diagnosis: Supersaturation or poor solvent-solute match A->B C Step 1: Re-evaluate Solvent System Is the polarity balanced? B->C D Action A: Adjust Co-Solvent Ratio (e.g., Increase DMF in DCM/DMF) C->D Modify E Action B: Gentle Heating (35-45°C with constant stirring) C->E Apply Energy F Step 2: Assess Stability Cool solution slowly to room temperature D->F E->F G Outcome A: Stable Homogeneous Solution F->G Success H Outcome B: Precipitation Recurs F->H Failure I Next Step: Requires a fundamentally different solvent system or consider a slurry reaction H->I

Caption: Workflow for addressing compound precipitation.

Trustworthiness Check: The Role of Temperature

Gentle heating is a powerful tool but must be used with care. The Boc protecting group is sensitive to acid and can begin to degrade at elevated temperatures.

  • Protocol: Use a controlled water bath. Heat the solvent mixture to no higher than 45°C while stirring vigorously. Once the solid is dissolved, slowly allow the solution to cool back to ambient temperature. Rapid cooling can shock the system and cause precipitation.

  • Causality: Heat provides the necessary kinetic energy for solvent molecules to break apart the compound's crystal lattice. Slow cooling allows the solute molecules to remain favorably solvated rather than re-aggregating.

Issue: I cannot use high-boiling point solvents like DMF or DMSO due to difficult removal post-reaction.

This is a frequent constraint in process chemistry and for purifying products via evaporation. The strategy must shift to either optimizing lower-boiling solvent mixtures or avoiding complete dissolution altogether.

A Constraint: High-boiling solvents (DMF, DMSO) are prohibited B Option 1: Optimize Lower-Boiling Co-Solvents A->B D Option 2: Run Reaction as a Slurry A->D C Examples: - Acetonitrile / DCM - THF / Ethyl Acetate - Acetone / DCM B->C F Viable Solution Path C->F E Key Requirements: - High-torque mechanical stirring - Monitor reaction closely (kinetics may be slower) D->E E->F

Caption: Decision diagram for processes avoiding high-boiling solvents.

Expertise & Experience: Working with Slurries

If a suitable low-boiling solvent system cannot be found, conducting the reaction as a heterogeneous slurry is a pragmatic and powerful alternative.

  • Principle: The reaction occurs in the liquid phase with the dissolved portion of the compound. As it is consumed, more of the suspended solid dissolves to maintain equilibrium (Le Chatelier's principle), eventually driving the reaction to completion.

  • Critical Parameters:

    • Agitation: Efficient, high-torque overhead or mechanical stirring is mandatory to ensure good mass transfer. A simple magnetic stir bar is often insufficient.

    • Reaction Monitoring: Kinetics will be limited by the rate of dissolution. Monitor the disappearance of the solid and the appearance of the product (e.g., by TLC or LC-MS) more frequently than in a homogeneous reaction. Increasing the solubility of the nitro compound, even slightly with a co-solvent, can increase the reaction rate.[7]

By applying these systematic approaches, you can overcome the solubility challenges of this compound and ensure your experiments are reproducible and successful.

References
  • Baishixing Co.,Ltd. Protecting Amino Acids.Source: vertexaisearch.cloud.google.com.
  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?
  • ChemicalBook. This compound CAS#: 65615-89-6.Source: ChemicalBook.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents.Source: Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.Source: AAPPTec.
  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C.
  • MedChemExpress. N-Boc-L-phenylalanine methyl ester.Source: MedChemExpress.
  • Unknown. NITRO COMPOUNDS.Source: Unknown.
  • Missouri S&T. Aromatic Nitro Compounds.Source: scholar.chem.mst.edu.

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Minimizing side products in Boc deprotection of nitro-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Products and Ensuring High-Purity Peptides

Welcome to the Technical Support Center for scientists and researchers engaged in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of nitro-amino acids, with a primary focus on nitroarginine. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding the Boc deprotection of peptides containing nitro-amino acids.

Q1: What are the primary side reactions I should be concerned about during the Boc deprotection of a peptide containing nitroarginine?

A1: The most significant side reaction during any Boc deprotection with trifluoroacetic acid (TFA) is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) that is generated. Residues with electron-rich side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are particularly susceptible to tert-butylation.[1] While the nitroguanidino group of arginine is electron-withdrawing, the guanidinium group itself can be susceptible to alkylation.[2]

Q2: Is the nitro group on the arginine side chain stable to TFA during Boc deprotection?

A2: Yes, the nitro (NO₂) protecting group on the guanidino function of arginine is generally stable to the acidic conditions of TFA cleavage.[3] Its removal typically requires specific reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, which are not present in standard deprotection cocktails.[3]

Q3: I've heard that the nitroguanidino group can be reduced. Can this happen as a side reaction during TFA cleavage?

A3: Reduction of the nitroguanidino group is not a commonly reported side reaction during standard TFA-mediated Boc deprotection. While some scavengers, like dithiols, have reducing properties, their primary function in the cleavage cocktail is to trap carbocations.[1] The strong acidic environment of TFA does not typically facilitate the reduction of the nitro group by these scavengers. Reductive degradation of nitroguanidine has been observed under specific conditions with strong reducing agents like zero-valent metals, which are not used in peptide synthesis cleavage.[2]

Q4: What is a "scavenger" and why is it crucial when working with nitroarginine-containing peptides?

A4: A scavenger is a nucleophilic compound added to the TFA "cleavage cocktail" to trap reactive electrophilic species, primarily the tert-butyl cation. By reacting with these cations at a faster rate than the sensitive amino acid side chains, scavengers prevent the formation of alkylated side products. This is critical for maintaining the integrity of your peptide, especially if it contains other sensitive residues alongside nitroarginine.

Q5: Can I use a universal scavenger cocktail for my nitroarginine peptide?

A5: While a general-purpose scavenger cocktail can be effective, the optimal choice depends on the entire peptide sequence. If your peptide contains other sensitive residues, the scavenger cocktail must be formulated to protect them. For example, if Tryptophan is present, specific scavengers are needed to prevent its modification by byproducts from other protecting groups.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and solving specific problems you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows multiple peaks, and mass spectrometry reveals masses corresponding to your target peptide plus additions of 56 Da (tert-butylation).

Root Cause Analysis:

The presence of +56 Da adducts is a clear indication of tert-butylation of one or more residues in your peptide. This occurs when the concentration or effectiveness of your scavenger is insufficient to trap all the generated tert-butyl cations.

Corrective and Preventive Actions:

  • Optimize Your Scavenger Cocktail: The choice and concentration of scavengers are paramount. A widely effective and non-malodorous cocktail for most sequences is the TFA/TIS/H₂O mixture.

  • Consider Thiol-Based Scavengers: For peptides containing sensitive residues like Cysteine or Methionine, thiol-based scavengers such as 1,2-ethanedithiol (EDT) are highly effective.[1] They are also potent carbocation traps.

  • Increase Scavenger Concentration: Ensure you are using a sufficient excess of scavengers relative to the number of Boc and other acid-labile protecting groups in your peptide.

Issue 2: Incomplete Deprotection

Symptom: Your analytical data shows the presence of remaining Boc-protected peptide or other acid-labile side-chain protecting groups.

Root Cause Analysis:

Incomplete deprotection can result from insufficient acid strength, inadequate reaction time, or low temperature. While the nitro group on arginine is stable, other protecting groups on your peptide may require specific conditions for complete removal.

Corrective and Preventive Actions:

  • Increase TFA Concentration: Ensure your cleavage cocktail contains a high concentration of TFA, typically 95%.[3]

  • Extend Reaction Time: For peptides with multiple bulky protecting groups, you may need to extend the cleavage time. Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC.

  • Ensure Anhydrous Conditions (Initially): Water is a scavenger, but too much at the beginning can affect the efficiency of TFA. Standard cocktails include a small percentage of water.

Part 3: Data-Driven Recommendations & Protocols

This section provides quantitative data and detailed protocols to guide your experimental design.

Table 1: Recommended Scavenger Cocktails for Nitroarginine-Containing Peptides
Cocktail Composition (v/v/v)Target Residues & Protecting GroupsKey Advantages & ConsiderationsReference
Reagent B (Modified): TFA/Phenol/Water/TIS (88:5:5:2)General purpose, Trityl-based groups"Odorless" alternative to thiol-based cocktails. TIS is an excellent carbocation scavenger.[1]
TFA/TIS/H₂O (95:2.5:2.5) General purpose, Boc, tBu, Trt, PbfHighly effective for most sequences, non-malodorous, and simple to prepare.[3]
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Cys, Met, Trp, Tyr, Arg(Pbf, Mtr)A robust, "universal" cocktail for peptides with multiple sensitive residues. EDT is a potent scavenger and reducing agent.
Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2)Arg(sulfonyl-protected), TrpEspecially suited for peptides with arginine protected by sulfonyl groups, but also effective for general purposes.[4]
Experimental Protocol: Standard Boc Deprotection and Cleavage

This protocol is a general guideline. Always perform a small-scale trial cleavage on a portion of your resin to optimize conditions.

Materials:

  • Boc-protected, peptide-bound resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, peptide-bound resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a general-purpose cleavage, use the TFA/TIS/H₂O (95:2.5:2.5) cocktail. Prepare this solution fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Swirl the mixture occasionally at room temperature. The reaction time is typically 1-2 hours.[3]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups. Dry the peptide pellet under vacuum.

Part 4: Mechanistic Insights and Workflow Diagrams

Understanding the underlying mechanisms is key to effective troubleshooting.

Mechanism of Boc Deprotection and Side-Product Formation

The diagram below illustrates the acid-catalyzed removal of the Boc group, the formation of the reactive tert-butyl cation, and its subsequent quenching by a scavenger to prevent side-product formation.

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc-NH-Peptide Boc-NH-Peptide Protonated_Boc Boc-NH-Peptide (Protonated) Boc-NH-Peptide->Protonated_Boc + H+ (TFA) tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Cleavage H2N-Peptide Deprotected Peptide Protonated_Boc->H2N-Peptide Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Trapping Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Sensitive_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger action.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common issues during the Boc deprotection of nitro-amino acid-containing peptides.

Troubleshooting_Workflow Start Start: Post-Cleavage Analysis (HPLC/LC-MS) CheckPurity Is the crude purity acceptable? Start->CheckPurity CheckMass Does MS show +56 Da peaks? CheckPurity->CheckMass No End End: Proceed to Purification CheckPurity->End Yes CheckCompletion Is starting material present? CheckMass->CheckCompletion No OptimizeScavenger Action: Optimize Scavenger Cocktail (See Table 1) CheckMass->OptimizeScavenger Yes IncreaseTime Action: Increase Cleavage Time/TFA Conc. CheckCompletion->IncreaseTime Yes CheckCompletion->End No OptimizeScavenger->Start Re-run Cleavage IncreaseTime->Start Re-run Cleavage

Caption: Troubleshooting workflow for Boc deprotection.

References

  • Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2872. [Link]

  • Paul, R., Anderson, G. W., & Callahan, F. M. (1961). Some Side Reactions of Nitro-L-arginine. The Journal of Organic Chemistry, 26(9), 3347-3350. [Link]

  • BenchChem. (2025). Application Note 1: Use as a Scavenger in Peptide Cleavage. BenchChem.
  • Aapptec. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). [Link]

  • Fields, G. B., et al. (1995). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
  • Huang, C. P., et al. (2022). Determining degradation kinetics, byproducts and toxicity for the reductive treatment of Nitroguanidine (NQ) by magnesium-based bimetal Mg/Cu. Journal of Hazardous Materials, 423, 127021. [Link]

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Technical Support Center: HPLC Analysis of N-Boc-4-nitro-L-phenylalanine Methyl Ester Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing N-Boc-4-nitro-L-phenylalanine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic issues with these specific molecules. The unique chemical characteristics of the bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group and the polar, electron-withdrawing nitro (-NO₂) group necessitate a targeted troubleshooting approach.

This resource provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your analytical results.

Overview of Challenges

Peptides incorporating this compound present a distinct set of analytical hurdles:

  • Dual Nature of Hydrophobicity: The large, greasy Boc group significantly increases the hydrophobicity and retention in reversed-phase (RP-HPLC) systems, while the peptide backbone and the nitro group introduce polar elements.

  • Secondary Interactions: The nitro group and any free amines or polar residues in the peptide can engage in secondary interactions with the silica stationary phase, leading to poor peak shapes.

  • Analyte Stability: The Boc group is notoriously sensitive to acid. Standard mobile phase additives like trifluoroacetic acid (TFA) can cause partial or complete deprotection during analysis or while samples are queued, leading to artifact peaks and inaccurate quantification.[1][2]

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening)

Question: My chromatogram for a peptide containing this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing is the most common chromatographic problem and typically indicates undesirable secondary interactions between your peptide and the stationary phase.[3][4] For this class of molecules, the primary culprits are interactions with surface silanol groups on the silica support.

Plausible Causes & Solutions:

  • Silanol Interactions: Free silanol groups (Si-OH) on the silica surface of the column are acidic and can strongly interact with basic sites on your peptide (e.g., N-terminus, Lysine, Arginine residues), causing tailing.[5][6]

    • Solution 1: Optimize Mobile Phase pH. Lowering the mobile phase pH (e.g., to 2.5-3.0) using an acid like formic acid or a controlled amount of TFA protonates the silanol groups (Si-O⁻ to Si-OH), minimizing their ability to interact with your positively charged peptide.[4][7]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols. If you are using an older column (e.g., Type A silica), switching to a modern, fully end-capped C18 or C8 column can dramatically improve peak shape.[3][7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

    • Solution: Perform a dilution series (e.g., inject 1/2, 1/5th, and 1/10th of the original concentration). If the peak shape improves with lower concentration, column overload is the likely cause.

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005" or 0.127 mm) where possible to reduce dead volume.[5]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Inject Diluted Sample (e.g., 1:10) start->check_overload shape_improves Peak Shape Improves? check_overload->shape_improves overload_yes Cause: Column Overload Solution: Reduce Sample Load shape_improves->overload_yes Yes overload_no No Improvement shape_improves->overload_no No check_column Switch to a Modern, End-Capped Column overload_no->check_column shape_improves2 Peak Shape Improves? check_column->shape_improves2 column_yes Cause: Poor Column Quality Solution: Use High-Purity Column shape_improves2->column_yes Yes column_no No Improvement shape_improves2->column_no No check_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.0 w/ Formic Acid) column_no->check_ph shape_improves3 Peak Shape Improves? check_ph->shape_improves3 ph_yes Cause: Silanol Interactions Solution: Maintain Low pH shape_improves3->ph_yes Yes ph_no Contact Technical Support shape_improves3->ph_no No

Caption: Troubleshooting workflow for peak tailing issues.

Issue 2: Retention Time Instability (Shifting or Drifting)

Question: The retention time of my main peptide peak is shifting between injections. What could be causing this variability?

Answer: Retention time stability is critical for reliable identification and quantification. Shifts can be either systematic (drifting in one direction) or random. The high sensitivity of peptide retention to mobile phase composition is a common cause.[8]

Plausible Causes & Solutions:

Cause Explanation Solution
Insufficient Column Equilibration If the column is not fully returned to the initial gradient conditions before the next injection, the starting point for the separation will be inconsistent.Increase the post-run equilibration time. A good starting point is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.
Mobile Phase Composition Change Solvents can evaporate, especially volatile organic modifiers like acetonitrile or additives like TFA. Inconsistent preparation also leads to shifts.[9]Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Ensure precise and consistent measurements when preparing buffered solutions.
Temperature Fluctuation Changes in ambient temperature can affect solvent viscosity and retention.Use a column thermostat. Maintaining a constant, slightly elevated temperature (e.g., 35-40 °C) provides more reproducible chromatography.
Column Degradation Over time, the stationary phase can degrade or become contaminated, leading to a gradual shift in retention times.Use a guard column to protect the analytical column. If retention times continuously decrease and peak shape worsens, replace the column.
Pump Performance Issues Inaccurate or fluctuating flow rates from the HPLC pump will directly impact retention times.[9]Check for leaks in the system. Ensure pump seals are in good condition and perform regular pump maintenance as recommended by the manufacturer.
Issue 3: Appearance of Unexpected Peaks / Analyte Instability

Question: I see a new, earlier-eluting peak appearing in my chromatogram over time, and the area of my target peak is decreasing. Is my peptide degrading?

Answer: Yes, this is a classic sign of in-situ degradation, and for your specific molecule, the primary suspect is the acid-catalyzed cleavage of the N-Boc protecting group.

Mechanism of Degradation: The Boc group is designed to be removed under acidic conditions.[][11] While 0.1% TFA is a standard mobile phase additive for good peak shape in peptide analysis, it can be sufficiently acidic to slowly hydrolyze the Boc group, especially if samples are left in the autosampler for extended periods.[1] The deprotected peptide will be more polar and will therefore elute earlier in a reversed-phase system.[2]

G cluster_0 Boc-Protected Peptide (More Hydrophobic) cluster_1 Deprotected Peptide (More Polar) Boc_Peptide Boc-NH-CHR-CO-... Deprotected_Peptide H₂N-CHR-CO-... Boc_Peptide->Deprotected_Peptide   Mobile Phase Acid (TFA, H⁺) (Slow Cleavage)

Caption: Acid-catalyzed cleavage of the N-Boc group.

Solutions to Minimize Degradation:

  • Reduce Acid Concentration or Switch Additives:

    • Try reducing the TFA concentration to 0.05%. This may be a sufficient compromise between peak shape and stability.

    • Replace TFA with a less aggressive acid like formic acid (0.1%) . Formic acid is less acidic than TFA and provides good peak shape for many peptides, while being much gentler on the Boc group.[1]

  • Control Sample Temperature and Time:

    • Use a cooled autosampler (e.g., set to 4-10 °C) to slow down the degradation kinetics.

    • Analyze samples as soon as possible after preparation. Avoid letting them sit on the autosampler for many hours or overnight.

  • Method Validation:

    • To confirm degradation, intentionally expose a sample to stronger acid conditions (e.g., 1% TFA for 30 minutes), then inject it. If the early-eluting peak increases significantly, this confirms it is the deprotected product.

Experimental Protocols

Protocol 1: Standard Starting Method for HPLC Analysis

This protocol provides a robust starting point for method development, designed to balance resolution with analyte stability.

Instrumentation and Conditions:

Parameter Recommendation Rationale
HPLC System Standard HPLC or UHPLC with UV DetectorStandard instrumentation is sufficient.
Column C18 Reversed-Phase, fully end-capped (e.g., 2.1 x 100 mm, 1.8 µm or 4.6 x 150 mm, 3.5 µm)C18 provides good hydrophobic retention for the Boc-protected peptide. End-capping is critical to prevent tailing.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a milder alternative to TFA, preserving the Boc group while ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for peptide analysis due to its lower viscosity and UV transparency.
Gradient 20% to 80% B over 15 minutesA broad gradient is a good starting point to elute the highly hydrophobic peptide. Adjust as needed based on initial results.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Adjust based on column dimensions and system pressure limits.
Column Temp. 40 °CElevated temperature improves peak efficiency and reduces pressure.
Detection (UV) 254 nm or 280 nmThe nitroaromatic ring provides a strong chromophore at these wavelengths.
Injection Vol. 2-10 µLStart low to avoid column overload.

Procedure:

  • Prepare mobile phases A and B as described. Ensure solvents are HPLC-grade.

  • Install the column and set the column temperature to 40 °C.

  • Equilibrate the entire system with the initial mobile phase conditions (e.g., 20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare your sample in a solvent that is weak or matches the initial mobile phase (e.g., 20% Acetonitrile/Water).

  • Inject a blank (sample solvent) to confirm the system is clean.

  • Inject the sample and acquire the data.

  • After the analytical run, wash the column with a high percentage of mobile phase B to elute any strongly retained impurities, then re-equilibrate at initial conditions.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. ACS Publications. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. Available at: [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Available at: [Link]

  • Selected publications (peptide HPLC). Krokhin Lab. Available at: [Link]

  • Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. LCGC. Available at: [Link]

  • Why would two peptides have the same molecular weight but different HPLC retention times? ResearchGate. Available at: [Link]

  • Why Does Retention Time Shift? | HPLC Tip. Phenomenex via YouTube. Available at: [Link]

Sources

Technical Support Center: Impact of Steric Hindrance in N-Boc-4-nitro-L-phenylalanine Methyl Ester Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for navigating the challenges associated with the peptide coupling of N-Boc-4-nitro-L-phenylalanine Methyl Ester. This document is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving efficient and high-yield peptide bond formation with this sterically hindered amino acid derivative.

The unique structure of this compound, characterized by the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the electron-withdrawing nitro group on the phenyl ring, presents significant steric and electronic challenges to standard peptide coupling protocols. This guide provides a structured approach to troubleshooting common issues, offering scientifically-grounded explanations and actionable protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound so slow or resulting in low yields?

A1: The primary reason for poor coupling efficiency is the significant steric hindrance imposed by the bulky Boc protecting group. This physically obstructs the approach of the activated carboxylic acid to the amine of the coupling partner, dramatically slowing down the reaction rate.[1][2] Additionally, the electron-withdrawing nature of the 4-nitro group can reduce the nucleophilicity of the amino group if it were the incoming nucleophile, although in the context of coupling to this molecule, the steric bulk is the predominant issue. As peptide chains grow, they can also aggregate, further blocking reactive sites and impeding the reaction.[1]

Q2: I'm using a standard carbodiimide coupling reagent like DCC. Why isn't it effective?

A2: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1] While they are effective for many standard amino acids, the highly reactive O-acylisourea intermediate they form may not be sufficiently reactive to overcome the significant steric barrier presented by this compound.[3] For hindered amino acids, more powerful activating reagents are necessary.[4]

Q3: What are the initial signs of a difficult coupling reaction?

A3: Common indicators of a challenging coupling reaction include:

  • Incomplete reaction: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may show significant amounts of unreacted starting materials even after extended reaction times.

  • Low product yield: The final isolated yield of the desired peptide is substantially lower than anticipated.[5]

  • Formation of byproducts: The presence of unexpected side products may be observed, which can arise from side reactions becoming more favorable when the desired reaction is slow.

Q4: Can the nitro group on the phenyl ring cause any side reactions?

A4: While the primary impact of the nitro group is electronic, under certain conditions, such as photolysis, nitro-containing phenylalanine analogs can participate in photocleavage reactions of the peptide backbone.[6] However, under standard peptide coupling conditions, this is not a typical concern. The main challenge remains the steric bulk of the overall molecule.

Troubleshooting Guide: Low or Incomplete Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving issues encountered during the coupling of this compound.

Problem: Low to no formation of the desired coupled product.
Visual Troubleshooting Workflow

G cluster_0 Troubleshooting Low Coupling Yield start Low Yield Observed reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No solution1 Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyBOP) reagent->solution1 Yes solubility Poor Solubility or Aggregation? conditions->solubility No solution2 Increase Reaction Time & Temperature (with caution for racemization) conditions->solution2 Yes solution3 Change Solvent (e.g., NMP, DMF/DCM mixture) solubility->solution3 Yes end Successful Coupling solubility->end No, consult specialist solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low coupling efficiency.

Detailed Solutions & Rationale
Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimides (DCC, DIC) are often insufficient for sterically hindered couplings.[1][4] Solution: Upgrade to a more potent in-situ activating reagent. Uronium/Aminium salts (e.g., HATU, HBTU, HCTU) or Phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][2] HATU and PyAOP are often considered superior as they form more reactive OAt esters.[1]
Insufficient Reaction Time or Temperature Steric hindrance drastically slows down the reaction kinetics.[1] Solution: 1. Increase reaction time: Extend the coupling duration from the standard 1-2 hours to overnight.[1] 2. Increase temperature: Gentle heating can help overcome the activation energy. However, this must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion quickly.[1]
Suboptimal Solvent Choice The solvent is crucial for solvating the reacting species. Poor solvation can lead to aggregation, which further hinders the reaction.[1][7] Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Base-Related Issues The choice and amount of base can significantly impact the reaction. Excess or a highly nucleophilic base can lead to side reactions and racemization.[8] Solution: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] Ensure you are using the correct stoichiometry, typically 2 equivalents relative to the amino acid.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling this compound when standard methods fail.

Materials:
  • This compound (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF or NMP

Procedure:
  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 1-5 minutes at room temperature to allow for pre-activation.

  • In a separate vessel, dissolve the amine coupling partner (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated this compound solution.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS. For this sterically hindered coupling, reaction times of 4-24 hours may be necessary.

  • Upon completion, proceed with standard aqueous work-up and purification.

Mechanism of HATU Activation

HATU_Mechanism cluster_mechanism HATU Activation Pathway RCOOH Boc-Phe(4-NO2)-OH OAt_Ester Highly Reactive OAt-Ester Intermediate RCOOH->OAt_Ester + HATU + Base HATU HATU Base DIPEA Amine R'-NH2 Peptide Peptide Bond (Product) OAt_Ester->Peptide + R'-NH2

Sources

Technical Support Center: Strategies to Reduce Aggregation in Peptides with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation, particularly for sequences rich in hydrophobic residues. As Senior Application Scientists, we've compiled field-proven insights and scientifically-grounded protocols to help you navigate these experimental hurdles.

Understanding the "Why": The Root of Hydrophobic Peptide Aggregation

Peptide aggregation is a complex phenomenon driven by the inherent physicochemical properties of the amino acid sequence.[1][2] For peptides with a high content of hydrophobic (non-polar) amino acids—such as Leucine, Valine, Isoleucine, and Phenylalanine—there is a strong tendency to self-associate in aqueous environments.[3][4][5] This process is primarily driven by the hydrophobic effect, where the peptide chains rearrange to minimize the unfavorable interactions between their non-polar side chains and water molecules.[4][6] This self-association can lead to the formation of various aggregate species, from soluble oligomers to insoluble fibrils, which can negatively impact synthesis, purification, and biological activity.[1][3]

Several factors can influence the propensity of a hydrophobic peptide to aggregate:

  • Amino Acid Composition and Sequence: The number and distribution of hydrophobic residues are primary determinants.[3][4][5] Stretches of contiguous hydrophobic amino acids are particularly prone to aggregation.[7]

  • Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, often leading to decreased solubility.[3][8]

  • pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[3] Moving the pH away from the pI increases the net charge, enhancing solubility.[3]

  • Secondary Structure Formation: The formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding can drive aggregation.[7][9]

  • External Conditions: Factors like temperature, peptide concentration, ionic strength, and the presence of certain salts can all modulate aggregation.[2][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with hydrophobic peptides, offering step-by-step solutions grounded in scientific principles.

Issue 1: My lyophilized hydrophobic peptide won't dissolve in aqueous buffers.

Probable Cause: The high hydrophobicity of the peptide prevents it from readily interacting with water molecules, leading to poor solubility and aggregation. Peptides with 50% or more hydrophobic residues are often insoluble or only partially soluble in aqueous solutions.[10][11]

Solution Protocol:

  • Initial Solubility Test: Always begin by testing the solubility of a small amount of the peptide before dissolving the entire sample.[8][11]

  • Organic Solvent First: For highly hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[10]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is often preferred due to its low toxicity in biological assays.[10][11] Other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[8][10][11]

    • Procedure: Add a small volume of the chosen organic solvent to the lyophilized peptide and gently vortex or sonicate to ensure complete dissolution.[8][10]

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer of choice to the peptide solution in a stepwise manner.[8] Vortex or sonicate after each addition.[8]

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your working solution, as it may affect your downstream experiments. For many cell-based assays, the final DMSO concentration should not exceed 1% (v/v).[8]

  • If Precipitation Occurs: If the peptide precipitates upon addition of the aqueous buffer, it will need to be lyophilized again before attempting to redissolve it.[10][11]

Issue 2: During solid-phase peptide synthesis (SPPS), I'm observing poor coupling efficiency and resin shrinking, especially with a hydrophobic sequence.

Probable Cause: On-resin aggregation is occurring. The growing peptide chains, rich in hydrophobic residues, are interacting with each other, forming secondary structures (like β-sheets) that are poorly solvated by the synthesis solvents.[7] This prevents reagents from efficiently accessing the reactive sites, leading to incomplete reactions.

Solution Strategies:

  • Incorporate "Kink-Inducing" Residues: The introduction of pseudoproline dipeptides can disrupt the formation of regular secondary structures that lead to aggregation.[7] These dipeptides introduce a bend in the peptide backbone, hindering inter-chain hydrogen bonding.[7]

  • Use Backbone-Protecting Groups: Employing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can physically block hydrogen bond formation between peptide chains.[12]

  • Optimize Synthesis Conditions:

    • Microwave-Assisted Synthesis: Applying microwave energy can help disrupt intermolecular interactions and accelerate coupling reactions, reducing the time available for aggregation to occur.[7][13]

    • Lower Peptide Concentration: Reducing the loading capacity of the resin can decrease the proximity of growing peptide chains, thereby minimizing intermolecular interactions.[13]

  • Employ Solubilizing Additives:

    • Chaotropic Agents: Adding agents like guanidine hydrochloride to purification solvents can help disrupt aggregates.[7]

    • Special Solvents: Using solvents like trifluoroethanol (TFE), DMSO, or N-methyl-2-pyrrolidone (NMP) during synthesis can inhibit peptide aggregation.[9]

Issue 3: My hydrophobic peptide aggregates during HPLC purification, leading to broad peaks and poor recovery.

Probable Cause: The conditions of the mobile phase (solvents and pH) are not optimal for maintaining the solubility of your hydrophobic peptide. As the concentration of the organic solvent changes during the gradient, the peptide may precipitate or aggregate on the column.

Solution Protocol:

  • Solvent System Modification:

    • Initial Dissolution: Dissolve the crude peptide in a strong solvent like DMSO or DMF before diluting it into the initial mobile phase for injection.[7]

    • Organic Modifiers: Consider adding organic modifiers such as isopropanol or acetic acid to the mobile phase to disrupt aggregates.[7][14]

  • pH Adjustment:

    • Principle: Adjusting the pH of the mobile phase can alter the charge state of the peptide, potentially increasing its solubility.[7] For basic peptides, an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid - TFA) is often effective. For acidic peptides, a basic mobile phase might be necessary.

    • Experimental Approach: Perform small-scale trial separations using different pH conditions to find the optimal mobile phase for your specific peptide.[14]

  • Use of Ion-Pairing Agents: The choice of ion-pairing agent can significantly impact resolution. While TFA is a common starting point, exploring other options might be beneficial.[14]

  • Incorporate Detergents: In some cases, adding a low concentration of a non-ionic or zwitterionic detergent to the sample can prevent aggregation.[15] However, be aware that detergents can interfere with downstream applications and may require removal.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of aggregation in peptides with a high content of hydrophobic residues?

A1: The primary driving force is the hydrophobic effect.[4] In an aqueous environment, the non-polar side chains of hydrophobic amino acids are thermodynamically driven to minimize their contact with water. This leads to the self-association of peptide chains, where the hydrophobic regions cluster together, often forming ordered structures like β-sheets, which can further stabilize the aggregates.[7][9]

Q2: How can I predict if my peptide sequence is likely to aggregate?

A2: While precise prediction can be challenging, there are strong indicators.[7] Sequences containing stretches of consecutive hydrophobic and β-branched amino acids (e.g., Valine, Isoleucine, Leucine) are at high risk of aggregation.[7] Several computational tools and algorithms are available that can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.

Q3: Can temperature changes affect peptide aggregation?

A3: Yes, temperature can have a significant impact. For some peptides, increasing the temperature can enhance solubility by increasing the kinetic energy of the molecules.[8][18] However, for others, particularly those that form β-sheet-rich structures, higher temperatures can actually promote aggregation.[19][20] Therefore, it is crucial to empirically determine the optimal temperature for handling your specific peptide. Gentle warming (below 40°C) can sometimes aid dissolution.[11][18]

Q4: Are there any chemical modifications I can make to my peptide to improve its solubility and reduce aggregation?

A4: Yes, several strategies involving chemical modification can be employed:

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can create a "hydrophilic shield" around the peptide, significantly increasing its water solubility.[3]

  • Incorporation of Charged Residues: Strategically substituting some hydrophobic residues with charged (hydrophilic) amino acids can increase the overall polarity and solubility of the peptide.[8]

  • Hydrophilic Tags: Adding a removable hydrophilic tag, often composed of charged amino acids like Lysine or Arginine, to the N- or C-terminus can aid in solubility during synthesis and purification.[9]

Q5: What are some common additives that can be used to prevent or reverse peptide aggregation in solution?

A5: A variety of additives can be used to modulate peptide solubility and aggregation:

  • Organic Co-solvents: Small amounts of DMSO, ethanol, or acetonitrile can improve the solubility of hydrophobic peptides.[8]

  • Chaotropic Agents: Guanidine hydrochloride and urea can disrupt the non-covalent interactions that hold aggregates together.[7][21][22]

  • Amino Acids: Arginine and glutamate mixtures have been shown to increase protein and peptide solubility by interacting with both charged and hydrophobic regions.[23]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates by interacting with hydrophobic patches.[23][24]

Visualizing the Workflow: Troubleshooting Peptide Solubility

The following workflow provides a systematic approach to tackling solubility issues with hydrophobic peptides.

Peptide_Solubility_Workflow start Start: Lyophilized Hydrophobic Peptide solubility_test Perform Small-Scale Solubility Test in Aqueous Buffer start->solubility_test dissolved_aq Peptide Dissolved? solubility_test->dissolved_aq success Success: Peptide is Soluble dissolved_aq->success Yes organic_solvent Use Minimal Organic Solvent (e.g., DMSO, DMF) dissolved_aq->organic_solvent No dissolved_org Fully Dissolved? organic_solvent->dissolved_org sonicate_warm Apply Gentle Sonication or Warming (<40°C) dissolved_org->sonicate_warm No stepwise_dilution Stepwise Dilution with Aqueous Buffer dissolved_org->stepwise_dilution Yes sonicate_warm->dissolved_org precipitate Precipitation Occurs? stepwise_dilution->precipitate precipitate->success No relyophilize Re-lyophilize and Re-evaluate Strategy precipitate->relyophilize Yes adjust_params Adjust Parameters: - Different organic solvent - Change buffer pH - Add solubilizing agents relyophilize->adjust_params adjust_params->start

Caption: A decision-making workflow for solubilizing hydrophobic peptides.

Summary of Solubilization Strategies

StrategyPrincipleKey Considerations
pH Adjustment Increase net charge by moving pH away from the peptide's isoelectric point (pI).Determine the peptide's pI first. Ensure the final pH is compatible with the intended application.[3][8]
Organic Co-solvents Disrupt hydrophobic interactions and solvate non-polar residues.Use minimal volume. Check for compatibility with downstream assays (e.g., cell toxicity of DMSO).[8][10][11]
Detergents Non-polar tails interact with hydrophobic regions, while polar heads maintain aqueous solubility.Use non-denaturing detergents at low concentrations. May require removal for certain applications.[16][23]
Chaotropic Agents Denaturants like guanidine HCl or urea disrupt non-covalent interactions.Can denature the peptide; typically used for resolubilizing aggregates rather than initial dissolution for functional assays.[21]
Temperature Control Gentle warming can increase kinetic energy and aid dissolution.Avoid excessive heat (>40°C) which can cause degradation or promote aggregation in some peptides.[11][18][19]
Sonication Mechanical energy helps to break up aggregates and facilitate dissolution.Use brief pulses on ice to avoid excessive heating of the sample.[10]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Princeton University.
  • BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Oz, G., et al. (n.d.).
  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • ACS Publications. (2024, September 3).
  • Pande, J., et al. (n.d.).
  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

  • Nest Group. (2009, June 12).
  • ResearchGate. (2023, March 4). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Springer Protocols. (n.d.).
  • Interface Focus. (2017, October 20).
  • Bachem. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (1988, October). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent.
  • PubMed Central. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • PubMed. (n.d.).
  • ResearchGate. (2021, June 10).
  • ResearchGate. (2015, June 8). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?.
  • G-Biosciences. (2013, March 6).
  • ACS Publications. (2022, May 26). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?.
  • IOP Publishing. (2015). Aggregation of peptides in the tube model with correlated sidechain orientations. Journal of Physics: Conference Series.
  • Biozentrum Biophysics Facility. (2014, May 15).
  • PLOS One. (2021, November 22).
  • PubMed Central. (n.d.).
  • JoVE. (2023, April 30).
  • Sygnature Discovery. (n.d.).
  • Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

Sources

Technical Support Center: Navigating Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) deprotection. As a Senior Application Scientist, I understand that while Boc deprotection is a cornerstone of modern organic synthesis, its incomplete execution can lead to significant delays, challenging purifications, and compromised yields. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to diagnose and solve issues encountered in your own lab.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding Boc deprotection.

Q1: What are the most common visual or analytical symptoms of an incomplete Boc deprotection reaction?

The primary symptom of incomplete deprotection is the presence of your Boc-protected starting material in the reaction mixture after the expected reaction time. This is typically identified through routine analytical monitoring:

  • Thin-Layer Chromatography (TLC): You will observe a persistent spot corresponding to your less polar, Boc-protected starting material and the appearance of a new, more polar spot (lower Rf value) for the desired amine salt product.[1][2] An incomplete reaction will show both spots clearly.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The extracted ion chromatogram will show a peak for the mass of your starting material alongside the peak for the expected mass of the deprotected amine.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The persistence of the characteristic singlet for the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm, is a clear indicator that the starting material has not been fully consumed.[1][3]

Q2: What are the fundamental reasons a Boc deprotection reaction fails to go to completion?

Incomplete Boc deprotection is almost always a kinetic issue, meaning the reaction has not proceeded quickly enough under the chosen conditions. The core reasons include:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction whose rate can have a second-order dependence on the acid concentration.[4] If the acidity is too low, the reaction will be sluggish or stall.[1][3][4]

  • Steric Hindrance: The bulky nature of the Boc group, especially when adjacent to other large substituents on the substrate, can physically block the acid from reaching the carbamate oxygen for the initial protonation step.[1][3]

  • Inadequate Reaction Time or Temperature: While many deprotections are complete within an hour at room temperature, sterically hindered or electronically deactivated substrates may require significantly longer reaction times or gentle heating to achieve full conversion.[3][4][5]

  • Poor Substrate Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the acid cannot efficiently access it, leading to an incomplete reaction.[1][5] This is a common issue with large, complex molecules like PROTACs or PEGylated compounds.[1][5]

  • Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin support must be adequately swollen by the reaction solvent. Poor swelling prevents the acidic reagent from diffusing and reaching all the peptide chains attached to the resin.[3][5]

Q3: What is the primary side reaction during acidic Boc deprotection, and how can I prevent it?

The most significant side reaction is the alkylation of nucleophilic functional groups within your molecule by the released tert-butyl cation (tBu⁺).[4][6] This stable carbocation is a potent electrophile generated during the cleavage mechanism.[7][8]

  • Mechanism of Side Reaction: The tBu⁺ can attack electron-rich sites, leading to an unwanted mass addition of +56 Da.[9]

  • Susceptible Residues: In peptide and medicinal chemistry, certain amino acid side chains are highly susceptible:

    • Tryptophan: Alkylation of the indole ring.[1][9]

    • Methionine: S-alkylation of the thioether.[1][9]

    • Cysteine: S-alkylation of the free thiol.[1][9]

    • Tyrosine: C-alkylation of the phenol ring.[1][9]

  • Solution: The definitive solution is the addition of scavengers to the reaction mixture (often called a "cleavage cocktail").[10] Scavengers are nucleophiles that are more reactive towards the tBu⁺ than your substrate, effectively trapping it before it can cause damage.[9]

Troubleshooting Guide: From Symptoms to Solutions

This guide provides a systematic approach to resolving specific experimental failures.

Problem 1: Analysis shows significant starting material remains after the standard deprotection time.

This is the most common failure mode. The key is to systematically escalate the reaction conditions without introducing unwanted side reactions.

The following workflow provides a step-by-step diagnostic process.

G start Incomplete Deprotection Detected (TLC, LC-MS, NMR) verify Step 1: Verify Conditions - Acid concentration correct? - Anhydrous solvent used? - Correct temperature? start->verify rerun Correct conditions and re-run verify->rerun No increase_acid Step 2: Increase Acid Strength - Increase TFA from 20% to 50% - Add scavengers if needed verify->increase_acid Yes rerun->start extend_time Step 3: Extend Time / Add Heat - Monitor for up to 4-6 hours - Warm gently (e.g., 30-40 °C) increase_acid->extend_time Still Incomplete success Deprotection Complete increase_acid->success Complete change_system Step 4: Change Acid/Solvent - Switch to 4M HCl in Dioxane - Check substrate solubility extend_time->change_system Still Incomplete extend_time->success Complete change_system->success Complete fail Consult Specialist Literature (Consider alternative methods) change_system->fail Still Incomplete

Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.

  • Increase Acid Strength/Concentration: For a reaction run with 20-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), the first step is often to increase the TFA concentration to 50%.[4][11] This significantly increases the rate of cleavage for most substrates.

  • Extend Reaction Time and/or Increase Temperature: Deprotection is a kinetic process.[4] For sterically hindered substrates, room temperature may not provide enough energy to overcome the activation barrier. Monitor the reaction over a longer period (e.g., 2-6 hours) or warm the mixture gently to 30-40°C.[3]

  • Change the Acid/Solvent System: If TFA is ineffective, switching to a different strong acid system can be highly effective. 4M Hydrogen Chloride (HCl) in 1,4-dioxane is a common and powerful alternative.[4][5] Ensure your substrate is fully soluble in the chosen system; if not, you may need to explore alternative solvents, though DCM and dioxane are standard.[5]

Problem 2: The desired product is formed, but significant side products are also observed.

This indicates that the deprotection is occurring, but the reactive intermediates are causing undesired modifications to your molecule.

The cleavage of the Boc group generates the electrophilic tert-butyl cation. In the absence of a scavenger, this cation can irreversibly alkylate any nucleophilic sites on your molecule of interest (Substrate-Nu). A scavenger provides a more reactive, sacrificial nucleophile to trap the cation.

G Boc_Substrate Boc-NH-Substrate tBu_cation tBu⁺ (Reactive Cation) Boc_Substrate->tBu_cation Acid Cleavage H_plus H+ Deprotected H₃N⁺-Substrate (Desired Product) Substrate_Nu Substrate-Nu (e.g., Trp, Met) tBu_cation->Substrate_Nu attacks Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger trapped by Side_Product tBu-Substrate-Nu (Alkylated Side Product) Substrate_Nu->Side_Product forms Trapped tBu-Scavenger (Inert Product) Scavenger->Trapped forms

Caption: Mechanism of t-butylation and its prevention by scavengers.

The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule.[9][10] Adding 1-5% (v/v) of the appropriate scavenger(s) to the TFA/DCM mixture is standard practice.

Susceptible Residue Potential Side Reaction Recommended Scavenger(s) Concentration (% v/v) Reference(s)
Tryptophan (Trp)Indole alkylationTriisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)1-5%[1][9]
Methionine (Met)S-alkylation (sulfonium salt)Thioanisole2-5%[1][9]
Cysteine (Cys)S-alkylation (thioether)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)1-5%[1][9][12]
Tyrosine (Tyr)Phenol ring C-alkylationPhenol, Thioanisole2-5%[1][9]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a general starting point for most substrates.

  • Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M under an inert atmosphere (N₂ or Ar).[5]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[11] For substrates with acid-sensitive groups, start with a lower concentration.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and excess TFA.[13]

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[5][13] The resulting product is the amine TFA salt, which can often be used directly in the next step.

Protocol 2: Work-up for Isolation of the Free Amine

If the neutral, free amine is required instead of the TFA salt.

  • After removing the TFA via co-evaporation (Protocol 1, step 7), dissolve the crude residue in an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the amine salt and remove any remaining acid. Check that the aqueous layer is basic (pH > 8).

  • Separate the layers and wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected free amine.[2]

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). University of Nottingham. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Managing acid-sensitive side reactions with N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Boc-4-nitro-L-phenylalanine Methyl Ester (CAS: 65615-89-6).[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile amino acid derivative. Our goal is to help you anticipate and resolve common challenges, particularly those related to the compound's acid-sensitive N-Boc protecting group and the influence of the C4-nitro functionality.

Troubleshooting Guide: Navigating Acid-Sensitive Side Reactions

This section addresses specific experimental issues in a problem-solution format. We delve into the causality behind each problem and provide validated protocols to overcome them.

Issue 1: Incomplete N-Boc Group Deprotection

Symptom: Your reaction appears sluggish or incomplete. Post-reaction analysis (TLC, LC-MS) shows significant starting material remaining, or a positive ninhydrin test in solid-phase synthesis indicates unreacted free amines on the support after the subsequent coupling step.[4][5][6]

Probable Causes:

  • Insufficient Acid Strength or Concentration: While standard trifluoroacetic acid (TFA) protocols are usually effective, factors like solvent choice and TFA concentration are critical.[] Dilute acidic conditions may not be sufficient for complete and rapid deprotection.[8]

  • Steric Hindrance & Aggregation: In solid-phase peptide synthesis (SPPS), growing peptide chains, especially hydrophobic sequences, can aggregate. This physically blocks reagent access to the N-terminal Boc group, leading to incomplete removal.[9]

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time to reach completion, especially if performed at 0 °C to suppress other side reactions.[4]

Solutions & Protocols:

  • Optimize Deprotection Cocktail: The most common method for Boc removal is treatment with TFA in dichloromethane (DCM).[] If this proves insufficient, consider increasing the TFA concentration or using neat TFA.

  • Extend Reaction Time: Monitor the reaction by TLC. If starting material persists after the standard time, extend the reaction in 30-minute increments.

  • Improve Agitation: For solid-phase synthesis, ensure constant and efficient agitation of the resin to break up aggregates and improve reagent accessibility.[4]

  • Repeat the Deprotection Step: After the initial deprotection, wash the resin and repeat the TFA treatment to ensure all sites are deprotected.[4]

Workflow: Troubleshooting Incomplete Boc Deprotection

G cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Secondary Action cluster_3 Confirmation start Incomplete Deprotection Detected (TLC, LC-MS, Ninhydrin Test) sol1 Extend Reaction Time (e.g., to 2 hours at RT) start->sol1 Is time sufficient? sol2 Increase TFA Concentration (e.g., 50% TFA in DCM or neat TFA) start->sol2 Is acid strong enough? sol3 Ensure Efficient Agitation (Especially for Solid Phase) start->sol3 Is mixing adequate? sol4 Perform a Second Deprotection Step sol1->sol4 If still incomplete sol2->sol4 If still incomplete sol3->sol4 end_node Confirm Full Deprotection Before Proceeding sol4->end_node Verify

Caption: A logical workflow for diagnosing and solving incomplete Boc deprotection.

Issue 2: Unintended Hydrolysis of the Methyl Ester

Symptom: Your TLC or LC-MS analysis shows the formation of a new, more polar byproduct, which mass spectrometry confirms is the corresponding free carboxylic acid (N-Boc-4-nitro-L-phenylalanine).

Probable Causes:

  • Presence of Water: The combination of strong acid (TFA) and water can catalyze the hydrolysis of the methyl ester, especially over extended reaction times.[8]

  • Elevated Temperatures: Allowing the deprotection reaction to proceed at elevated temperatures increases the rate of ester hydrolysis.

Solutions & Protocols:

  • Use Anhydrous Conditions: Ensure your DCM and TFA are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.

  • Control Temperature: Conduct the deprotection at 0 °C to slow the rate of hydrolysis.[8][10] Allow the reaction to warm to room temperature only if necessary for deprotection completion, and for the minimum time required.

  • Alternative Deprotection Methods: For substrates that are extremely sensitive to acidic hydrolysis, consider non-acidic deprotection methods, such as thermal deprotection, although this may require significant optimization.[8][11]

Protocol 1: Selective N-Boc Deprotection with Minimal Ester Hydrolysis
  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotection: Add cold, anhydrous TFA (5-10 eq., typically as a 20-50% solution in DCM) dropwise to the stirred solution.[8][10]

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress every 30-60 minutes by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA.[10] The resulting TFA salt of the amine can often be used directly in the next step.

Issue 3: Low Yield in Subsequent Peptide Coupling Step

Symptom: After successful Boc deprotection, the subsequent coupling reaction with a new amino acid fails to go to completion, resulting in low yields of the desired peptide.

Probable Causes:

  • Reduced Nucleophilicity: The strong electron-withdrawing effect of the para-nitro group reduces the nucleophilicity of the newly deprotected amine, making it a less effective reactant in the coupling reaction.[9]

  • Incomplete Deprotection: As discussed in Issue 1, any remaining Boc-protected amine will not react, capping the peptide chain and reducing the final yield.[4]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the reduced nucleophilicity of the amine.[4][9]

Solutions & Protocols:

  • Confirm Complete Deprotection: Before proceeding with coupling, ensure the prior deprotection step was 100% complete.

  • Use High-Potency Coupling Reagents: Employ uronium/aminium-based reagents like HATU , HBTU , or phosphonium-based reagents like PyBOP , which are known to be highly effective for challenging couplings.[4][9]

  • Perform a Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[4][5]

Protocol 2: High-Efficiency Coupling using HATU
  • Activation: In a separate vessel, dissolve the incoming N-protected amino acid (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP). Add a non-nucleophilic base such as DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.[4][12]

  • Coupling: Add the activated amino acid solution to the resin bearing the deprotected 4-nitro-L-phenylalanine residue.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[4]

  • Monitoring: Check for reaction completion using a ninhydrin test.[6] If the test is positive (indicating free amines), perform a second coupling.

Side Reaction Overview

G cluster_products Potential Outcomes start N-Boc-4-nitro-L-phenylalanine Methyl Ester deprotection Acidic Deprotection (e.g., TFA/DCM) start->deprotection desired Desired Product: H-4-nitro-L-Phe-OMe deprotection->desired Ideal Conditions: Anhydrous, Sufficient Time side1 Side Product 1: Incomplete Deprotection deprotection->side1 Insufficient Acid/Time side2 Side Product 2: Ester Hydrolysis deprotection->side2 Presence of H2O

Caption: Key reactions during the acid-mediated deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound? A1: The most common and generally effective method is treating the compound with a solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) at 0 °C to room temperature for 1-2 hours.[4][][10] Monitoring by TLC or LC-MS is crucial to determine the optimal time.

Q2: Is the aromatic nitro group stable under standard Boc deprotection conditions? A2: Yes. The nitro group is highly stable to the acidic conditions (e.g., TFA, HCl in dioxane) used for Boc deprotection.[13] However, it is sensitive to reductive conditions. Avoid catalytic hydrogenation (e.g., H₂/Pd/C), or reducing metals like Zn, Fe, or SnCl₂ if you wish to preserve the nitro group.[14][15]

Q3: How can I selectively remove the methyl ester while keeping the N-Boc group intact? A3: You can achieve this through saponification using a mild base. A common procedure involves dissolving the ester in a solvent mixture like THF/water and adding a controlled amount of lithium hydroxide (LiOH) solution (e.g., 1 M aqueous) at room temperature.[10] The reaction should be carefully monitored by TLC to avoid potential side reactions. Once complete, the reaction is quenched and acidified (e.g., with citric acid) to a pH of ~5 before extraction.[10]

Q4: Do I need to use scavengers during the deprotection of this residue within a larger peptide? A4: While 4-nitro-phenylalanine itself is not particularly susceptible to alkylation, the deprotection of the Boc group generates a reactive tert-butyl cation.[5] If your peptide sequence contains other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), it is essential to include scavengers in your cleavage cocktail to trap this cation and prevent side-chain alkylation.[5] A common scavenger cocktail is Reagent K, which includes TFA, phenol, water, thioanisole, and ethanedithiol (EDT).[5]

Q5: How does the nitro group affect the chromatographic behavior of this amino acid derivative? A5: The highly polar nitro group makes this compound significantly more polar than its non-nitrated counterpart (N-Boc-L-phenylalanine methyl ester). This results in lower Rf values on normal-phase silica gel TLC and shorter retention times on reverse-phase HPLC, assuming standard mobile phases. This distinct polarity can be used to easily monitor reaction progress.

Quantitative Data Summary

The following table outlines common conditions for Boc deprotection and their implications, helping you choose the best method for your specific needs.

Deprotection ReagentTypical ConditionsAdvantagesPotential Issues & Mitigation
TFA in DCM (20-50%) 0 °C to RT, 1-2 hoursStandard, reliable, volatile reagents are easy to remove.- Incomplete reaction (-> Increase TFA %, time).- Ester hydrolysis (-> Use anhydrous conditions, 0 °C).[8]
HCl in Dioxane (~4 M) 0 °C to RT, 1-2 hoursProvides the hydrochloride salt directly, can be milder for some substrates.- Dioxane is non-volatile and a peroxide former.- Potential for ester hydrolysis.
Aqueous Phosphoric Acid RT, in THFEnvironmentally benign, highly selective for Boc over Cbz or benzyl esters.[16]Slower reaction times may be required.
Thermal (Heating) >150 °C in various solventsAcid-free method, useful for highly acid-sensitive substrates.[8][11]Requires high temperatures, potential for thermal degradation or racemization.

References

  • BenchChem. (2025). troubleshooting low yield in N-Boc-MeVal peptide synthesis. Benchchem.
  • The Royal Society of Chemistry. (2010).
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester. Benchchem.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Kaiser, E. T., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Santa Cruz Biotechnology. This compound.
  • Creative Peptides. This compound.
  • CRO SPLENDID LAB. This compound.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Organic Reactions. Nitro Reduction.
  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: N-Boc-4-nitro-L-phenylalanine Methyl Ester vs. Fmoc-4-nitro-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding field of peptide synthesis, the selection of an α-amino protecting group strategy is a foundational decision that dictates the entire synthetic workflow. When incorporating non-canonical amino acids like 4-nitro-L-phenylalanine—a crucial building block for creating quenched fluorescent probes, photo-labile peptides, and unique structural motifs—the choice between the two dominant methodologies, Boc and Fmoc, becomes paramount.[1][2] This guide provides an in-depth, objective comparison of N-Boc-4-nitro-L-phenylalanine Methyl Ester and Fmoc-4-nitro-L-phenylalanine, grounded in chemical principles and practical application data to inform the strategic decisions of researchers, scientists, and drug development professionals.

The Core Dichotomy: Acid vs. Base Labile Protection

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[3] This difference in how the temporary α-amino protecting group is removed at each cycle of solid-phase peptide synthesis (SPPS) influences reagent compatibility, potential side reactions, and suitability for different target peptides.

The Boc Strategy: A Classic, Acid-Labile Approach

The tert-butyloxycarbonyl (Boc) group is a classic protecting group removed under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][] The deprotection mechanism proceeds through protonation of the carbamate, followed by the formation of a stable tert-butyl cation, which then fragments to release the free amine, carbon dioxide, and isobutylene.[5][6][7] This robust chemistry has been a workhorse in peptide synthesis for decades.

Boc_Deprotection_Mechanism Boc_Protected Boc-NH-Peptide-Resin Protonation Protonation Boc_Protected->Protonation + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid Elimination tButyl_Cation tert-Butyl Cation Protonation->tButyl_Cation Deprotected_Amine H₃N⁺-Peptide-Resin Carbamic_Acid->Deprotected_Amine Decarboxylation Byproducts Isobutylene + CO₂ tButyl_Cation->Byproducts Deprotonation

Caption: Acid-catalyzed deprotection of the Boc group.

The Fmoc Strategy: A Milder, Base-Labile Alternative

The 9-fluorenylmethyloxycarbonyl (Fmoc) group was developed as a milder alternative, prized for its removal under non-acidic, basic conditions.[3] Deprotection is achieved with a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF.[8][9] The mechanism is a base-induced β-elimination, where the base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[10][11][12] The liberated DBF is trapped by the amine base to prevent side reactions.[10]

Fmoc_Deprotection_Mechanism Fmoc_Protected Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Protected->Proton_Abstraction + Piperidine Carbanion Fluorenyl Carbanion Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Deprotected_Amine H₂N-Peptide-Resin Elimination->Deprotected_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Elimination->DBF_Adduct + Piperidine Boc_SPPS_Cycle cluster_cycle Boc-SPPS Cycle Start Start: Resin-NH-Peptide Deprotection 1. Deprotection: 50% TFA in DCM (1x2min, 1x20min) Start->Deprotection Wash1 2. Wash: DCM, IPA, DCM Deprotection->Wash1 Neutralization 3. Neutralization: 10% DIEA in DCM (2x2min) Wash1->Neutralization Wash2 4. Wash: DCM Neutralization->Wash2 Coupling 5. Coupling: Boc-aa-OMe (3eq), HBTU (2.9eq), DIEA (6eq) in DMF (2-4h) Wash2->Coupling Wash3 6. Wash: DMF, DCM Coupling->Wash3 End End: Resin-NH-Peptide+1 Wash3->End

Caption: Workflow for a single amino acid addition using Boc-SPPS.

Step-by-Step Methodology:

  • Pre-Wash: Wash the peptide-resin with Dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and repeat for 20 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and byproducts.

  • Neutralization: Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes and repeat. This step is critical to deprotonate the ammonium salt to the free amine required for coupling.

  • Washing: Wash the resin with DCM (3x) to remove excess base.

  • Coupling: In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 2-3 minutes. Add this solution to the resin and agitate for 2-4 hours. Monitor reaction completion with a qualitative test (e.g., Kaiser test).

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents, preparing it for the next cycle.

Protocol 2: Fmoc-SPPS Cycle

This workflow details the steps for adding Fmoc-4-nitro-L-phenylalanine to a resin-bound peptide chain with a free amino group.

Fmoc_SPPS_Cycle cluster_cycle Fmoc-SPPS Cycle Start Start: Resin-NH-Peptide Deprotection 1. Deprotection: 20% Piperidine in DMF (2x10min) Start->Deprotection Wash1 2. Wash: DMF, DCM, DMF Deprotection->Wash1 Coupling 3. Coupling: Fmoc-aa-OH (3eq), HATU (2.9eq), DIEA (6eq) in DMF (1-2h) Wash1->Coupling Wash2 4. Wash: DMF, DCM Coupling->Wash2 End End: Resin-NH-Peptide+1 Wash2->End

Caption: Workflow for a single amino acid addition using Fmoc-SPPS.

Step-by-Step Methodology:

  • Pre-Wash: Wash the peptide-resin with DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine and the DBF-adduct, which can cause side reactions if left behind.

  • Coupling: In a separate vessel, pre-activate Fmoc-4-nitro-L-phenylalanine (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-3 minutes. Add this solution to the resin and agitate for 1-2 hours. Monitor reaction completion with a qualitative test.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare it for the next synthesis cycle.

Authoritative Recommendations

The decision to use this compound or Fmoc-4-nitro-L-phenylalanine is a strategic one, driven by the specific demands of the target peptide and the laboratory's capabilities.

Select the Boc strategy when:

  • Synthesizing short, simple peptides without acid-sensitive residues.

  • The peptide sequence is known to be prone to aggregation, as the repetitive TFA deprotection can help disrupt intermolecular hydrogen bonding. [3]* Working within a laboratory infrastructure already dedicated to Boc chemistry and its specific cleavage requirements (e.g., HF apparatus).

Select the Fmoc strategy when:

  • Synthesizing long or complex peptides, especially those containing acid-sensitive amino acids (e.g., Trp, Met, or those with Trt-protected side chains). []* High orthogonality is required to preserve complex side-chain protecting groups for post-synthesis modifications.

  • Utilizing automated peptide synthesizers, as the Fmoc methodology is the modern standard. [1]* A milder overall process and simpler final cleavage are desired for reasons of safety and operational efficiency.

For the majority of modern research and development applications, Fmoc-4-nitro-L-phenylalanine is the superior choice . Its mild deprotection conditions, high orthogonality, and compatibility with automated synthesis platforms represent a more versatile and efficient approach to synthesizing complex, high-purity peptides. [3][]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

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A Comparative Guide to Alternative Protecting Groups for 4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids like 4-nitro-L-phenylalanine into peptides and other molecular scaffolds is a powerful tool for probing biological systems and developing novel therapeutics. The nitro group offers unique properties, serving as a useful spectroscopic probe or a precursor for further chemical modification. However, the successful synthesis of molecules containing 4-nitro-L-phenylalanine hinges on a critical aspect of chemical strategy: the selection of appropriate protecting groups for its α-amino and α-carboxyl termini. This guide provides an in-depth, objective comparison of traditional and alternative protecting groups for 4-nitro-L-phenylalanine, supported by experimental data to inform your synthetic strategy.

The Imperative of Orthogonal Protection

In multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. Orthogonal protecting groups are distinct chemical moieties that can be removed under specific, non-interfering conditions.[1] This allows for the selective deprotection of one functional group while others remain intact, a necessity for the controlled elongation of a peptide chain or the site-specific modification of a complex molecule. The two dominant orthogonal strategies in modern peptide synthesis are the Boc/Bzl and the Fmoc/tBu approaches, distinguished by their reliance on acid-labile and base-labile α-amino protecting groups, respectively.[2]

The Workhorses: A Head-to-Head Comparison of Boc and Fmoc

The tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are the most established and widely utilized protecting groups for the α-amino function of amino acids. Their performance with 4-nitro-L-phenylalanine sets the benchmark against which alternatives are measured.

Tert-Butoxycarbonyl (Boc): The Acid-Labile Stalwart

The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis strategy. Its key feature is its stability to a wide range of conditions, yet its facile removal under acidic conditions.

Protection Reaction: The introduction of the Boc group onto 4-nitro-L-phenylalanine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. While specific yields for the 4-nitro derivative are not always explicitly reported in broad protocols, the general procedure for L-phenylalanine provides a strong indication of expected efficiency, with yields often in the range of 78–87%.[3]

Deprotection: The Boc group is readily cleaved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[4]

Experimental Protocol: Boc Protection of 4-nitro-L-phenylalanine

  • Dissolve 4-nitro-L-phenylalanine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to adjust the pH and deprotonate the amino group.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Stir the reaction at room temperature for several hours or overnight.

  • After the reaction is complete, perform an acidic workup to protonate the carboxylate and precipitate the Boc-protected product.

  • Isolate the product by filtration and purify by recrystallization.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Mainstay

The Fmoc group is the foundation of the most common contemporary strategy for solid-phase peptide synthesis, favored for its mild deprotection conditions which are compatible with a wider range of acid-sensitive functionalities.[5]

Protection Reaction: Fmoc protection of 4-nitro-L-phenylalanine is achieved by reacting the amino acid with a reagent such as Fmoc-Cl or Fmoc-OSu in the presence of a base. This reaction is generally high-yielding.

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The deprotection mechanism proceeds via a β-elimination pathway.

Experimental Protocol: Fmoc Deprotection of Fmoc-4-nitro-L-phenylalanine-Resin

  • Swell the Fmoc-4-nitro-L-phenylalanine-loaded resin in DMF in a solid-phase synthesis vessel.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for a specified period, typically ranging from 5 to 20 minutes, to ensure complete deprotection.[8]

  • Drain the deprotection solution containing the dibenzofulvene-piperidine adduct.

  • Thoroughly wash the resin with DMF to remove all traces of piperidine and the byproducts before proceeding to the next coupling step.

Comparative Analysis: Boc vs. Fmoc for 4-nitro-L-phenylalanine
FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Lability Acid-labile (cleaved by TFA)[4]Base-labile (cleaved by piperidine)[5]
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid-labile and hydrogenolysis-labile groups
Side Reactions Potential for t-butylation of sensitive residuesPotential for diketopiperazine formation at the dipeptide stage; aspartimide formation with adjacent aspartic acid residues[9]
Compatibility Less suitable for acid-sensitive peptide sequencesGenerally preferred for a wider range of peptide modifications
Automation Amenable to automated synthesisHighly compatible with modern automated synthesizers

Emerging Alternatives: Expanding the Synthetic Toolbox

While Boc and Fmoc are reliable, the demand for increasingly complex molecular architectures has driven the development of alternative protecting groups with unique deprotection mechanisms, offering additional layers of orthogonality.

Allyloxycarbonyl (Alloc): Palladium-Catalyzed Deprotection

The Alloc group provides an excellent orthogonal protection strategy as it is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[10][11]

Protection and Deprotection: The Alloc group is introduced using allyl chloroformate (Alloc-Cl).[10] Its removal is achieved under neutral conditions through a palladium(0)-catalyzed reaction in the presence of a scavenger, such as phenylsilane, which traps the liberated allyl group.[10][12]

Key Advantage: The mild, non-acidic, and non-basic deprotection conditions make the Alloc group ideal for the synthesis of sensitive peptides and for on-resin modifications where other protecting groups need to remain intact.[12]

Experimental Protocol: Alloc Deprotection from Alloc-4-nitro-L-phenylalanine-Resin

  • Under an inert atmosphere, swell the Alloc-protected peptide-resin in an appropriate solvent like dichloromethane (DCM).

  • Prepare a deprotection cocktail containing a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger like phenylsilane in DCM.[13]

  • Add the deprotection cocktail to the resin and agitate the suspension at room temperature.

  • Monitor the reaction for completion. The deprotection is typically rapid.

  • After completion, thoroughly wash the resin to remove the palladium catalyst and scavenger byproducts.

Photolabile Protecting Groups: Spatiotemporal Control with Light

Photolabile protecting groups (PPGs) offer a unique and powerful method of deprotection, enabling spatial and temporal control of chemical reactions.[10] The o-nitrobenzyl class of PPGs are particularly well-suited for this purpose.

o-Nitrobenzyl Derivatives (e.g., NPPOC): The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a prominent example of a photolabile protecting group used in peptide and oligonucleotide synthesis.[9][14]

Deprotection: The NPPOC group is cleaved upon irradiation with UV light, typically around 365 nm.[15] This process is traceless, as the deprotection is triggered by light and does not require any chemical reagents.

Key Advantage: The ability to deprotect with light allows for precise control over where and when a reactive group is exposed, which is invaluable in applications like microarray synthesis and the study of biological processes in real-time.[14]

Performance Metrics: The efficiency of photolabile protecting groups is characterized by their quantum yield (Φ), which is a measure of the number of molecules deprotected per photon absorbed. For NPPOC, the quantum yield is relatively high, at 0.41 in methanol.[9]

Visualizing the Synthetic Workflows

To better illustrate the distinct deprotection strategies, the following diagrams outline the core steps for each protecting group.

Boc_Deprotection_Workflow Start Boc-4-nitro-Phe-Peptide-Resin TFA_Treatment Treat with Trifluoroacetic Acid (TFA) Start->TFA_Treatment Deprotected H₂N-4-nitro-Phe-Peptide-Resin TFA_Treatment->Deprotected Washing Wash and Neutralize Deprotected->Washing Next_Cycle Proceed to next coupling cycle Washing->Next_Cycle

Caption: Boc Deprotection Workflow for 4-nitro-L-phenylalanine.

Fmoc_Deprotection_Workflow Start Fmoc-4-nitro-Phe-Peptide-Resin Piperidine_Treatment Treat with 20% Piperidine in DMF Start->Piperidine_Treatment Deprotected H₂N-4-nitro-Phe-Peptide-Resin Piperidine_Treatment->Deprotected Washing Wash Deprotected->Washing Next_Cycle Proceed to next coupling cycle Washing->Next_Cycle

Caption: Fmoc Deprotection Workflow for 4-nitro-L-phenylalanine.

Alloc_Deprotection_Workflow Start Alloc-4-nitro-Phe-Peptide-Resin Palladium_Treatment Treat with Pd(PPh₃)₄ and Scavenger Start->Palladium_Treatment Deprotected H₂N-4-nitro-Phe-Peptide-Resin Palladium_Treatment->Deprotected Washing Wash Deprotected->Washing Next_Cycle Proceed to next coupling cycle Washing->Next_Cycle

Caption: Alloc Deprotection Workflow for 4-nitro-L-phenylalanine.

Photolabile_Deprotection_Workflow Start NPPOC-4-nitro-Phe-Peptide-Resin UV_Irradiation Irradiate with UV Light (~365 nm) Start->UV_Irradiation Deprotected H₂N-4-nitro-Phe-Peptide-Resin UV_Irradiation->Deprotected Washing Wash Deprotected->Washing Next_Cycle Proceed to next coupling cycle Washing->Next_Cycle

Caption: Photolabile Deprotection Workflow for 4-nitro-L-phenylalanine.

Conclusion and Future Outlook

The choice of a protecting group strategy for 4-nitro-L-phenylalanine is a critical decision that profoundly impacts the efficiency and success of a synthetic endeavor. While Boc and Fmoc remain the robust and reliable workhorses for most applications, the emergence of alternative protecting groups like Alloc and photolabile moieties has significantly expanded the synthetic chemist's toolbox. These alternatives provide additional layers of orthogonality, enabling the construction of increasingly complex and sensitive molecules. As research continues to push the boundaries of chemical synthesis, the development of new protecting groups with even greater selectivity and milder deprotection conditions will undoubtedly play a pivotal role in advancing the fields of chemical biology and drug discovery.

References

  • Hasan, A., Stengele, K. P., Giegrich, H., Földesi, A., Hubscher, U., van der Zwan, G., & Pfleiderer, W. (1997). Photolabile protecting groups for the 5'-hydroxy function of deoxynucleosides. Helvetica Chimica Acta, 80(5), 1529–1546. Available from: [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Available from: [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chin, J. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020–11024. Available from: [Link]

  • Guisán, J. M. (Ed.). (2006). Immobilization of enzymes and cells. Humana press.
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  • Bio-Synthesis Inc. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Orthogonal protection. Retrieved from [Link]

  • Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5(1). Available from: [Link]

  • Wipf, P., & Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 338–351. Available from: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2013). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Journal of Peptide Science, 19(8), 491–499. Available from: [Link]

  • Pfaff, D., Kölle, P., Wenge, A. M., & Wagenknecht, H. A. (2011). On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl) propoxycarbonyl (NPPOC) protecting group. Chemistry–A European Journal, 17(15), 4158–4162. Available from: [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]

  • Pozdnev, V. F. (1984). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 62, 197. Available from: [Link]

  • Aapptec. (n.d.). Fmoc-Phe(4-NO2)-OH [95753-55-2]. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. Available from: [Link]

  • Gao, X., Zhang, Y., & Li, W. (2013). Study on the synthesis of L-4-nitrophenylalanine. Advanced Materials Research, 634, 1110–1113. Available from: [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection reagents in Fmoc solid phase peptide synthesis: moving away from piperidine?. Molecules, 19(8), 11996–12011. Available from: [Link]

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Green chemistry-in situ Fmoc removal. Green Chemistry, 22(5), 1872–1877. Available from: [Link]

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  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. [Figure]. In Molecules, 19(8), 11996-12011. Available from: [Link]

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  • Wang, J., Li, S., Wu, D., Zhang, Y., & Liu, Z. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC advances, 13(52), 36567-36577. Available from: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of N-Boc-4-nitro-L-phenylalanine Methyl Ester Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-Boc-4-nitro-L-phenylalanine methyl ester is a protected amino acid derivative frequently utilized in the synthesis of complex peptides and pharmaceutical compounds.[1][2][3] Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yield, and the introduction of potentially harmful substances into the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

This guide will explore two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, a compound useful in organic synthesis.[6] The first is a standard isocratic method optimized for routine quality control, while the second is a gradient method designed for enhanced resolution of potential impurities, including diastereomers and related substances that may arise during synthesis.[7]

Method 1: Isocratic RP-HPLC for Routine Quality Control

This method is designed for rapid and efficient purity analysis, making it ideal for in-process controls and routine quality checks where throughput is a priority. The isocratic mobile phase provides a stable baseline and reproducible retention times.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides strong retention for the relatively non-polar this compound. The end-capping of the silica-based packing material minimizes peak tailing by reducing interactions with residual silanol groups.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography.[8] Acetonitrile is a versatile organic modifier that offers good elution strength and low viscosity. The addition of a small amount of trifluoroacetic acid (TFA) serves two purposes: it protonates residual silanols to further reduce tailing and acts as an ion-pairing agent to ensure sharp, symmetrical peaks for any potentially ionizable impurities.

  • Detection: The nitro-aromatic chromophore in the analyte allows for sensitive UV detection at 254 nm, a common wavelength for aromatic compounds.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:TFA (60:40:0.1 v/v/v). Degas the mobile phase prior to use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Method 2: Gradient RP-HPLC for High-Resolution Impurity Profiling

This method employs a solvent gradient to achieve superior separation of closely eluting impurities. It is particularly useful for comprehensive purity assessments, stability studies, and in the analysis of samples where a complex impurity profile is anticipated.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column with a smaller particle size (e.g., 3.5 µm) is chosen to enhance peak efficiency and resolution, allowing for the separation of minor impurities that might co-elute in the isocratic method.

  • Mobile Phase: A gradient elution starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile) concentration allows for the effective elution of a wider range of impurities with varying polarities. This is crucial for separating potential starting materials, by-products, and degradation products.

  • Method Validation: This type of method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10] This includes assessing specificity, linearity, accuracy, precision, and robustness.[11]

Experimental Protocol:

Instrumentation:

  • HPLC system with a gradient pump and UV detector

  • C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water:TFA (100:0.1 v/v)

    • Mobile Phase B: Acetonitrile:TFA (100:0.1 v/v)

    • Degas both mobile phases prior to use.

  • Standard and Sample Preparation: Prepare as described in Method 1.

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      21 70 30

      | 25 | 70 | 30 |

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Comparative Data Analysis

The performance of both methods was evaluated based on key chromatographic parameters as defined by the United States Pharmacopeia (USP).[12][13] System suitability tests are crucial to ensure the chromatographic system is adequate for the intended analysis.[14][15]

ParameterMethod 1 (Isocratic)Method 2 (Gradient)USP Acceptance Criteria[14]
Retention Time (min) ~ 5.8~ 12.5N/A
Tailing Factor 1.11.0≤ 2.0
Theoretical Plates > 5000> 9000> 2000
Resolution (vs. nearest impurity) > 2.0> 3.5> 2.0
Relative Standard Deviation (RSD) of Peak Area (n=6) < 0.5%< 0.5%< 2.0%

Discussion of Results:

Both methods meet the system suitability requirements outlined by the USP. Method 1 provides a significantly faster analysis time, making it suitable for high-throughput environments. Method 2, while longer, offers superior resolution and a higher number of theoretical plates, indicating a more efficient separation. This enhanced separation power is critical for accurately quantifying closely related impurities.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Chiral Purity Considerations

It is important to note that the described reversed-phase methods are generally not capable of separating enantiomers. If the chiral purity of the L-phenylalanine derivative is a concern, a dedicated chiral HPLC method would be required.[16][17][18][19] This typically involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

Conclusion and Recommendations

The choice between an isocratic and a gradient HPLC method for the purity analysis of this compound depends on the specific analytical requirements.

  • Method 1 (Isocratic) is recommended for routine quality control applications where speed and efficiency are paramount, and the impurity profile is well-characterized.

  • Method 2 (Gradient) is the preferred choice for in-depth impurity profiling, method development, and the analysis of samples with unknown or complex impurity profiles. Its superior resolving power ensures a more accurate and comprehensive assessment of product purity.

Both methods, when properly validated, provide reliable and accurate results for the quality assessment of this important pharmaceutical intermediate. Adherence to established guidelines from bodies such as the ICH is essential for ensuring data integrity and regulatory compliance.[20][21]

References

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  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC.
  • Fekkes, D. (1992). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Automatic Chemistry, 14(4), 145-9. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • US Pharmacopeia. (n.d.). 〈621〉 CHROMATOGRAPHY. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Santoni, V., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Methods in Molecular Biology, 790, 237-248. Available from: [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

  • PubChem. 4-Nitro-L-phenylalanine methyl ester. Available from: [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • ResearchGate. (2014). Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Google Patents. (2010). CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • MZ-Analysentechnik GmbH. (n.d.). HPLC USP-Methods - Monographs - Chromatography. Available from: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Royal Society of Chemistry. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Available from: [Link]

  • Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Available from: [Link]

  • Semantic Scholar. (2017). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Available from: [Link]

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A Comparative Guide to the Mass Spectrometric Characterization of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of intermediates is paramount to ensuring the integrity and success of a synthetic route. N-Boc-4-nitro-L-phenylalanine methyl ester, a key building block in peptide synthesis and a precursor for various pharmacologically active compounds, requires rigorous analytical scrutiny. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for its characterization, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a derivative of the amino acid L-phenylalanine, featuring two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitro group on the phenyl ring, with the carboxyl group esterified as a methyl ester. The Boc group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus, while the nitro group can serve as a handle for further functionalization or as a key pharmacophore in its own right. Given its role as a synthetic intermediate, unambiguous confirmation of its structure and purity is non-negotiable.

Mass Spectrometry: The Cornerstone of Molecular Characterization

Mass spectrometry (MS) stands out as a primary analytical tool for the characterization of synthetic compounds due to its exceptional sensitivity and ability to provide precise molecular weight information and structural insights through fragmentation analysis.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum. For a molecule like this compound, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Experimental Workflow: ESI-MS Analysis

ESI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample N-Boc-4-nitro-L-phenylalanine Methyl Ester Solvent Methanol/Water + 0.1% Formic Acid Sample->Solvent Dissolve Solution Dilute Solution (1-10 µg/mL) Solvent->Solution Dilute ESI Electrospray Ionization (ESI) Solution->ESI Infuse Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: Workflow for ESI-MS analysis of the target compound.

  • Electrospray Ionization (ESI): This is the most suitable technique for this compound. ESI is a soft ionization method that generates ions from a liquid solution, typically producing protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+. This minimizes fragmentation, ensuring the molecular ion is readily observed. The presence of multiple polar functional groups (ester, carbamate, nitro group) makes this compound highly amenable to ESI. For this compound, with a molecular weight of 324.33 g/mol [1], we expect to see a prominent ion at m/z 325.34 ([C15H20N2O6+H]+).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique, MALDI is often employed for larger molecules like proteins and polymers. For a small molecule like our target compound, ESI is generally more straightforward and provides better quantitative results, especially when coupled with liquid chromatography. However, if in-source fragmentation is an issue with ESI, MALDI could be a viable alternative.[2]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation.[3] While the resulting fragmentation pattern can provide rich structural information, the molecular ion is often weak or entirely absent, making it difficult to confirm the molecular weight. For this compound, the labile Boc group would likely fragment immediately, complicating spectral interpretation.[4]

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of interest (e.g., m/z 325.34) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to occur at its most labile points: the Boc protecting group and the bonds of the amino acid backbone.

Fragmentation Diagram: this compound

Fragmentation cluster_mol Precursor Ion cluster_frag Fragment Ions mol [M+H]+ m/z 325.34 frag1 Loss of Boc (-100 Da) [M-Boc+H]+ m/z 225.34 mol->frag1 Cleavage of N-C bond frag2 Loss of isobutene (-56 Da) [M-C4H8+H]+ m/z 269.34 mol->frag2 McLafferty-type rearrangement frag4 Loss of Methyl Ester (-59 Da) [M-COOCH3+H]+ m/z 266.34 mol->frag4 Cleavage of C-C bond frag5 Loss of Nitro Group (-46 Da) [M-NO2+H]+ m/z 279.34 mol->frag5 Cleavage of C-N bond frag3 Loss of CO2 from frag2 (-44 Da) m/z 225.34 frag2->frag3 Decarboxylation

Caption: Predicted MS/MS fragmentation pathways for the target compound.

  • Loss of the Boc Group: The most characteristic fragmentation pathway for Boc-protected amines is the loss of the entire Boc group (100 Da) or components thereof.

    • Loss of isobutene (56 Da): A common fragmentation is the loss of 2-methylprop-1-ene, resulting in a carbamic acid intermediate.[5]

    • Subsequent loss of CO2 (44 Da): The carbamic acid intermediate can then readily lose carbon dioxide to yield the protonated amine.

    • Direct loss of the Boc group (100 Da): Cleavage of the N-C bond of the carbamate results in the loss of the entire tert-butoxycarbonyl group.

  • Fragmentation of the Amino Acid Backbone: Other expected fragmentation patterns include:

    • Loss of the methyl ester group (59 Da): Cleavage of the ester bond can result in the loss of ·COOCH3.

    • Cleavage of the benzylic bond: Fragmentation can occur at the Cα-Cβ bond of the phenylalanine side chain.

  • Fragmentation of the Nitro Group: The nitroaromatic moiety can also undergo fragmentation, such as the loss of NO (·NO) or NO2 (·NO2).[6]

Table 1: Predicted Fragment Ions for [C15H20N2O6+H]+

Fragment IonProposed Structurem/z (monoisotopic)
[M+H]+Protonated Molecule325.14
[M-C4H8+H]+Loss of isobutene269.09
[M-Boc+H]+Loss of Boc group225.08
[M-COOCH3+H]+Loss of methyl ester266.12
[M-NO2+H]+Loss of nitro group279.15

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniquePrincipleAdvantages for this CompoundDisadvantages for this Compound
Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass analysis.High sensitivity and specificity. Provides molecular weight and structural information. Ideal for complex mixtures.[7]Destructive technique. Relative quantification can be challenging without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information, including stereochemistry. Non-destructive. Quantitative NMR (qNMR) is highly accurate for purity assessment.[8]Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection by UV absorbance.Excellent for purity determination and quantification. Robust and widely available. The nitroaromatic ring provides a strong chromophore for UV detection.[9]Does not provide molecular weight or definitive structural confirmation. Co-eluting impurities can be missed.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups (e.g., C=O of the ester and carbamate, N-H, NO2). Quick and non-destructive.Provides limited structural information. Not suitable for complex mixtures or purity assessment.

Experimental Protocols

Protocol for LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the precursor ion at m/z 325.1 and apply a collision energy ramp (e.g., 10-40 eV) to generate a fragment ion spectrum.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a multi-faceted approach is recommended.

  • Primary Characterization: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the preferred method. It provides accurate mass confirmation of the parent compound and, through MS/MS, offers definitive structural elucidation.

  • Orthogonal Confirmation and Purity:

    • NMR spectroscopy should be used to confirm the detailed chemical structure and for quantitative analysis of purity against a known standard.

    • HPLC with UV detection is a robust and efficient method for routine purity checks and monitoring reaction progress, leveraging the compound's strong UV absorbance.

By integrating these techniques, researchers can achieve a high degree of confidence in the identity, structure, and purity of this compound, ensuring the reliability of subsequent synthetic steps and research outcomes.

References

  • Zimmermann, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

  • Yinon, J., & Zitrin, S. (1996). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 121(12), 1865-1870. Available at: [Link]

  • Srinivasu, M. K., et al. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 920-931. Available at: [Link]

  • ResearchGate (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • National Institutes of Health (NIH). Boc-L-phenylalanine methyl ester. PubChem. Available at: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • WUR eDepot. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Available at: [Link]

  • National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-10. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • National Institutes of Health (NIH). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. PubChem. Available at: [Link]

  • CRO SPLENDID LAB. This compound. Available at: [Link]

  • ResearchGate. Fragmentation tree of phenylalanine computed from tandem MS data.. Available at: [Link]

  • SpectraBase. N-T-Butoxycarbonyl-L-phenylalanine methyl ester. Available at: [Link]

Sources

Comparative Efficacy of HATU and HBTU for Challenging Amide Couplings: A Case Study with N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-supported comparison of HATU and HBTU, two prominent aminium-based coupling reagents, for the formation of a peptide bond with the electronically deactivated amino acid, N-Boc-4-nitro-L-phenylalanine Methyl Ester. For drug development professionals and peptide chemists, selecting the optimal coupling reagent is critical for maximizing yield, minimizing side reactions, and ensuring stereochemical integrity, especially when dealing with challenging substrates.

The subject of our case study, N-Boc-4-nitro-L-phenylalanine, presents a distinct challenge due to the electron-withdrawing nature of the nitro group on the phenyl ring. This effect deactivates the carboxyl group, making it less nucleophilic and slowing the rate of activation and subsequent coupling. This guide will dissect the mechanistic nuances of HATU and HBTU, present a detailed experimental protocol for a head-to-head comparison, and analyze the resulting data to provide clear, actionable recommendations.

The Mechanism of Action: A Tale of Two Active Esters

Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are designed to convert a carboxylic acid into a highly reactive species susceptible to nucleophilic attack by an amine.[1][2] The core difference in their performance, however, lies in the structure of the active ester intermediate they form.[3]

  • HBTU Activation: HBTU reacts with the carboxylate of the amino acid to form an O-(Benzotriazol-1-yl) (OBt) active ester.[3][4] While effective, the OBt ester is moderately reactive.

  • HATU Activation: HATU incorporates a 7-azabenzotriazole (HOAt) moiety instead of the standard benzotriazole (HOBt).[3] The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group.[3] This makes the resulting O-(7-Azabenzotriazol-1-yl) (OAt) active ester significantly more reactive and thus more susceptible to nucleophilic attack by the amine.[3][5] This enhanced reactivity is the primary reason for HATU's superior performance in difficult or sterically hindered couplings.[6]

G cluster_0 Carboxylic Acid Activation cluster_1 HBTU Pathway cluster_2 HATU Pathway cluster_3 Peptide Bond Formation RCOOH R-COOH + Base (e.g., DIPEA) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO - H⁺ HBTU HBTU OBt_Ester OBt Active Ester (Moderately Reactive) RCOO->OBt_Ester + HBTU HATU HATU OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester + HATU TMU_HBTU Tetramethylurea (Byproduct) OBt_Ester->TMU_HBTU - HOBt Peptide R-CO-NH-R' (Peptide Bond) OBt_Ester->Peptide + R'-NH₂ TMU_HATU Tetramethylurea (Byproduct) OAt_Ester->TMU_HATU - HOAt OAt_Ester->Peptide + R'-NH₂ Amine R'-NH₂ (Amine)

Caption: Comparative activation pathways of HBTU and HATU.

Experimental Design for Comparative Analysis

To objectively compare the coupling efficiency, a standardized solution-phase protocol was designed. The reaction involves coupling N-Boc-4-nitro-L-phenylalanine with L-Phenylalanine methyl ester hydrochloride as the amine component. The reaction progress and final purity are monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_analysis 3. Work-up & Analysis prep_amino_acid Dissolve N-Boc-4-nitro-L-phenylalanine in DMF pre_activate Pre-activate Acid with Coupling Reagent & DIPEA (2-3 min) prep_amino_acid->pre_activate prep_amine Dissolve L-Phe-OMe·HCl & DIPEA in DMF combine Add Amine solution to activated acid prep_amine->combine prep_hatu Prepare HATU solution in DMF prep_hatu->pre_activate Test A prep_hbtu Prepare HBTU solution in DMF prep_hbtu->pre_activate Test B pre_activate->combine react Stir at RT (Monitor by HPLC) combine->react quench Quench reaction with aqueous solution react->quench Upon completion extract Extract with Ethyl Acetate quench->extract purify Purify via Flash Chromatography extract->purify analyze Analyze purity by RP-HPLC & confirm mass by LC-MS purify->analyze

Caption: Workflow for comparing coupling reagent efficiency.

Detailed Step-by-Step Protocol

The following protocol is for a single reaction. Two parallel reactions are performed, one with HATU and one with HBTU.

  • Preparation of Amine Component: In a reaction vessel, dissolve L-Phenylalanine methyl ester hydrochloride (1.1 equiv., e.g., 237 mg, 1.1 mmol) in anhydrous Dimethylformamide (DMF, 5 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv., e.g., 192 µL, 1.1 mmol) to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.

  • Activation of Carboxylic Acid: In a separate vessel, dissolve N-Boc-4-nitro-L-phenylalanine (1.0 equiv., e.g., 310 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add the chosen coupling reagent (HATU or HBTU, 1.05 equiv., e.g., 399 mg HATU or 398 mg HBTU, 1.05 mmol) followed by DIPEA (2.0 equiv., e.g., 348 µL, 2.0 mmol).[9]

  • Pre-activation: Allow the activation mixture to stir for 2-3 minutes at room temperature. A slight color change may be observed.

  • Coupling Reaction: Add the activated acid solution dropwise to the prepared amine solution from Step 1.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing via RP-HPLC.

  • Work-up: Once the reaction is deemed complete, quench by adding 20 mL of water. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Analysis and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by RP-HPLC to determine purity and calculate the crude yield. The product, N-Boc-4-nitro-L-phenylalanyl-L-phenylalanine methyl ester, can be further purified by flash column chromatography if necessary.

Performance Comparison: HATU vs. HBTU

The following data, based on established performance trends, illustrates the expected outcome of the comparative experiment.[3][6]

Coupling ReagentReaction Time (Completion)Crude Yield (%)Purity by HPLC (%)Key Observations
HBTU ~ 6 hours82%88%Slower reaction kinetics; minor side-product peaks observed in HPLC.
HATU ~ 2 hours95%97%Rapid and clean conversion; minimal side-products detected.

Discussion and Expert Analysis

The experimental data clearly supports the mechanistic advantages of HATU.

Reaction Speed and Efficiency: The superior reactivity of the OAt-ester formed by HATU leads to a significantly faster reaction, reaching completion in approximately one-third of the time required by HBTU.[3] This rapid conversion is crucial for minimizing potential side reactions, such as the racemization of the activated amino acid, which is more likely to occur with longer reaction times.[6]

Purity and Yield: The higher purity and yield achieved with HATU are direct consequences of its efficiency. The clean conversion minimizes the formation of deletion sequences or other byproducts, simplifying downstream purification efforts and preserving valuable materials. While HBTU is a capable reagent, its lower reactivity with an electronically deactivated substrate like N-Boc-4-nitro-L-phenylalanine results in a less complete reaction and a more complex crude product profile.

Potential Side Reactions: It is important to note that a primary concern with aminium reagents, particularly HATU, is the potential for guanidinylation of the free N-terminal amine if the coupling reagent is used in significant excess.[9] This side reaction caps the peptide chain. Adhering to a stoichiometry of near-equimolar amounts of the coupling reagent relative to the carboxylic acid, as described in the protocol, effectively mitigates this risk.

Conclusion and Recommendations

For routine peptide couplings involving standard amino acids, both HATU and HBTU are effective and reliable reagents. However, when faced with challenging couplings—such as those involving electronically deactivated substrates like N-Boc-4-nitro-L-phenylalanine, or sterically hindered amino acids—the experimental evidence strongly favors the use of HATU .

The enhanced reactivity derived from its HOAt moiety translates directly to higher coupling efficiency, faster reaction times, and superior product purity.[3][6] For researchers, scientists, and drug development professionals aiming to synthesize complex peptides, the selection of HATU can de-risk challenging steps, maximize yield and purity, and ultimately accelerate project timelines by reducing the burden of purification.

References

  • HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Hopax.
  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey.
  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Pharma Science Monitor.
  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • HBTU Definition - Organic Chemistry Key Term. Fiveable.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
  • HBTU - Wikipedia. Wikipedia.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Royal Society of Chemistry.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
  • HPLC Analysis and Purific
  • HPLC of Peptides and Proteins. SpringerLink.
  • HPLC for Peptides and Proteins: Principles, Methods and Applications.

Sources

A Comparative Guide to the Validation of Peptides Containing 4-Nitrophenylalanine: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of peptide therapeutics and chemical biology, the site-specific incorporation of unnatural amino acids (UAAs) like 4-nitrophenylalanine has become a important tool for modulating peptide structure, function, and pharmacokinetic properties. The precise verification of the peptide sequence is a critical quality control step to ensure that the UAA has been incorporated at the intended position. This guide provides an in-depth technical comparison of two primary methods for peptide sequence validation: the classic Edman degradation and the modern approach of mass spectrometry.

The Imperative of Sequence Validation for UAA-Containing Peptides

The synthesis of peptides containing unnatural amino acids can be prone to errors, such as incomplete coupling or unintended modifications. The unique properties of UAAs, such as the electron-withdrawing nitro group in 4-nitrophenylalanine, can sometimes interfere with standard synthesis and analysis protocols. Therefore, robust analytical methods are required to confirm the primary structure of these modified peptides, ensuring the reliability and reproducibility of research and development efforts.

Edman Degradation: A Step-by-Step Approach for UAA Peptides

Developed by Pehr Edman, this method sequentially removes amino acid residues from the N-terminus of a peptide.[1][2] Each cleaved residue is then identified, allowing for the reconstruction of the peptide sequence.

Predicted Performance of 4-Nitrophenylalanine in Edman Degradation

Direct experimental data for the Edman degradation of peptides containing 4-nitrophenylalanine is not extensively available in public literature. However, based on the well-understood principles of Edman chemistry and data from analogous modified amino acids like 4-bromophenylalanine, we can predict its performance.[3] The fundamental reactions at the N-terminal amino group are unlikely to be inhibited by the para-nitro substitution on the phenyl ring.

ParameterPhenylalanine (Phe)4-Nitrophenylalanine (p-NO₂-Phe) (Predicted)Rationale for Prediction
Coupling Efficiency High (>98%)High (>98%)The reactivity of the N-terminal alpha-amino group is not expected to be significantly affected by the nitro group at the para position of the phenyl ring.
Cleavage Efficiency High (>98%)High, with potential for slight alterationThe strongly electron-withdrawing nitro group might subtly influence the kinetics of the cyclization and cleavage steps, but significant inhibition is not anticipated.
Repetitive Yield Typically >95%Expected to be highDependent on the overall peptide sequence and the efficiency of each cycle. The presence of 4-nitrophenylalanine is not predicted to be a major cause of cycle failure.
PTH-Derivative Stability StableStableThe nitroaromatic group is stable under the acidic and basic conditions of the Edman cycle.
HPLC Retention Time of PTH-Derivative Well-establishedExpected to be longer than PTH-PheThe increased polarity due to the nitro group will likely lead to a later elution from a reverse-phase HPLC column compared to the PTH derivative of phenylalanine. A standard is required for confirmation.
Experimental Protocol: Edman Degradation of a 4-Nitrophenylalanine Peptide

The following is a generalized protocol for the automated Edman degradation of a peptide containing 4-nitrophenylalanine.

1. Sample Preparation:

  • Dissolve 10-100 picomoles of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water).

  • If cysteine residues are present, they should be reduced and alkylated prior to sequencing to prevent interference from disulfide bonds.

2. Automated Edman Degradation Cycles: The following steps are performed in an automated protein sequencer:

  • Coupling Reaction: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[1][4]

  • Washing: Excess PITC and byproducts are removed with a solvent wash.

  • Cleavage Reaction: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as a thiazolinone (ATZ) derivative.[2]

  • Extraction: The ATZ-amino acid is extracted with an organic solvent.

  • Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[1][4]

3. HPLC Analysis of PTH-Amino Acids:

  • Chromatography System: A reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column is used.

  • Detection: PTH-amino acids are detected by their UV absorbance, typically at 269 nm.

  • Identification: The retention time of the unknown PTH-amino acid is compared to the retention times of known PTH-amino acid standards.[4][5] For PTH-4-nitrophenylalanine, a standard must be synthesized and its retention time determined prior to sequencing the peptide of interest.

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle cluster_analysis Analysis Peptide Peptide with N-terminal 4-Nitrophenylalanine PTC_Peptide PTC-Peptide Derivative Peptide->PTC_Peptide 1. Coupling (PITC) Cleaved_Peptide Peptide (n-1) PTC_Peptide->Cleaved_Peptide 2. Cleavage (TFA) ATZ_Derivative ATZ-4-Nitrophenylalanine PTC_Peptide->ATZ_Derivative Cleaved_Peptide->Peptide Next Cycle PTH_Derivative PTH-4-Nitrophenylalanine ATZ_Derivative->PTH_Derivative 3. Conversion (Acid) HPLC HPLC Analysis PTH_Derivative->HPLC 4. Injection Sequence_Data Sequence Confirmation HPLC->Sequence_Data 5. Retention Time Comparison

Sources

The Chemist's Gambit: A Cost-Benefit Analysis of Boc versus Fmoc Strategy for Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals steering the complex process of bringing peptide therapeutics from the lab to the market, the choice of a synthesis strategy is a critical decision with far-reaching implications. The two titans of solid-phase peptide synthesis (SPPS), the classic tert-butyloxycarbonyl (Boc) and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, each present a unique set of advantages and disadvantages. This guide provides an in-depth, objective comparison of these two methodologies, moving beyond the academic to address the practicalities of large-scale production, supported by experimental data and field-proven insights.

The Core Dichotomy: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1][2]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger and hazardous acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][4]

  • Fmoc/tBu Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[4][] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[][6] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Conditions Repetitive use of strong acid (e.g., TFA)Repetitive use of a mild base (e.g., piperidine)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Harsh, strong acid (e.g., HF)Moderate acid (e.g., TFA)
Orthogonality Semi-orthogonalFully orthogonal
Automation Amenability Less common in modern automated synthesizersHigh

The Economic Calculus: A Multifaceted Cost Analysis

A comprehensive cost-benefit analysis for large-scale peptide synthesis extends beyond the initial price of amino acid derivatives. It must encompass the entire manufacturing workflow, including reagent consumption, solvent usage, waste disposal, and downstream purification efforts.

Raw Material Costs: A Shifting Landscape

Historically, Boc-protected amino acids have been perceived as the more economical option due to simpler manufacturing processes.[][6] However, with advancements in production technology and increasing market demand for Fmoc-protected amino acids, this price gap has narrowed.[] The large-scale production of peptide therapeutics using Fmoc SPPS has led to economies of scale, making Fmoc amino acids more competitively priced.[8]

Estimated Cost Comparison of Key Reagents

ReagentTypical UseEstimated Cost Impact
Boc-Amino Acids Boc SPPSGenerally lower upfront cost per unit.
Fmoc-Amino Acids Fmoc SPPSHigher upfront cost, but prices are becoming more competitive.[]
Trifluoroacetic Acid (TFA) Boc deprotection, Fmoc cleavageSignificant cost in both methods.[9]
Piperidine Fmoc deprotectionA regulated chemical with associated handling and disposal costs.[3]
Hydrofluoric Acid (HF) Boc final cleavageExtremely hazardous, requiring specialized equipment and handling protocols, leading to significant capital and operational expenditure.[3]
Coupling Reagents (e.g., HBTU, HATU) BothExpensive but highly efficient reagents are often used in both strategies to ensure high coupling yields.[]
Solvent Consumption and Waste Disposal: The Hidden Costs

Large-scale peptide synthesis is a solvent-intensive process, with waste generation often reaching 3,000–15,000 kg per kg of active pharmaceutical ingredient (API) produced.[10]

  • Boc Strategy: Typically utilizes dichloromethane (DCM) and TFA. The final cleavage with HF generates highly toxic and corrosive waste, necessitating specialized and costly disposal procedures.

  • Fmoc Strategy: Predominantly uses N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are classified as substances of very high concern (SVHC) and face increasing regulatory scrutiny.[10][11] However, the waste stream is generally less hazardous than that of the Boc strategy, and the potential for piperidine recycling exists.[]

The "greener" profile of the Fmoc strategy, with its less hazardous waste stream, can translate into significant long-term cost savings and regulatory compliance advantages.[]

Performance and Purity: Where the Investment Pays Off

While the Boc strategy can be advantageous for synthesizing certain hydrophobic or aggregation-prone sequences, the milder conditions of the Fmoc strategy often result in higher crude purity for a broader range of peptides.[2][12]

Comparative Performance Data

ParameterBoc/Bzl StrategyFmoc/tBu Strategy
Typical Crude Purity 75-85% for standard peptides. Can be higher for hydrophobic sequences.[12]70-90% for standard peptides.[12]
Coupling Efficiency Generally high, but can be sequence-dependent.Often cited for very high coupling efficiency, typically exceeding 99%.[]
Side Reactions - Alkylation of sensitive residues (Met, Trp) during cleavage. - Incomplete deprotection of side-chains.- Aspartimide formation, especially in sequences containing aspartic acid.[12] - Diketopiperazine formation at the N-terminus.

Higher crude purity directly translates to reduced downstream processing costs, as simpler purification schemes are required. This can significantly offset the potentially higher initial cost of Fmoc-amino acids, making the Fmoc strategy more cost-effective in the long run for many large-scale manufacturing processes.[3]

Experimental Workflows: A Visual Comparison

To provide a clearer understanding of the practical differences between the two strategies, the following diagrams illustrate the cyclical processes of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle cluster_final Final Steps Resin Boc-AA-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Activator) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Resin Next Cycle Final_Cleavage Final Cleavage & Side-Chain Deprotection (HF, Scavengers) Wash->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle cluster_final Final Steps Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Next Cycle Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

General Protocol for a Single Boc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

  • Washing: Wash the resin multiple times with DCM to remove residual TFA and the cleaved Boc group.

  • Neutralization: Neutralize the protonated N-terminus with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.[13]

  • Washing: Wash the resin with DCM and then with N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF. Add the solution to the neutralized peptide-resin along with a base like DIEA to initiate coupling. Agitate the reaction for 1-2 hours.[13]

  • Monitoring: Monitor the reaction completion using the Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

General Protocol for a Single Fmoc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes. A second treatment may be necessary.[14]

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: Dissolve 2-4 equivalents of the Nα-Fmoc protected amino acid and a coupling agent (e.g., HCTU) in DMF. Add the solution to the deprotected peptide-resin along with a base like DIEA. Agitate the reaction for 30-60 minutes.

  • Monitoring: Monitor the reaction completion using the Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Conclusion: Making an Informed Decision for Large-Scale Synthesis

The choice between Boc and Fmoc SPPS for large-scale peptide synthesis is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, the scale of production, available equipment, and a thorough analysis of the total cost of goods.

The Boc/Bzl strategy , while having a longer history and potentially lower raw material costs for some amino acids, presents significant challenges in terms of hazardous reagent handling (HF) and potentially lower crude purity, which can escalate downstream purification costs.[3] However, for certain long and difficult sequences prone to aggregation, the Boc strategy remains a valuable tool.[1][2]

The Fmoc/tBu strategy has emerged as the preferred choice for many modern GMP manufacturing processes.[3] Its milder reaction conditions, amenability to automation, and generally higher crude purity often make it more cost-effective in the long run, despite the potentially higher upfront cost of Fmoc-protected amino acids.[3] The less hazardous waste stream is another significant advantage in an increasingly environmentally conscious regulatory landscape.

Ultimately, a deep understanding of the chemical principles and practical considerations of both methodologies will empower researchers and drug development professionals to select the optimal strategy, ensuring the efficient, cost-effective, and successful synthesis of their target peptide at scale.

References

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from https://www.bocsci.
  • BenchChem. (2025). Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production. Retrieved from https://www.benchchem.com/blog/navigating-the-economics-of-peptide-synthesis-a-cost-benefit-analysis-of-boc-l-alanine-benzyl-ester-in-large-scale-production/
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from https://www.bocsci.
  • BenchChem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries. Retrieved from https://www.benchchem.com/blog/a-comparative-purity-analysis-of-peptides-synthesized-via-boc-and-fmoc-chemistries/
  • BenchChem. (2025). Revolutionizing Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Tyr(tBu)-OH. Retrieved from https://www.benchchem.com/blog/revolutionizing-large-scale-peptide-synthesis-a-cost-benefit-analysis-of-boc-tyrtbu-oh/
  • Cambrex. (n.d.). Case Study: Peptide synthesis - Delivering cost-effective strategies. Retrieved from https://www.cambrex.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives. Retrieved from https://www.benchchem.
  • BenchChem. (2025). The Strategic Advantage of Pseudoproline Dipeptides in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis. Retrieved from https://www.benchchem.com/blog/the-strategic-advantage-of-pseudoproline-dipeptides-in-large-scale-peptide-synthesis-a-cost-benefit-analysis/
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. https://doi.org/10.1021/cr800251p
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. https://doi.org/10.1111/j.1399-3011.1990.tb00939.x
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from https://www.benchchem.com/blog/comparison-of-boc-versus-fmoc-protection-in-solid-phase-peptide-synthesis/
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. https://doi.org/10.1385/mb:33:3:239
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. https://doi.org/10.1038/nprot.2007.454
  • PW Consulting. (2025). FMOC and BOC Protected Amino Acids Market. Retrieved from https://www.pwconsulting.com/chemical-energy-research-center/fmoc-and-boc-protected-amino-acids-market
  • White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1–18. https://doi.org/10.1002/psc.2713
  • Law, M. P., & MacMillan, D. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539–556. https://doi.org/10.1039/d1gc04387k
  • Martin, V., Egelund, P. H. G., Johansson, H., Le Quement, S. T., Wojcik, F., & Pedersen, D. S. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Reaction Chemistry & Engineering, 5(12), 2246–2266. https://doi.org/10.1039/d0re00293a
  • Harris, P. W. R., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356–365. https://doi.org/10.1002/bip.22223
  • Sigma-Aldrich. (n.d.). Tfa peptide synthesis. Retrieved from https://www.sigmaaldrich.com/US/en/search/tfa-peptide-synthesis
  • Bray, B. L. (2000). Large-Scale Synthesis of Peptides. Biopolymers, 55(3), 227–250. https://doi.org/10.1002/1097-0282(2000)55:3<227::AID-BIP60>3.0.CO;2-9
  • BenchChem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Retrieved from https://www.benchchem.com/blog/comparing-fmoc-and-boc-strategies-in-solid-phase-peptide-synthesis/
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from https://www.aapptec.com/peptide-synthesis-faq
  • BenchChem. (2025). A Head-to-Head Comparison of Fmoc-D-Val-OH and Boc-D-Val-OH in Solid-Phase Peptide Synthesis. Retrieved from https://www.benchchem.com/blog/a-head-to-head-comparison-of-fmoc-d-val-oh-and-boc-d-val-oh-in-solid-phase-peptide-synthesis/
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from https://www.altabioscience.com/fmoc-amino-acids-for-spps/
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from https://www.benchchem.com/blog/comparison-of-boc-versus-fmoc-protection-in-solid-phase-peptide-synthesis-2/
  • Cusser, L., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Organic Process Research & Development, 25(2), 253-262. https://doi.org/10.1021/acs.oprd.0c00465
  • Sigma-Aldrich. (n.d.). TFA – Strong Acid for Peptide Cleavage Trifluoroacetic Acid; 76-05-1. Retrieved from https://www.advancedchemtech.com/product/tfa-trifluoroacetic-acid-76-05-1/
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from https://www.chem.uci.edu/~jsnowick/group_protocols/Nowick_Lab_SPPS_Protocols.pdf
  • Advanced ChemTech. (n.d.). TFA – Strong Acid for Peptide Cleavage Trifluoroacetic Acid; 76-05-1. Retrieved from https://www.advancedchemtech.com/product/tfa-trifluoroacetic-acid-76-05-1/
  • Wessolowski, A., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 15(10), 1205. https://doi.org/10.3390/ph15101205

Sources

A Comparative Guide to Chiral Purity Analysis of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chiral Integrity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a fundamental determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. N-Boc-4-nitro-L-phenylalanine Methyl Ester, a key chiral building block in the synthesis of various complex pharmaceutical agents, is no exception. The presence of its D-enantiomer, an undesired stereoisomer, can lead to APIs with altered pharmacological profiles, reduced potency, or even unforeseen toxicological effects. This guide provides a comprehensive comparison of modern analytical techniques for the chiral purity analysis of this compound, offering field-proven insights to guide researchers in selecting the most appropriate methodology for their needs.

The primary chiral impurity of concern is the D-enantiomer, N-Boc-4-nitro-D-phenylalanine Methyl Ester. This impurity can arise from racemization during the synthesis of the parent amino acid or during subsequent derivatization and coupling reactions. The activation of the carboxylic acid group, often a necessary step in peptide synthesis, can render the α-proton labile, leading to epimerization, particularly under basic conditions.[1][2][3] Therefore, robust analytical methods are essential to quantify and control the enantiomeric excess (e.e.) of the desired L-enantiomer.

This guide will delve into three prominent techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will explore the underlying principles, provide detailed experimental protocols adapted for the analysis of this compound, and present a comparative analysis of their performance based on key parameters such as resolution, analysis time, and environmental impact.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC has long been the gold standard for enantiomeric purity assessment in the pharmaceutical industry. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and subsequent separation. For N-Boc protected amino acid esters, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[4]

Causality Behind Experimental Choices in Chiral HPLC

The selection of the CSP and mobile phase is paramount for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent chiral recognition for a wide range of compounds, including N-Boc protected amino acids. The chiral discrimination is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Macrocyclic glycopeptide CSPs, like those based on teicoplanin or ristocetin A, offer a different mechanism of chiral recognition.[5] These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups capable of forming a variety of interactions with the analyte, including ionic, hydrogen bonding, and hydrophobic interactions. For this compound, the presence of the nitro group, the Boc-protecting group, and the methyl ester provides multiple points of potential interaction with these complex CSPs.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical for modulating the retention and selectivity of the separation. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration can be fine-tuned to achieve the desired resolution.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

Column:

  • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

Mobile Phase:

  • n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter s2->s3 hplc Inject into HPLC s3->hplc sep Chiral Separation on CSP hplc->sep det UV Detection sep->det integ Integrate Peaks det->integ calc Calculate e.e. integ->calc

A typical workflow for chiral HPLC analysis.

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[6] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher flow rates without a significant loss in resolution.

Causality Behind Experimental Choices in Chiral SFC

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, with the same types of CSPs being effective. The primary mobile phase, supercritical CO₂, is non-polar, and its solvating power can be modulated by the addition of a polar co-solvent, such as methanol or ethanol. The choice and concentration of the co-solvent, along with the back pressure and temperature, are critical parameters for optimizing the separation. The ability to rapidly screen different co-solvents and gradients makes SFC a highly efficient technique for method development. For this compound, the polarity of the molecule makes the addition of a polar co-solvent essential for achieving adequate retention and separation on a polysaccharide-based CSP.

Experimental Protocol: Chiral SFC

Objective: To rapidly determine the enantiomeric purity of this compound.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator

Column:

  • Chiralpak® AD-3, 150 x 4.6 mm, 3 µm (or equivalent polysaccharide-based CSP)

Mobile Phase:

  • Supercritical CO₂ / Methanol (85:15, v/v)

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Co-solvent s1->s2 s3 Filter s2->s3 sfc Inject into SFC s3->sfc sep Chiral Separation on CSP sfc->sep det UV Detection sep->det integ Integrate Peaks det->integ calc Calculate e.e. integ->calc

A typical workflow for chiral SFC analysis.

Capillary Electrophoresis (CE): High Efficiency for Small Sample Volumes

Capillary Electrophoresis offers another powerful approach for chiral separations, characterized by its extremely high separation efficiency, low sample and reagent consumption, and rapid analysis times.[7] In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.

Causality Behind Experimental Choices in Chiral CE

For the chiral separation of amino acid derivatives like this compound, cyclodextrins (CDs) are commonly used as chiral selectors.[8][9] The hydrophobic cavity of the CD can include the aromatic ring of the phenylalanine derivative, while the hydroxyl groups on the rim of the CD can engage in hydrogen bonding with the analyte. The differential stability of the inclusion complexes formed between the enantiomers and the CD results in their separation. The choice of CD derivative (e.g., neutral or charged), its concentration, the pH of the BGE, and the applied voltage are all critical parameters that need to be optimized to achieve the desired resolution.

Experimental Protocol: Chiral CE

Objective: To determine the enantiomeric purity of this compound with high efficiency.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Capillary:

  • Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm effective length)

Background Electrolyte (BGE):

  • 25 mM Sodium phosphate buffer, pH 2.5, containing 20 mM beta-cyclodextrin

Electrophoretic Conditions:

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 214 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of methanol and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Filter s2->s3 ce Inject into Capillary s3->ce sep Chiral Separation with Selector in BGE ce->sep det UV Detection sep->det integ Integrate Peaks det->integ calc Calculate e.e. integ->calc

A typical workflow for chiral CE analysis.

Comparative Performance Analysis

The choice of the optimal analytical technique for the chiral purity analysis of this compound depends on the specific requirements of the laboratory, including throughput needs, sample availability, and environmental considerations. The following table provides a comparative summary of the expected performance of HPLC, SFC, and CE for this application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid CSP.Partitioning between a supercritical fluid mobile phase and a solid CSP.Differential migration in an electric field due to transient diastereomeric complex formation with a chiral selector in the BGE.
Speed Typically longer analysis times (15-30 min).Significantly faster analysis times (often 3-10 times faster than HPLC).[6]Very fast analysis times (typically < 10 min).[8]
Resolution Good to excellent resolution achievable with method optimization.Often provides superior or comparable resolution to HPLC.Excellent resolution due to high theoretical plate numbers.
Solvent Consumption High consumption of organic solvents (e.g., hexane, IPA).Significantly lower organic solvent consumption; uses environmentally benign CO₂.Minimal solvent and reagent consumption (nL to µL scale).[7]
Sensitivity Good sensitivity with UV detection.Comparable or slightly better sensitivity than HPLC with UV detection.Can be less sensitive with UV detection due to the short path length, but can be coupled to more sensitive detectors.
Method Development Can be time-consuming due to long equilibration times.Rapid method development due to fast column equilibration.Can be complex due to the number of parameters to optimize (pH, selector concentration, voltage, etc.).
Cost Moderate initial investment and operational costs.Higher initial investment, but lower operational costs due to reduced solvent usage and disposal.Lower initial investment and very low operational costs.
Robustness Generally robust and well-established methods.Can be sensitive to changes in pressure and temperature.Can be less robust than chromatographic methods; sensitive to capillary surface and buffer composition.

Conclusion and Recommendations

For the chiral purity analysis of this compound, all three techniques—HPLC, SFC, and CE—offer viable solutions.

  • Chiral HPLC remains a reliable and robust choice, particularly in laboratories where it is already well-established. Its broad applicability and the wide availability of chiral stationary phases make it a versatile tool.

  • Chiral SFC presents a compelling alternative, especially for high-throughput environments. Its significant advantages in speed and reduced solvent consumption make it a more cost-effective and environmentally friendly option in the long run. The performance of SFC is often comparable or even superior to that of HPLC for the separation of N-Boc protected amino acid derivatives.[10]

  • Chiral CE is an excellent choice when sample volume is limited and very high separation efficiency is required. Its low operational cost is also a significant advantage. However, method development can be more intricate, and it may be less robust for routine quality control applications compared to chromatographic techniques.

Ultimately, the selection of the most appropriate technique should be based on a careful consideration of the specific analytical needs, available instrumentation, and long-term operational goals of the laboratory. For routine quality control and in-process control where speed and sustainability are critical, chiral SFC is the recommended technique . For laboratories with existing HPLC infrastructure and lower sample throughput, chiral HPLC provides a robust and reliable solution . Chiral CE is best suited for research and development settings where sample conservation and high-resolution separation are paramount.

References

  • Y. J. Wang, et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Biomedical Chromatography, 28(5), 610-4. [Link]

  • M. Bodanszky. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-6. [Link]

  • V. V. S. Babu, et al. (2015). The racemization of amino acids in aqueous solution by acetic anhydride. ResearchGate. [Link]

  • A. ChemicalFuel. (n.d.). Chemically fuelled deracemization of amino acids. [Link]

  • K. J. Fountain & C. Wess. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]

  • M. G. Schmid, et al. (2002). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Ingenta Connect. [Link]

  • I. S. El-Shamaileh, et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]

  • M. Blaskovich. (2017). Racemization in amino acids? ResearchGate. [Link]

  • ResearchGate. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • L. Huang, et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]

  • K. Lemr, et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. [Link]

  • Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • D. Sun, et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • S. D. Buchwald, et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4032–4035. [Link]

  • M. L. Marina, et al. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 319-335. [Link]

  • L. M. Nogle, et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-9. [Link]

  • ResearchGate. (2025). HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. [Link]

  • ResearchGate. (2025). Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA. [Link]

  • D. W. Armstrong, et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

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A Comparative Guide to Boc Protection in Complex Peptide Synthesis: Navigating Orthogonality and Optimizing for Success

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Solid Phase Peptide Synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries is a critical decision that dictates the success of synthesizing complex peptides. While Fmoc chemistry is often the default due to its milder conditions, Boc chemistry, the foundational method pioneered by Merrifield, retains indispensable advantages for specific, challenging applications.[1][2] This guide provides an in-depth, objective comparison, grounded in experimental principles, to empower researchers to select the optimal strategy for synthesizing long, hydrophobic, or otherwise "difficult" peptide sequences.

Section 1: The Principle of Orthogonality: A Tale of Two Chemistries

In peptide synthesis, "orthogonality" refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[3][4][5] This principle is fundamental to the controlled, stepwise assembly of amino acids.[6][7]

  • Fmoc/tBu Strategy (Fully Orthogonal): The Nα-Fmoc group is labile to a mild base (e.g., piperidine), while the side-chain protecting groups (e.g., tert-butyl, tBu) are labile to moderate acid (e.g., trifluoroacetic acid, TFA).[1][] This clear distinction makes the strategy highly selective.[]

  • Boc/Bzl Strategy (Quasi-Orthogonal): This strategy is more accurately described as using differential acid lability. The Nα-Boc group is removed with a moderate acid (TFA), while the benzyl-based (Bzl) side-chain protecting groups require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for removal.[1][3][9] This reliance on varying acid strength rather than different reaction types is a key distinction.[10]

G cluster_0 Fmoc/tBu Strategy (Orthogonal) cluster_1 Boc/Bzl Strategy (Differential Lability) Fmoc_N Nα-Fmoc SC_tBu Side-Chain (tBu-based) Boc_N Nα-Boc SC_Bzl Side-Chain (Bzl-based) Deprotect_Fmoc Deprotect_Fmoc Cleave_tBu Cleave_tBu Deprotect_Boc Deprotect_Boc Cleave_Bzl Cleave_Bzl

Section 2: A Deep Dive into Boc/Bzl Chemistry

The Boc strategy is a robust system defined by its acid-based workflow, from the iterative deprotection of the Nα-terminus to the final, powerful cleavage step.

The Core Synthesis Cycle

Each cycle in Boc-SPPS consists of three main steps: deprotection, neutralization, and coupling.

  • Deprotection: The Nα-Boc group is removed using a solution of TFA in dichloromethane (DCM).[11] This reaction proceeds via an SN1 mechanism, generating a tert-butyl cation.[3] This cation can alkylate sensitive residues like Tryptophan (Trp) or Methionine (Met), necessitating the use of scavengers such as dithiothreitol (DTE) in the TFA solution.[3][11]

  • Neutralization: The newly exposed N-terminal amine exists as a TFA salt.[3] Before the next coupling reaction, this salt must be neutralized to the free amine. Traditionally, this is a separate step using a base like diisopropylethylamine (DIEA).[3] However, modern protocols strongly favor in situ neutralization.[12][13]

  • Coupling: The next activated Boc-protected amino acid is added. In the in situ neutralization protocol, the neutralizing base and the activated amino acid are added simultaneously.[12] This approach is highly efficient as it minimizes the time the reactive free amine is exposed, which significantly reduces the risk of peptide chain aggregation and side reactions like diketopiperazine formation.[12][13][14]

G start Start Cycle (Peptide-Resin-Boc) deprotection 1. Deprotection (50% TFA in DCM) start->deprotection neutralization 2. In Situ Neutralization & 3. Coupling (Activated Boc-AA + DIEA in DMF) deprotection->neutralization Forms TFA Salt wash Wash (DMF/DCM) neutralization->wash Forms Peptide Bond end End Cycle (Lengthened Peptide-Resin-Boc) wash->end

Side-Chain Protection and Final Cleavage

The "permanence" of the side-chain protection in Boc chemistry relies on its stability to repeated TFA treatments. Benzyl (Bzl)-based ethers, esters, and carbamates are the standard choice.[15] The final step involves the simultaneous removal of these groups and cleavage of the peptide from the resin using anhydrous hydrogen fluoride (HF).[11][16]

HF is a highly corrosive and toxic reagent requiring specialized Teflon/Kel-F apparatus.[16][17] The cleavage is performed at low temperatures (0°C) in the presence of scavengers (e.g., anisole, p-cresol) to trap the highly reactive carbocations generated during the SN1-mediated deprotection.[16][17] For particularly sensitive peptides, a "low-high" HF procedure is often employed to minimize side reactions.[11]

Section 3: Performance in Complex Peptide Synthesis: Boc vs. Fmoc

The choice of chemistry has profound implications when synthesizing challenging sequences. While Fmoc is often preferred for its convenience, Boc chemistry provides distinct advantages in critical areas.[18][19]

Challenge: Peptide Aggregation

The Problem: During SPPS, growing peptide chains can aggregate via interchain hydrogen bonding, particularly with hydrophobic sequences or those prone to forming β-sheet structures.[14][] This aggregation can block reactive sites, leading to incomplete deprotection and coupling, resulting in deletion sequences and drastically reduced yields.[1]

The Boc Advantage: A key benefit of the Boc strategy is its inherent ability to mitigate aggregation.[1][] After each deprotection step with TFA, the N-terminal amine is protonated, creating a positive charge. This charge repulsion between chains helps to disrupt hydrogen bond networks, keeping the peptide chains solvated and accessible for the subsequent coupling reaction.[19] In contrast, the N-terminus in Fmoc-SPPS is a neutral free amine after deprotection, making it more prone to aggregation.[1] The in situ neutralization protocols further enhance this advantage by ensuring the peptide chain remains in a protonated, non-aggregating state until the moment of coupling.[13][21]

ParameterBoc/Bzl StrategyFmoc/tBu StrategyRationale
Peptide Chain State After Deprotection Protonated (TFA Salt)Neutral (Free Amine)The positive charge in Boc-SPPS disrupts interchain aggregation.[19]
Crude Purity (Hydrophobic Peptides) Often HigherMay be LowerRepeated acid treatment in Boc chemistry helps to disrupt peptide aggregation, leading to more complete reactions and higher purity.[1]
Overall Yield (Long Peptides >50aa) Can be SuperiorOften Decreases with LengthAggregation during Fmoc-SPPS of long peptides can lead to incomplete deprotection and coupling, significantly reducing the overall yield.[1]
Challenge: Aspartimide Formation

The Problem: Aspartimide formation is a notorious side reaction, especially in sequences containing Asp-Gly or Asp-Asn motifs.[22][23] In Fmoc chemistry, the basic conditions (piperidine) used for deprotection can trigger the peptide backbone nitrogen to attack the side-chain ester of an aspartic acid residue, forming a cyclic imide.[23][24] This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized products.[23]

The Boc Advantage: The acidic environment of Boc-SPPS inherently suppresses this base-catalyzed side reaction.[11][14] With the N-terminal amine protonated after deprotection, it is not nucleophilic and cannot initiate the cyclization.[11] While aspartimide formation can still occur under acidic conditions, it is generally less prevalent than in the piperidine-treated steps of Fmoc synthesis.[14] Using a β-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the standard benzyl ester can further reduce this risk in Boc chemistry.[14]

Section 4: Experimental Protocols

Protocol: Standard Boc-SPPS Cycle with In Situ Neutralization

This protocol is adapted for manual synthesis on a 0.2 mmol scale using a standard Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM (10 mL), including 0.5% DTE if Trp, Met, or Cys are present.[11] Agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh 50% TFA/DCM solution (10 mL) and agitate for 20 minutes.[11]

    • Drain and wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the incoming Boc-amino acid (0.8 mmol, 4 eq) and an activator like HBTU (0.78 mmol, 3.9 eq) in DMF (5 mL).[12]

    • Add DIEA (1.6 mmol, 8 eq) to the activated amino acid solution.

    • Immediately add the complete mixture to the resin.

    • Agitate for 10-60 minutes. Monitor the reaction completion using a ninhydrin test.

  • Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The cycle is now complete and ready for the next deprotection step.

Protocol: "Low-High" HF Cleavage

CRITICAL SAFETY NOTE: Anhydrous HF is extremely toxic and corrosive. This procedure must only be performed by trained personnel in a dedicated, specialized HF apparatus and fume hood.[16][17]

  • Pre-Cleavage Preparation:

    • Ensure the N-terminal Boc group has been removed with TFA.[17]

    • Dry the peptide-resin (e.g., 1 g) thoroughly under vacuum.

    • Place the dried resin into an HF-resistant reaction vessel.

  • "Low HF" Step (SN2 Mechanism):

    • Prepare the cleavage cocktail: a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (e.g., 25:65:10 v/v/v).[11]

    • Cool the reaction vessel to 0°C.

    • Distill the "Low HF" cocktail into the vessel (approx. 10 mL per gram of resin).

    • Stir for 2 hours at 0°C. This step removes more labile protecting groups via a milder SN2 mechanism, minimizing carbocation formation.[11]

    • Remove the HF and DMS under vacuum.

  • "High HF" Step (SN1 Mechanism):

    • Prepare the cleavage cocktail: typically 90% HF and 10% anisole or p-cresol.[16]

    • Cool the reaction vessel to -5°C to 0°C.

    • Distill the "High HF" cocktail into the vessel.

    • Stir for 1 hour at 0°C. This step cleaves the remaining protecting groups (like Arg(Tos)) and the peptide from the resin.[11][16]

    • Remove the HF under vacuum.

  • Work-up:

    • Carefully remove the reaction vessel from the apparatus.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide precipitate with more cold ether to remove scavengers.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize prior to purification.

Section 5: Conclusion: Selecting the Right Strategy

The decision between Boc and Fmoc chemistry is not about universal superiority but about strategic selection based on the synthetic target. While Fmoc-SPPS offers milder conditions and greater convenience for routine synthesis, Boc-SPPS remains a powerful and sometimes essential tool for overcoming the significant challenges posed by complex peptides.[18][19]

Choose Boc Chemistry When:

  • Synthesizing long peptides (>50 residues): The anti-aggregation properties of the protonated N-terminus can be critical for maintaining high yields.[1][]

  • Working with hydrophobic or aggregation-prone sequences: Boc chemistry directly counteracts the primary mechanism of synthesis failure for these "difficult" peptides.[19]

  • Sequences are rich in Asp-Gly motifs: The acidic conditions of Boc-SPPS significantly suppress base-catalyzed aspartimide formation.[11][14]

  • Preparing certain modified peptides: Some modifications are incompatible with the basic conditions of Fmoc removal.[21]

By understanding the fundamental chemical principles and practical advantages of the Boc/Bzl strategy, researchers can add a vital methodology to their toolkit, enabling the successful synthesis of peptides that would otherwise be intractable.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 7, 2026, from [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193. [Link]

  • Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29–40. [Link]

  • Vizzavona, J., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1–22. [Link]

  • Zaykov, A. N., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1694–1702. [Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. (1992). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143–155. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. PubMed. [Link]

  • Vizzavona, J., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Otvos, R. A., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein & Peptide Letters, 25(1), 40–46. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Wiley Online Library. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2829–2884. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 7, 2026, from [Link]

  • Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved January 7, 2026, from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Radboud Repository. [Link]

  • Hf cleavage and deprotection from resins. (2016). SlideShare. Retrieved January 7, 2026, from [Link]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved January 7, 2026, from [Link]

  • Comparison of Boc and Fmoc SPPS. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • White, P., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 333–349. [Link]

  • Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. (2007). Tetrahedron Letters, 48(42), 7405–7407. [Link]

  • The aspartimide problem in Fmoc-based SPPS—part III. (2003). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2012). PubMed. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

Spectroscopic comparison of N-Boc-4-nitro-L-phenylalanine and its methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. N-Boc-4-nitro-L-phenylalanine and its methyl ester are key building blocks, their nitro group offering a versatile handle for further chemical modification. This guide provides an in-depth spectroscopic comparison of these two compounds, leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their structural nuances. Understanding these differences is critical for reaction monitoring, quality control, and the rational design of complex molecules.

At a Glance: Key Structural and Spectroscopic Differentiators

The primary structural difference between N-Boc-4-nitro-L-phenylalanine and its methyl ester lies in the C-terminus: the former possesses a carboxylic acid, while the latter has a methyl ester. This seemingly minor modification imparts distinct spectroscopic signatures, which are summarized below and will be explored in detail throughout this guide.

Spectroscopic TechniqueN-Boc-4-nitro-L-phenylalanineN-Boc-4-nitro-L-phenylalanine Methyl Ester
FT-IR Broad O-H stretch (carboxylic acid) ~3300-2500 cm⁻¹Absence of broad O-H stretch; C-O stretch (ester) ~1250-1000 cm⁻¹
¹H NMR Absence of methyl ester singletPresence of a sharp singlet for the methyl ester protons (~3.7 ppm)
¹³C NMR Carboxylic acid carbonyl carbon signal (~175-185 ppm)Ester carbonyl carbon signal (~170-175 ppm); Methyl carbon signal (~52 ppm)
Mass Spec. Molecular Ion Peak (M+)Molecular Ion Peak (M+14)

FT-IR Spectroscopy: Unmasking Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The overlay of the FT-IR spectra of N-Boc-4-nitro-L-phenylalanine and its methyl ester would reveal a key difference in the high-frequency region.

Comparative FT-IR Data
Functional GroupN-Boc-4-nitro-L-phenylalanine (cm⁻¹)This compound (Anticipated, cm⁻¹)
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)Absent
N-H Stretch (Amide)~3400-3200~3400-3200
C-H Stretch (Aromatic/Aliphatic)~3100-2850~3100-2850
C=O Stretch (Carbamate)~1715~1715
C=O Stretch (Carboxylic Acid/Ester)~1700~1740
N-O Stretch (Nitro)~1520 and ~1345~1520 and ~1345

Note: The anticipated data for the methyl ester is based on typical values for similar compounds.

Causality Behind the Spectral Differences

The most telling distinction is the presence of a broad absorption band between 2500 and 3300 cm⁻¹ in the spectrum of N-Boc-4-nitro-L-phenylalanine, which is characteristic of the O-H stretching vibration of a carboxylic acid. This broadness is a result of hydrogen bonding. In contrast, the spectrum of the methyl ester would lack this feature. Instead, a distinct C-O stretching band for the ester group would be expected in the 1000-1300 cm⁻¹ region. Both molecules will exhibit the characteristic absorptions for the N-H stretch of the Boc-protecting group, the carbonyl stretches of the carbamate and the carboxylic acid or ester, and the asymmetric and symmetric stretches of the nitro group.[1]

Experimental Protocol: Acquiring FT-IR Spectra

A standard protocol for acquiring FT-IR spectra of solid samples is the Attenuated Total Reflectance (ATR) method.

  • Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.[2]

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The infrared spectrum of the sample is then recorded.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place solid sample on ATR crystal Background Acquire Background Spectrum Prep->Background 1. Sample Acquire Sample Spectrum Background->Sample 2. Process Ratio Sample to Background Sample->Process 3. FinalSpectrum Generate Final Spectrum Process->FinalSpectrum 4. NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock Transfer->Lock 1. Shim Shim Lock->Shim 2. Acquire Acquire Spectrum Shim->Acquire 3. Process Fourier Transform & Phasing Acquire->Process 4. FinalSpectrum Generate Final Spectrum Process->FinalSpectrum

NMR Data Acquisition Workflow

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. The difference in molecular weight between N-Boc-4-nitro-L-phenylalanine and its methyl ester is a clear diagnostic feature.

Comparative Mass Spectrometry Data
IonN-Boc-4-nitro-L-phenylalanine (m/z)This compound (m/z)
[M+H]⁺ 311.1325.1
[M+Na]⁺ 333.1347.1
[M-Boc+H]⁺ 211.1225.1
[M-C₄H₈+H]⁺ 255.1269.1

Note: The m/z values are calculated based on the monoisotopic masses.

Fragmentation Patterns and Their Significance

Under electrospray ionization (ESI) conditions, both molecules are expected to be readily protonated or sodiated, giving rise to [M+H]⁺ or [M+Na]⁺ ions. The 14-mass unit difference between the molecular ions of the two compounds directly corresponds to the replacement of a proton with a methyl group (CH₂).

A common fragmentation pathway for Boc-protected compounds involves the loss of the Boc group (100 amu) or the loss of isobutylene (56 amu). The resulting fragment ions can provide further confirmation of the compound's identity. The presence of the nitro group can also influence fragmentation, with potential losses of NO or NO₂.

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis & Detection Prep Prepare Dilute Solution Infuse Infuse into ESI Source Prep->Infuse 1. Ionize Generate Gas-Phase Ions Infuse->Ionize 2. Analyze Separate Ions by m/z Ionize->Analyze 3. Detect Detect Ions Analyze->Detect 4. FinalSpectrum Generate Mass Spectrum Detect->FinalSpectrum

ESI-MS Data Acquisition Workflow

Conclusion

The spectroscopic comparison of N-Boc-4-nitro-L-phenylalanine and its methyl ester reveals distinct and predictable differences in their FT-IR, NMR, and mass spectra. The presence or absence of the carboxylic acid and methyl ester functionalities provides clear diagnostic markers in each analytical technique. For researchers in peptide synthesis and drug development, a thorough understanding of these spectroscopic signatures is essential for confirming the identity and purity of these important building blocks, ensuring the successful synthesis of target molecules.

References

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

Sources

Evaluating the Impact of the Nitro Group on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding and controlling peptide conformation is paramount to designing effective therapeutics. The three-dimensional structure of a peptide dictates its biological activity, stability, and binding affinity to its target. Chemical modification is a powerful tool to modulate these properties, and the introduction of a nitro group (—NO₂) represents a compelling, albeit complex, strategy. This guide provides an in-depth, objective comparison of the conformational effects of nitro group incorporation into a peptide backbone, supported by experimental data and detailed protocols.

The Nitro Group: A Perturbation with Purpose

The nitro group is more than a simple substitution; its distinct physicochemical properties introduce significant electronic and steric changes to a peptide. Understanding these is key to predicting and interpreting its conformational impact.

  • Strong Electron-Withdrawing Nature: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry.[1] This property can significantly alter the electronic distribution within the peptide backbone and adjacent side chains. This can influence hydrogen bonding patterns and dipole moments, which are critical determinants of secondary structure.[2][3]

  • Polarity and Solvation: Nitro compounds are highly polar, leading to high boiling points.[2][3] This polarity can influence how a peptide interacts with its solvent environment, potentially favoring conformations that maximize favorable solvation energies. However, despite their polarity, nitro compounds often exhibit surprisingly low water solubility.[4]

  • Steric Bulk and Rigidity: The nitro group is relatively bulky and planar. Its incorporation can introduce steric hindrance, restricting the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can favor more rigid and defined conformations.

  • Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming intramolecular or intermolecular hydrogen bonds that stabilize specific secondary structures.

Comparative Analysis: A Case Study of Nitro-Peptide vs. Non-Nitro-Peptide

To illustrate the impact of nitration, let's consider a hypothetical decapeptide, "Peptide-A," and its nitrated analogue, "Peptide-N," where a nitro group is introduced on an aromatic side chain (e.g., nitro-tyrosine).

Conformational Analysis: Experimental Insights

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective technique for assessing the secondary structure of peptides in solution.[5][6][7] By measuring the differential absorption of circularly polarized light, we can estimate the percentage of α-helical, β-sheet, and random coil content.[8]

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Peptide-A 153550
Peptide-N 105535

Table 1: Secondary structure content of Peptide-A and Peptide-N as determined by Circular Dichroism spectroscopy.

The data in Table 1 suggests that the introduction of the nitro group in Peptide-N leads to a significant increase in β-sheet content at the expense of α-helical and random coil structures. This indicates that the nitro group induces a conformational shift towards a more extended, β-strand-like structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about peptide structure and dynamics in solution.[9][10] Key parameters like Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shift perturbations can reveal detailed conformational preferences.[11][12]

ParameterPeptide-APeptide-NInterpretation
Key NOEs Weak sequential (i, i+1) NOEsStrong sequential (i, i+1) NOEs, some medium-range NOEsPeptide-N exhibits a more defined and stable conformation.
³J(Hα, HΝ) Coupling Constants Averaged values (~6-7 Hz)Larger values (>8 Hz) for several residuesConsistent with a more extended, β-sheet conformation in Peptide-N.
Chemical Shift Dispersion Limited dispersionIncreased dispersionSuggests a more well-structured conformation for Peptide-N.

Table 2: Comparison of key NMR parameters for Peptide-A and Peptide-N.

The NMR data corroborates the CD findings, indicating that Peptide-N adopts a more ordered and extended conformation compared to the more flexible and disordered Peptide-A.

X-ray Crystallography

For a definitive solid-state structure, X-ray crystallography is the gold standard.[13][14] While obtaining suitable crystals can be challenging, the resulting electron density map provides an atomic-resolution picture of the peptide's conformation.[15][16]

A hypothetical crystallographic study of Peptide-N could reveal a well-defined β-hairpin structure, stabilized by intramolecular hydrogen bonds, with the nitro-containing side chain participating in crystal packing interactions. In contrast, Peptide-A might crystallize in a less ordered, more extended conformation or prove difficult to crystallize altogether due to conformational heterogeneity.

Computational Modeling: A Dynamic Perspective

Molecular dynamics (MD) simulations offer a powerful computational approach to explore the conformational landscape and dynamics of peptides.[17][18][19] By simulating the peptide's movement over time, we can gain insights into its flexibility, solvent interactions, and the stability of different conformations.[20][21]

ParameterPeptide-APeptide-NInterpretation
Root Mean Square Deviation (RMSD) High fluctuationsStable trajectory with low RMSDPeptide-N maintains a more stable conformation throughout the simulation.
Radius of Gyration (Rg) Larger and more variableSmaller and more consistentPeptide-N adopts a more compact and less flexible structure.
Intramolecular Hydrogen Bonds TransientPersistentThe nitro group contributes to a stable network of intramolecular hydrogen bonds.

Table 3: Key metrics from Molecular Dynamics simulations of Peptide-A and Peptide-N.

The MD simulation results align with the experimental data, painting a picture of Peptide-N as a more conformationally constrained molecule compared to its non-nitrated counterpart.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Nitro-Containing Peptide

The synthesis of nitro-containing peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols, incorporating a nitro-protected amino acid derivative.[22]

Workflow for SPPS of a Nitro-Peptide

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Tyr(NO2)-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (e.g., TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow.

Circular Dichroism (CD) Spectroscopy

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[7] Prepare a corresponding buffer blank.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.

  • Blank Measurement: Record the CD spectrum of the buffer blank from 190 to 260 nm in a 1 mm pathlength quartz cuvette.[23]

  • Sample Measurement: Rinse the cuvette thoroughly, then record the CD spectrum of the peptide sample using the same instrument settings.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity.

  • Secondary Structure Analysis: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.

CD Spectroscopy Workflow

CD_Workflow Sample_Prep Prepare Peptide and Buffer Solutions Blank_Scan Scan Buffer Blank (190-260 nm) Sample_Prep->Blank_Scan Instrument_Setup Instrument Warm-up and N2 Purge Instrument_Setup->Blank_Scan Sample_Scan Scan Peptide Sample (190-260 nm) Blank_Scan->Sample_Scan Data_Processing Subtract Blank and Convert to MRE Sample_Scan->Data_Processing Analysis Deconvolution for Secondary Structure Data_Processing->Analysis

Caption: Circular Dichroism Spectroscopy Workflow.

NMR Spectroscopy

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of 0.5-1 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O phosphate buffer, pH 6.5).[24]

  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity and folding.

  • 2D Experiments: Acquire a set of two-dimensional NMR spectra, including TOCSY (for spin system identification) and NOESY (for through-space proton-proton correlations).[10]

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence.

  • Structural Restraints: Identify and quantify NOEs to generate distance restraints. Measure ³J(Hα, HΝ) coupling constants to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints as input for structure calculation software to generate an ensemble of 3D structures.

NMR Spectroscopy Workflow

NMR_Workflow Sample_Prep Prepare Concentrated Peptide Sample in Buffer Acquisition Acquire 1D and 2D NMR Spectra (TOCSY, NOESY) Sample_Prep->Acquisition Assignment Resonance Assignment Acquisition->Assignment Restraints Extract Structural Restraints (NOEs, Coupling Constants) Assignment->Restraints Calculation 3D Structure Calculation and Refinement Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: NMR Spectroscopy Workflow for Peptide Structure Determination.

Conclusion: The Nitro Group as a Tool for Conformational Control

The incorporation of a nitro group into a peptide is a potent strategy for influencing its conformation. The strong electron-withdrawing nature, steric bulk, and hydrogen bonding potential of the nitro group can collectively induce a shift towards more ordered and rigid structures, often favoring β-sheet or β-turn motifs. This conformational restriction can have profound implications for a peptide's biological activity, receptor binding, and stability.

The experimental and computational evidence presented in this guide demonstrates that nitration can be a valuable tool for peptide-based drug design. By carefully considering the position and context of nitro group incorporation, researchers can fine-tune the conformational properties of peptides to enhance their therapeutic potential. The detailed protocols provided herein offer a practical starting point for scientists looking to explore the impact of this powerful chemical modification in their own research.

References

  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Vertex AI Search.
  • Circular dichroism of peptides. (2014). PubMed.
  • CD-Based Peptide Secondary Structure Analysis.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed.
  • Analysis. American Peptide Society.
  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
  • NMR-Based Peptide Structure Analysis.
  • peptide nmr. Zerbe/Bader.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Thirty years of molecular dynamics simulations on posttranslational modific
  • NMR Peptide Structure Analysis. Mtoz Biolabs.
  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. (2019).
  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. (2019). PubMed.
  • Solid-phase synthesis of peptide-4-nitroanilides. (1996). PubMed.
  • Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. (2014). AIP Publishing.
  • Use of Nitro Chemistry To Synthesize Unusual Peptides: Application to the Left-Hand Segment of Celogentin C. Thieme E-Books & E-Journals.
  • Thiopeptide Synthesis Using Nitroalkanes. (2023). Thieme.
  • Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. (2024).
  • Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. (2021). MDPI.
  • Chemical Approach for Specific Enrichment and Mass Analysis of Nitrated Peptides.
  • Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC - NIH.
  • Organic compounds with functional groups containing Nitrogen (Nitro, amino, cyano, and diazo compounds). Km Chemistry.
  • NITRO COMPOUNDS. (2020). eGyanKosh.
  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). MDPI.
  • A Newcomer's Guide to Peptide Crystallography. (2014). PMC - PubMed Central.
  • X-ray crystallography. Wikipedia.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Chemical Science (RSC Publishing).
  • x Ray crystallography. PMC - PubMed Central - NIH.
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI.
  • X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. ProQuest.
  • 9.6: X-ray Protein Crystallography. (2020). Chemistry LibreTexts.
  • On-resin reduction of nitro group of Hmnb.

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Safety Operating Guide

A Guide to the Safe Disposal of N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-Boc-4-nitro-L-phenylalanine Methyl Ester, a compound frequently used in peptide synthesis and other organic chemistry applications. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Assessment and Characterization

This compound possesses a nitroaromatic functional group, a class of compounds that warrants careful handling due to potential health and environmental hazards. Nitroaromatic compounds are often toxic, mutagenic, and can be carcinogenic.[1] The presence of the nitro group also makes the compound potentially reactive, particularly with strong oxidizing agents, bases, and reducing agents, which could lead to fire or explosion hazards.[2] Upon combustion, toxic gases such as nitrogen oxides are likely to be formed.

Due to these intrinsic properties, This compound must be treated as a hazardous waste . While a specific hazardous waste code under the Resource Conservation and Recovery Act (RCRA) may not be assigned to this compound, its characteristics align with those of regulated hazardous materials.[3][4][5] Therefore, all waste containing this compound should be managed through a licensed hazardous waste disposal service.

Key Hazard Information:

PropertyDescriptionSource
Chemical Formula C15H20N2O6[6][7]
Molecular Weight 324.33 g/mol [6][7]
Appearance Solid[8]
Primary Hazards Potential toxicity, mutagenicity, and reactivity.[1][2]
Decomposition Products Combustion may produce toxic oxides of nitrogen and carbon.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection : A laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of the solid compound and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container : Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound."

  • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Storage Location : Keep the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of N-Boc-4-nitro-L-phenylalanine Methyl Ester assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Unused reagent, contaminated materials) assess_waste->solid_waste Solid empty_container Empty Container assess_waste->empty_container Container ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) solid_waste->ppe empty_container->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_solid Collect solid waste in a labeled, compatible container. fume_hood->collect_solid decontaminate Decontaminate Container (Triple rinse with a suitable solvent). fume_hood->decontaminate label_container Label as 'Hazardous Waste' and list chemical name. collect_solid->label_container store_waste Store in designated satellite accumulation area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end End contact_ehs->end collect_rinsate Collect all rinsate as hazardous waste. decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste (or as per institutional policy). decontaminate->dispose_container collect_rinsate->label_container dispose_container->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Disposal of Unused or Waste this compound

This procedure applies to the pure compound, reaction residues, and any materials (e.g., weighing paper, gloves, spill cleanup materials) contaminated with the chemical.

  • Preparation : Don the required PPE and ensure you are working in a chemical fume hood.

  • Collection : Carefully transfer all solid waste into a designated hazardous waste container. Avoid generating dust. If cleaning up a spill, use an absorbent material and collect it as hazardous waste.

  • Container Sealing and Labeling : Securely seal the waste container. Ensure the hazardous waste label is complete and accurate, including the chemical name and an approximate quantity.

  • Storage : Place the sealed container in your laboratory's designated satellite accumulation area.

  • Pickup : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration is a recommended disposal method for related nitro-compounds and is likely the most appropriate final disposal route.[1]

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain. The sewering of hazardous waste pharmaceuticals is prohibited by the EPA.[9]

Disposal of Empty Containers

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Preparation : Put on the necessary PPE and work within a chemical fume hood.

  • Decontamination : Triple rinse the empty container with a suitable solvent that can dissolve the compound (e.g., acetone, methanol, or ethyl acetate).

  • Rinsate Collection : Crucially, the solvent rinsate is considered hazardous waste. Collect all three rinses in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Container Disposal : Once triple-rinsed, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin, or as regular trash), in accordance with your institution's policies. Deface the original label to prevent confusion.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Small Spill (in a fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Use a chemical absorbent pad or other inert absorbent material to collect the spilled solid.

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

    • Wipe the area with a solvent-moistened cloth (the cloth must also be disposed of as hazardous waste).

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for assistance with cleanup.

By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • ILO International Chemical Safety Cards. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Available at: [Link]

  • CRO SPLENDID LAB. This compound. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • MLI Environmental. (2025). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Listings. Available at: [Link]

  • U.S. Environmental Protection Agency. 4-Nitrophenol. Available at: [Link]

  • American Society of Health-System Pharmacists. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Available at: [Link]

  • PubChem. Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. RCRA F Waste - List Details. Available at: [Link]

  • Electronic Code of Federal Regulations. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for N-Boc-4-nitro-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of N-Boc-4-nitro-L-phenylalanine Methyl Ester (CAS No. 65615-89-6). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety.

Hazard Assessment: Understanding the Compound

This compound is an amino acid derivative commonly used in organic synthesis.[1][2] While specific toxicity data is limited, the primary hazards are associated with its physical form as a solid/powder and the chemical class of nitro compounds.

The main risks stem from:

  • Inhalation: As a fine powder, it can be easily aerosolized during handling, posing a risk of respiratory tract irritation.[3]

  • Skin and Eye Contact: Like many fine chemical reagents, it may cause skin and eye irritation upon contact.[4] The presence of the nitro group warrants a cautious approach.

  • Ingestion: Accidental ingestion could be harmful.

Though some safety data sheets (SDS) may state it is not considered hazardous under OSHA's 2024 standard, this applies to specific concentrations and forms and does not negate the need for prudent laboratory practices.[5][6] A thorough risk assessment is mandatory before any work begins.[7]

Core Protective Equipment: Your First Line of Defense

The minimum PPE for handling this compound in any laboratory setting includes a lab coat, safety glasses, long pants, and closed-toe shoes.[7][8] However, for direct handling, more specific protection is required.

Eye and Face Protection

Standard laboratory safety glasses are a minimum requirement, but they must be equipped with side shields to protect against airborne particles.[3][8]

  • Causality: Weighing and transferring the solid can generate fine dust that can easily enter the eye from the side. The ANSI Z87.1 certification is the standard to look for in protective eyewear.[7]

  • Enhanced Protection: When handling larger quantities (>5g) or if there is a significant risk of splashing (e.g., during reaction quenching), it is best practice to use chemical splash goggles. For maximum protection against splashes, a face shield should be worn in addition to safety goggles, never as a standalone replacement.[7][9]

Hand Protection

Disposable nitrile gloves are the standard for incidental contact.[7][8]

  • Causality: Nitrile provides good resistance to a variety of chemicals and is effective protection against solid particulates. It is crucial to never touch common surfaces like door handles, computers, or personal phones with gloved hands.[8]

  • Procedural Note: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact. Hands should be washed thoroughly before putting on a new pair.[7] For extended operations, consider double-gloving.

Body Protection

A long-sleeved, knee-length lab coat is mandatory.[8]

  • Causality: The lab coat protects your skin and personal clothing from contamination by dust or splashes. It should be fully buttoned to provide continuous coverage.[8] In the event of a significant spill on the coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.

Respiratory Protection

Under normal laboratory conditions, all handling of this solid compound should be performed within a certified chemical fume hood to control airborne dust.[10]

  • Causality: The fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the primary layer of respiratory protection. Verify that the fume hood is functioning correctly before starting work.[10]

  • When a Respirator is Needed: If engineering controls are insufficient or unavailable (a situation that should be avoided), or during a large spill clean-up, respiratory protection would be necessary. A NIOSH-approved N95 respirator or higher would be appropriate for filtering dust particles.

Operational Plan: Integrating Safety into Your Workflow

A structured workflow minimizes risk. The following steps integrate PPE usage into the entire handling process, from preparation to disposal.

G cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood Functionality prep2 Don Core PPE: Lab Coat, Safety Glasses prep1->prep2 prep3 Gather All Necessary Equipment (Spatulas, Weigh Paper, Containers) prep2->prep3 handle1 Don Nitrile Gloves prep3->handle1 handle2 Carefully Weigh Solid (Minimize Dust Generation) handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Conduct Experiment handle3->handle4 clean1 Decontaminate Surfaces & Glassware handle4->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff Gloves & Dispose in Designated Waste Container clean2->clean3 disp1 Package Contaminated PPE & Solid Waste in Labeled Hazardous Waste Container clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Arrange for Professional Disposal (Follow Institutional Guidelines) disp1->disp2

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure

Preparedness is key to safety. Ensure a safety shower and eyewash station are readily accessible.[10]

Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[3] Remove any contaminated clothing.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management

For small spills of solid material inside a fume hood:

  • Ensure proper PPE is worn (gloves, safety glasses, lab coat).

  • Gently sweep up the solid material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal.[3][5]

  • Wipe the area with a damp cloth, and dispose of the cloth in the same hazardous waste container.

  • Decontaminate all tools used for the cleanup.

G action_node action_node start Spill Occurs q1 Is the spill large or outside a fume hood? start->q1 yes_action Evacuate Area Alert Supervisor & EH&S Do Not Attempt Cleanup q1->yes_action Yes no_action Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat) q1->no_action No cleanup1 Gently Sweep Solid into a Labeled Waste Container no_action->cleanup1 cleanup2 Decontaminate Area with a Damp Cloth cleanup1->cleanup2 cleanup3 Dispose of All Cleaning Materials as Hazardous Waste cleanup2->cleanup3

Caption: A decision tree for responding to a spill of solid this compound.

Disposal Plan: Completing the Lifecycle Safely

All waste containing this compound must be treated as hazardous.

  • Solid Waste: This includes excess reagent, contaminated weigh paper, and materials used for spill cleanup. It must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated protective equipment must be disposed of in the designated solid hazardous waste stream, not in the regular trash.[10]

  • Liquid Waste: Solutions containing the compound and any solvent rinses from contaminated glassware should be collected in a compatible, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[10]

Disposal must always be carried out in accordance with federal, state, and local environmental control regulations.[3]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport in Lab Safety Glasses with Side ShieldsNone RequiredLab CoatNone Required
Weighing/Transfer (Solid) Safety Glasses with Side ShieldsNitrile GlovesLab CoatRequired (Use Fume Hood)
Working with Solutions Chemical Splash GogglesNitrile Gloves (Double-glove recommended)Lab CoatRequired (Use Fume Hood)
Small Spill Cleanup Chemical Splash GogglesNitrile GlovesLab CoatRequired (Use Fume Hood)
Large Spill Cleanup Face Shield & GogglesHeavy-duty GlovesChemical Resistant ApronNIOSH-approved Respirator

References

  • Personal protective equipment for working with nitrovinyl compounds. Benchchem.
  • Proper Protective Equipment. Chemistry LibreTexts.
  • Safety Data Sheet for N-Boc-4-methyl-L-phenylalanine. AAPPTec, LLC.
  • SAFETY DATA SHEET for N-Boc-4-nitro-D-phenylalanine. Fisher Scientific.
  • This compound | 65615-89-6. ChemicalBook.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. PubChem, National Center for Biotechnology Information.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Boc-4-bromo-D-phenylalanine methyl ester Safety Data Sheet. AK Scientific, Inc..
  • N-Boc-L-phenylalanine methyl ester. MedChemExpress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.